molecular formula C12H22O10 B137485 Blood Group H disaccharide CAS No. 146076-26-8

Blood Group H disaccharide

Katalognummer: B137485
CAS-Nummer: 146076-26-8
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: VSRVRBXGIRFARR-FFLOLMAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Blood Group H disaccharide, with the structural formula Fucα1-2Gal, is a defined carbohydrate antigen crucial for research in glycobiology and transfusion medicine. This compound represents the minimal terminal structure of the H antigen, which is the foundational precursor for the antigens of the ABO blood group system . In humans, the H antigen is synthesized on red blood cells by the fucosyltransferase enzyme encoded by the FUT1 gene . Individuals who lack the H antigen (Bombay phenotype) produce antibodies against it, which can cause severe hemolytic transfusion reactions if exposed to blood containing this antigen . This reagent is invaluable for studying the biochemical basis of blood groups, investigating host-pathogen interactions where ABO and H antigens act as receptors, and exploring cell adhesion mechanisms . It is also widely used in the development and optimization of immunoassays, in glycan array technology, and as a standard in affinity chromatography for characterizing lectins and antibodies with specificity for fucosylated carbohydrates, such as Ulex europaeus lectin . The disaccharide is provided with high purity and is characterized for consistent research outcomes. Applications: • Glycan array construction and carbohydrate-binding protein studies • Standard for analyzing blood group-specific antibodies and lectins • Research into ABO histo-blood group biosynthesis and related genetic deficiencies • Investigation of microbial adhesion and host-cell invasion mechanisms Product Specifications: • Glycan Structure: Fucα1-2Gal • Chemical Formula: C12H22O10 • Molecular Weight: 326.3 g/mol • CAS Number: 16741-18-7; 24656-24-4; 146076-26-8 This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVRBXGIRFARR-FFLOLMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The H Disaccharide: A Technical Guide to its Discovery as the Precursor to the ABO Blood Group Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the H blood group substance as the direct precursor to the A and B antigens was a pivotal moment in immunohematology and glycobiology. This technical guide provides an in-depth exploration of the core scientific principles underlying this discovery, the experimental methodologies that were crucial to its elucidation, and the biochemical pathways that govern the expression of these vital cell-surface antigens. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the H antigen system.

Introduction: The Central Role of the H Antigen

The ABO blood group system, the most critical in transfusion medicine, is defined by the presence or absence of the A and B antigens on the surface of red blood cells and other tissues.[1] The foundation of this system is the H antigen, a carbohydrate structure that serves as the immediate precursor for the synthesis of both A and B antigens.[2][3] Individuals with blood group O express the H antigen, which remains unmodified.[2][4] The elucidation of this precursor-product relationship was a significant scientific achievement, primarily credited to the pioneering work of Winifred M. Watkins and Walter T.J. Morgan. Their research, beginning in the 1940s, moved the understanding of blood groups from a purely serological to a biochemical and genetic level.[1]

A critical piece of evidence for the precursor role of the H antigen came from the study of individuals with the rare Bombay (Oh) phenotype. These individuals lack the H antigen on their red blood cells and in their secretions.[5][6] Consequently, even if they possess the genes for the A or B glycosyltransferases, they cannot express the A or B antigens.[6] This naturally occurring "knockout" model provided compelling evidence that the H substance is the essential substrate for the A- and B-transferases.[5][7]

The H antigen is synthesized by the action of α-1,2-fucosyltransferases, enzymes that add a fucose sugar to a precursor disaccharide.[8][9] The genetic basis for the synthesis of the H antigen lies in two closely related genes, FUT1 (H gene) and FUT2 (Secretor gene), located on chromosome 19.[6][10] The FUT1 gene is primarily responsible for the synthesis of H antigen on red blood cells, while the FUT2 gene controls its synthesis in secretory tissues.[1][6]

This guide will detail the experimental approaches that led to these discoveries, provide quantitative data on the enzymes and antigens involved, and present visual representations of the biochemical pathways and experimental workflows.

The Biosynthesis of the H Antigen and Subsequent A and B Antigens

The synthesis of the H, A, and B antigens is a stepwise enzymatic process occurring in the Golgi apparatus. The process begins with precursor oligosaccharide chains, which can be of two primary types on red blood cells: Type 1 and Type 2 chains.[11]

  • Type 1 Chain: Galactose-β-1,3-N-acetylglucosamine-R

  • Type 2 Chain: Galactose-β-1,4-N-acetylglucosamine-R

Here, "R" represents the rest of the oligosaccharide chain attached to a protein or a lipid.

The key enzymes involved are glycosyltransferases, which catalyze the transfer of specific monosaccharides from a donor substrate (a nucleotide sugar) to an acceptor substrate (the growing oligosaccharide chain).

The Role of α-1,2-Fucosyltransferases (FUT1 and FUT2)

The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, which adds an L-fucose molecule in an α-1,2 linkage to the terminal galactose of the precursor chain.[8][9]

  • FUT1 (H enzyme): Encoded by the FUT1 gene, this enzyme is primarily active in erythroid precursor cells and is responsible for the synthesis of the H antigen on red blood cells, predominantly on Type 2 chains.[1][6]

  • FUT2 (Secretor enzyme): Encoded by the FUT2 gene, this enzyme is active in secretory tissues and is responsible for the synthesis of H antigen in secretions, primarily on Type 1 chains.[1][6]

The Action of A- and B-Glycosyltransferases

Once the H antigen is formed, it can be further modified by the enzymes encoded by the ABO gene locus:

  • A-transferase (α-1,3-N-acetylgalactosaminyltransferase): This enzyme adds an N-acetylgalactosamine residue in an α-1,3 linkage to the terminal galactose of the H antigen, creating the A antigen.[12]

  • B-transferase (α-1,3-galactosyltransferase): This enzyme adds a D-galactose residue in an α-1,3 linkage to the terminal galactose of the H antigen, creating the B antigen.[12]

Individuals with blood group O have a non-functional ABO gene and therefore cannot modify the H antigen.[13]

Diagram of the H Antigen Biosynthetic Pathway

H_Antigen_Biosynthesis cluster_precursor Precursor Chains cluster_h_synthesis H Antigen Synthesis cluster_ab_synthesis A and B Antigen Synthesis Precursor_Type1 Type 1 Chain (Gal-GlcNAc-R) FUT2 FUT2 (Secretor) α-1,2-fucosyltransferase Precursor_Type1->FUT2 Secretions Precursor_Type2 Type 2 Chain (Gal-GlcNAc-R) FUT1 FUT1 (H) α-1,2-fucosyltransferase Precursor_Type2->FUT1 Red Blood Cells H_Antigen H Antigen (Fuc-Gal-GlcNAc-R) FUT2->H_Antigen FUT1->H_Antigen A_Transferase A-Transferase (from A allele) H_Antigen->A_Transferase B_Transferase B-Transferase (from B allele) H_Antigen->B_Transferase A_Antigen A Antigen (GalNAc-Fuc-Gal-GlcNAc-R) A_Transferase->A_Antigen B_Antigen B Antigen (Gal-Fuc-Gal-GlcNAc-R) B_Transferase->B_Antigen

Caption: Biosynthetic pathway of H, A, and B blood group antigens.

Quantitative Data

The expression of the H antigen and the activity of the fucosyltransferases can be quantified. The following tables summarize key quantitative data.

Table 1: Relative H Antigen Expression on Erythrocytes of Different ABO Phenotypes
ABO PhenotypeRelative Amount of H Antigen
OHighest
A₂High
BIntermediate
A₂BIntermediate
A₁Low
A₁BLowest
Data compiled from multiple serological studies demonstrating the conversion of H antigen to A and B antigens.[5][14]
Table 2: Kinetic Parameters of FUT1
SubstrateKM (mM)
Phenyl-β-D-galactoside2.4
This table presents the Michaelis-Menten constant (KM) for the FUT1 enzyme with an artificial substrate, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.[4][15] More comprehensive kinetic data with natural substrates are still an area of active research.

Experimental Protocols

The discovery and characterization of the H antigen as a precursor relied on a combination of serological, biochemical, and genetic techniques.

Hemagglutination Inhibition Assay for H Antigen Specificity

This assay was fundamental in identifying the immunodominant sugar of the H antigen. The principle is that a soluble substance (in this case, a simple sugar) that has the same specificity as the red blood cell antigen will inhibit the agglutination of the red blood cells by a specific antibody (or lectin).

Protocol:

  • Preparation of Reagents:

    • Anti-H lectin (from Ulex europaeus) or anti-H serum from a Bombay phenotype individual.

    • Group O red blood cells (as a source of H antigen), washed and resuspended to a 2-5% concentration in saline.

    • A panel of simple sugars (e.g., L-fucose, D-galactose, N-acetylglucosamine) at various concentrations.

    • Phosphate-buffered saline (PBS).

  • Assay Procedure:

    • In a series of test tubes or a microtiter plate, prepare serial dilutions of the anti-H lectin/serum.

    • To each dilution, add an equal volume of one of the sugar solutions or PBS (as a control).

    • Incubate the mixture at room temperature for 30-60 minutes.

    • Add an equal volume of the 2-5% group O red blood cell suspension to each tube/well.

    • Gently mix and incubate at room temperature for 30-60 minutes.

    • Centrifuge the tubes/plate at a low speed to pellet the cells.

    • Gently resuspend the cell pellets and observe for agglutination.

  • Interpretation:

    • The highest dilution of anti-H that causes agglutination in the absence of an inhibiting sugar is the titer.

    • Inhibition is recorded if a sugar prevents agglutination at or near the titer dilution. A positive result (inhibition) with L-fucose, and negative results with other sugars, demonstrated that L-fucose is the immunodominant sugar of the H antigen.[1][16]

Purification of α-1,2-Fucosyltransferase (FUT1)

The purification of the enzyme responsible for H antigen synthesis was crucial for its characterization.

Protocol Outline:

  • Source Material: Human plasma or serum, which contains soluble forms of the enzyme.[17][18]

  • Initial Precipitation: Ammonium sulfate (B86663) precipitation to concentrate the protein fraction containing the enzyme.[18]

  • Chromatography Steps:

    • Hydrophobic Interaction Chromatography: Using a resin like Phenyl-Sepharose to separate proteins based on their hydrophobicity.[17][18]

    • Ion-Exchange Chromatography: Using a resin like Sulfopropyl-Sepharose to separate proteins based on their charge.[17]

    • Affinity Chromatography: This is a key step using a ligand that specifically binds the enzyme, such as GDP-hexanolamine-Sepharose, which mimics the GDP-fucose donor substrate.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Gel filtration HPLC to achieve final purification and determine the native molecular weight of the enzyme.[17][18]

  • Purity Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the purity and determine the subunit molecular weight of the purified enzyme.[17]

Characterization of the Bombay (Oh) Phenotype

The serological investigation of Bombay phenotype blood is essential to confirm the absence of the H antigen.

Protocol:

  • ABO Forward and Reverse Grouping:

    • Forward Grouping: Patient's red blood cells are tested with anti-A and anti-B sera. Bombay cells will not agglutinate, appearing as group O.[11][19]

    • Reverse Grouping: Patient's serum is tested with known A, B, and O red blood cells. The serum of a Bombay individual will agglutinate A, B, and O cells due to the presence of anti-A, anti-B, and potent anti-H antibodies.[11][19]

  • Testing with Anti-H Lectin:

    • Patient's red blood cells are tested with anti-H lectin from Ulex europaeus.

    • Bombay red blood cells will show no agglutination, confirming the absence of the H antigen. In contrast, group O cells will show strong agglutination.[19]

  • Adsorption and Elution Studies: To confirm the absence of any weakly expressed H antigen, an adsorption-elution test can be performed. Patient's red cells are incubated with anti-H, and after washing, an eluate is prepared to see if any anti-H was bound and can be recovered. For Bombay phenotype, the eluate will be negative.

  • Saliva Secretor Status Testing (for FUT2 activity):

    • The patient's saliva is tested for the presence of soluble H substance using a hemagglutination inhibition assay.

    • True Bombay phenotype individuals are non-secretors (genotype hh, sese) and will lack H substance in their saliva.[20]

Diagram of an Experimental Workflow for H Antigen Characterization

Experimental_Workflow Start Observation of Atypical Serological Reaction Serology ABO Forward & Reverse Grouping and Anti-H Lectin Testing Start->Serology Inhibition Hemagglutination Inhibition Assay with Simple Sugars Serology->Inhibition Genetics Gene Sequencing (FUT1, FUT2) Serology->Genetics Biochem Enzyme Purification (Chromatography) Inhibition->Biochem Identifies Fucose Kinetics Enzyme Kinetic Assays Biochem->Kinetics Structure Structural Analysis (GC-MS, NMR) Kinetics->Structure Conclusion Elucidation of H Antigen as Precursor Structure->Conclusion Genetics->Conclusion

Caption: Workflow for H antigen characterization.

Conclusion

The discovery of the H disaccharide as the precursor to the A and B blood group antigens represents a landmark in our understanding of human genetics and biochemistry. The elegant interplay of serological observation, biochemical purification, and genetic analysis, particularly the study of the rare Bombay phenotype, was instrumental in piecing together this fundamental biological pathway. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for further research into the roles of fucosylated oligosaccharides in health and disease, and for the development of novel therapeutics and diagnostics. A thorough understanding of the H antigen system remains critical for safe blood transfusion practices and for the expanding field of glycobiology.

References

Blood Group H disaccharide structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Blood Group H Disaccharide: Structure, Stereochemistry, and Analysis

Abstract

The this compound, a fundamental carbohydrate structure in human biology, serves as the precursor for the ABO blood group antigens.[1] Its correct formation and subsequent modification are critical for blood type determination and have implications in transfusion medicine, transplantation, and disease pathology. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of the H disaccharide (Fucα1-2Gal). It details quantitative structural data derived from Nuclear Magnetic Resonance (NMR) spectroscopy and outlines key experimental protocols for its synthesis and characterization, targeting researchers, and professionals in drug development and glycobiology.

Chemical Structure and Stereochemistry

The this compound is composed of two monosaccharide units: L-fucose and D-galactose.[2] The specific linkage is an α-glycosidic bond between the anomeric carbon (C1) of fucose and the hydroxyl group at the C2 position of galactose. This is systematically named α-L-Fucopyranosyl-(1→2)-D-galactopyranose.[3] The stereochemistry of this linkage is crucial for its recognition by glycosyltransferases that synthesize the A and B antigens.

Caption: Chemical structure of the this compound (Fucα1-2Gal).

Physicochemical and Quantitative Data

The fundamental properties of the H disaccharide are summarized below. This data is essential for its identification, quantification, and use in experimental settings.

Table 1: Physicochemical Properties

Property Value Reference(s)
Glycan Structure Fucα1-2Gal [2]
Chemical Formula C₁₂H₂₂O₁₀ [2][4][5]
Molecular Weight 326.3 g/mol [2][3][5]
CAS Number 16741-18-7; 24656-24-4; 146076-26-8 [2][5]
Purity (Typical) ≥95% [3]

| Appearance | Powder |[6] |

Table 2: Representative ¹H-NMR Quantitative Data Nuclear Magnetic Resonance is a primary technique for the structural elucidation of carbohydrates. The chemical shifts (ppm) of specific fucose protons are key indicators of the fucosylated glycan structure. The data below represents typical chemical shift ranges observed in 2D L-COSY spectra of various fucose-α(1–2)-glycans in the human brain.

Fucose MoietyF2 Chemical Shift (ppm)F1 Chemical Shift (ppm)Reference
Fuc I4.251.38[7]
Fuc II4.281.14[7]
Fuc III4.311.37[7]
Fuc IV4.361.36[7]
Fuc V4.401.36[7]
Fuc VI4.441.37[7]
Fuc VII4.291.36[7]

Biological Significance: The ABO Biosynthesis Pathway

The H antigen is the direct precursor for the A and B blood group antigens found on the surface of red blood cells and other tissues.[1] The presence or absence of specific glycosyltransferases determines an individual's ABO blood type.

  • A-transferase (GTA) adds an N-acetylgalactosamine (GalNAc) residue to the H antigen.

  • B-transferase (GTB) adds a D-galactose (Gal) residue to the H antigen.

  • Individuals with Type O blood lack active A and B transferases, leaving the H antigen unmodified.[1]

ABO_Biosynthesis cluster_enzymes H_Antigen H Antigen (Fucα1-2Gal-R) A_Antigen A Antigen (GalNAcα1-3[Fucα1-2]Gal-R) H_Antigen->A_Antigen + UDP-GalNAc B_Antigen B Antigen (Galα1-3[Fucα1-2]Gal-R) H_Antigen->B_Antigen + UDP-Gal GTA A-Transferase (GTA) GTA->H_Antigen GTB B-Transferase (GTB) GTB->H_Antigen Analytical_Workflow start Synthesized Product hplc Purity Assessment (HPLC-ELSD) start->hplc Step 1 nmr Structural Elucidation (1H & 2D NMR) hplc->nmr Step 2 ms Mass Verification (MALDI-TOF MS) nmr->ms Step 3 kf Moisture Content (Karl-Fischer Titration) ms->kf Step 4 end Certificate of Analysis (CoA) kf->end Final Report

References

Biosynthesis Pathway of the Blood Group H Antigen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1][2] Its synthesis is a critical step in determining an individual's ABO blood type and has implications in transfusion medicine, transplantation, and disease susceptibility. This technical guide provides a comprehensive overview of the biosynthesis pathway of the H antigen, detailing the molecular components, enzymatic reactions, and genetic regulation. Furthermore, it presents quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

The Biosynthesis Pathway of H Antigen

The synthesis of the H antigen involves the enzymatic transfer of a fucose sugar residue to a precursor oligosaccharide chain. These precursor chains are classified into two main types, Type 1 and Type 2, which differ in the glycosidic linkage between their terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues.[3][4]

  • Type 1 Precursor Chain: Characterized by a Galactose β1-3 N-acetylglucosamine (Galβ1-3GlcNAc) linkage.

  • Type 2 Precursor Chain: Characterized by a Galactose β1-4 N-acetylglucosamine (Galβ1-4GlcNAc) linkage.

The addition of the fucose molecule to these precursor chains is catalyzed by specific α-1,2-fucosyltransferases. The expression and substrate specificity of these enzymes determine the type and location of H antigen synthesis.

Key Enzymes and Genetic Control

Two main enzymes, encoded by two distinct but highly homologous genes, are responsible for the synthesis of the H antigen:

  • α-1,2-fucosyltransferase 1 (FUT1): Encoded by the FUT1 (or H) gene located on chromosome 19.[5] FUT1 is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on the surface of red blood cells.[6] It preferentially uses Type 2 precursor chains to form the Type 2 H antigen.[3][4] The presence of at least one functional FUT1 allele is necessary for the expression of the H antigen on erythrocytes. The absence of functional FUT1 results in the rare Bombay (Oh) phenotype, where individuals lack H, A, and B antigens on their red blood cells.

  • α-1,2-fucosyltransferase 2 (FUT2): Encoded by the FUT2 (or Se) gene, also located on chromosome 19.[2][7] FUT2 is primarily expressed in secretory glands and is responsible for the synthesis of soluble H antigen found in bodily fluids like saliva, tears, and mucus.[6][8] FUT2 can utilize both Type 1 and Type 2 precursor chains but preferentially acts on Type 1 chains to produce the Type 1 H antigen.[4][9] The functionality of the FUT2 gene determines an individual's "secretor" status. Individuals with at least one functional FUT2 allele are "secretors" and have soluble ABH antigens in their secretions, while those with two non-functional alleles are "non-secretors".

Pathway Diagram

The biosynthesis of the H antigen and its subsequent conversion to A and B antigens is a stepwise enzymatic process.

Biosynthesis_of_H_Antigen cluster_precursors Precursor Chains cluster_enzymes Fucosyltransferases cluster_products H Antigens Type 1 Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) FUT2 FUT2 (Se Gene) α-1,2-fucosyltransferase 2 Type 1 Precursor->FUT2 GDP-Fucose Type 2 Precursor Type 2 Precursor (Galβ1-4GlcNAc-R) Type 2 Precursor->FUT2 FUT1 FUT1 (H Gene) α-1,2-fucosyltransferase 1 Type 2 Precursor->FUT1 GDP-Fucose Type 1 H Antigen Type 1 H Antigen (Fucα1-2Galβ1-3GlcNAc-R) (Secretions) FUT2->Type 1 H Antigen Type 2 H Antigen Type 2 H Antigen (Fucα1-2Galβ1-4GlcNAc-R) (Red Blood Cells) FUT1->Type 2 H Antigen

Caption: Biosynthesis of Type 1 and Type 2 H antigens from their respective precursor chains, catalyzed by FUT2 and FUT1.

Quantitative Data

The enzymatic activity and expression levels of the components in the H antigen biosynthesis pathway can be quantified. This data is crucial for understanding the efficiency of the pathway and the resulting phenotype.

Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the affinity of an enzyme for its substrate and its catalytic efficiency.

EnzymeSubstrateKm (µM)Vmax (pmol/h)Reference
FUT2 (Wild-Type) GDP-fucose5021.23[9]
FUT2 Mutant (247Gly→Ser) GDP-fucose178.68.66[9]
FUT2 Mutant (280Phe→Ser) GDP-fucose90.94.37[9]
H Antigen Expression on Erythrocytes

The amount of H antigen on red blood cells varies depending on the ABO blood group. This is due to the conversion of the H antigen into A and B antigens by their respective glycosyltransferases. The relative expression levels are as follows:

O > A2 > B > A2B > A1 > A1B

Individuals with blood group O have the highest amount of H antigen as it remains unmodified.[5] Conversely, individuals with A1B blood group have the lowest amount of H antigen due to the efficient conversion to both A and B antigens.

Experimental Protocols

The study of the H antigen biosynthesis pathway relies on various experimental techniques to measure enzyme activity and detect the antigen in tissues.

Fucosyltransferase Activity Assay (Non-Radioactive Method)

This protocol outlines a method for determining α-1,2-fucosyltransferase activity using a ¹³C-labeled substrate and detection by mass spectrometry.[10]

3.1.1. Principle

The assay measures the transfer of a ¹³C-labeled fucose from ¹³C-GDP-fucose to an acceptor substrate. The resulting mass shift in the product is quantified by mass spectrometry, providing a highly specific and sensitive measure of enzyme activity.[10]

3.1.2. Materials

  • Recombinant FUT1 or FUT2 enzyme, or cell/tissue lysate containing the enzyme.

  • Acceptor substrate (e.g., Type 1 or Type 2 precursor oligosaccharide).

  • ¹³C-GDP-fucose (donor substrate).

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 20 mM MnCl₂).

  • Quenching solution (e.g., ice-cold acetonitrile).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

  • Mass spectrometer (e.g., LC-MS/MS).

3.1.3. Procedure

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer and acceptor substrate at 2x the final concentration.

    • In a microcentrifuge tube, add the enzyme source (e.g., 10-100 ng of recombinant enzyme).

    • Add the master mix to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding ¹³C-GDP-fucose to the desired final concentration.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex briefly and centrifuge at high speed to pellet precipitated proteins.

  • Sample Preparation for Mass Spectrometry:

    • Transfer the supernatant to a new tube.

    • Perform sample cleanup using an SPE cartridge to remove salts and other interfering substances.

    • Elute the product, dry it, and reconstitute it in a suitable solvent for mass spectrometry analysis.

  • Data Analysis:

    • Quantify the peak areas of the unreacted acceptor and the ¹³C-labeled product.

    • Calculate enzyme activity as percent conversion or by creating a standard curve with a known amount of product.

3.1.4. Experimental Workflow Diagram

Fucosyltransferase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis prep_master_mix Prepare 2x Master Mix (Buffer, Acceptor) add_enzyme Add Enzyme Source prep_master_mix->add_enzyme initiate_reaction Initiate with ¹³C-GDP-Fucose add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge spe_cleanup SPE Cleanup centrifuge->spe_cleanup ms_analysis LC-MS/MS Analysis spe_cleanup->ms_analysis data_quantification Data Quantification ms_analysis->data_quantification

Caption: Workflow for the non-radioactive fucosyltransferase activity assay.

Immunohistochemistry (IHC) for H Antigen Detection

This protocol describes the detection of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the lectin Ulex Europaeus Agglutinin I (UEA-I), which specifically binds to the fucose residue of the H antigen.[11]

3.2.1. Principle

IHC allows for the visualization of the H antigen within the context of tissue architecture. UEA-I, conjugated to a reporter molecule (e.g., a fluorophore or an enzyme), binds to the H antigen in the tissue section. The signal is then detected using microscopy.

3.2.2. Materials

  • FFPE tissue sections on slides.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary reagent: Ulex Europaeus Agglutinin I (UEA-I), conjugated or unconjugated.

  • If using unconjugated UEA-I, a specific anti-UEA-I antibody is required.

  • Enzyme-conjugated secondary antibody (if required).

  • Chromogenic substrate (e.g., DAB) or fluorescent mounting medium.

  • Counterstain (e.g., hematoxylin).

  • Microscope (bright-field or fluorescence).

3.2.3. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval solution.

  • Blocking:

    • Incubate the sections with blocking solution to prevent non-specific binding.

  • Primary Reagent Incubation:

    • Incubate the sections with a diluted solution of UEA-I lectin.

  • Secondary Antibody Incubation (if required):

    • If using an unconjugated primary reagent, incubate with a specific secondary antibody.

  • Signal Detection:

    • For chromogenic detection, incubate with an enzyme-conjugated streptavidin-biotin complex followed by the addition of a chromogenic substrate.

    • For fluorescent detection, use a fluorophore-conjugated primary reagent or secondary antibody and mount with a fluorescent mounting medium.

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Visualization:

    • Examine the slides under a microscope to assess the localization and intensity of H antigen staining.

3.2.4. Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Final Steps deparaffinization Deparaffinization (Xylene) rehydration Rehydration (Ethanol Series) deparaffinization->rehydration antigen_retrieval Antigen Retrieval (Heat-induced) rehydration->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_incubation Primary Reagent Incubation (UEA-I Lectin) blocking->primary_incubation secondary_incubation Secondary Antibody Incubation (if required) primary_incubation->secondary_incubation detection Signal Detection (Chromogen/Fluorophore) secondary_incubation->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_mounting Dehydration and Mounting counterstaining->dehydration_mounting microscopy Microscopic Examination dehydration_mounting->microscopy

Caption: Workflow for the immunohistochemical detection of H antigen in FFPE tissues.

Conclusion

The biosynthesis of the Blood Group H antigen is a well-defined pathway governed by the activity of two key fucosyltransferases, FUT1 and FUT2. The differential expression and substrate specificities of these enzymes lead to the tissue-specific synthesis of H antigen, which is fundamental to the ABO blood group system. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this crucial biological pathway. A thorough understanding of H antigen biosynthesis is essential for advancing our knowledge in transfusion medicine, glycobiology, and the development of novel therapeutics targeting glycosylation pathways.

References

An In-depth Technical Guide on the Role of Fucosyltransferase in H Antigen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1] Its synthesis is meticulously controlled by specific fucosyltransferases, enzymes that catalyze the addition of a fucose sugar to a precursor oligosaccharide chain.[2][3] This guide provides a comprehensive technical overview of the pivotal role of fucosyltransferases in H antigen synthesis, detailing the molecular mechanisms, genetic regulation, and physiological significance. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information on the biochemical pathways, experimental methodologies, and clinical implications of H antigen expression.

Introduction to H Antigen and Fucosyltransferases

The H antigen is a terminal fucose residue linked to a galactose molecule on various glycoconjugates.[2] Specifically, the minimal requirement for H antigenicity is the terminal disaccharide fucose-galactose, with the fucose having an alpha-(1-2)-linkage.[4] This seemingly simple structure is of paramount importance in transfusion medicine and transplantation, as its presence or absence dictates an individual's ABO blood type and compatibility.[5][6]

The synthesis of the H antigen is mediated by a class of enzymes known as fucosyltransferases (FUTs). These enzymes are glycosyltransferases that transfer an L-fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate.[7] In the context of H antigen synthesis, the key enzymes are α-1,2-fucosyltransferases.[2]

The Key Fucosyltransferases: FUT1 and FUT2

Two primary fucosyltransferases, encoded by two distinct but closely located genes on chromosome 19q13.3, are responsible for H antigen synthesis in humans: FUT1 and FUT2.[6][8]

  • FUT1 (H gene): This enzyme, also known as α-1,2-fucosyltransferase 1 (α2FucT1), is primarily expressed in erythroid tissues and vascular endothelial cells.[2][9] It is responsible for the synthesis of H antigen on the surface of red blood cells by adding fucose to type 2 precursor chains (Gal-β1,4-GlcNAc-R).[9][10] The presence of at least one functional copy of the FUT1 gene is necessary for the expression of H antigen on red blood cells.[4]

  • FUT2 (Se gene): This enzyme, or α-1,2-fucosyltransferase 2 (α2FucT2), is predominantly expressed in secretory glands.[2][4] It synthesizes a soluble form of the H antigen found in bodily fluids such as saliva, milk, and digestive juices by adding fucose to type 1 precursor chains (Gal-β1,3-GlcNAc-R).[2][11] The FUT2 gene determines an individual's "secretor" status. Individuals with at least one functional FUT2 allele are "secretors" and have soluble H antigen, while those with two non-functional alleles are "non-secretors".[4]

Genetic Regulation and Polymorphisms

The expression and activity of FUT1 and FUT2 are genetically determined. The FUT1 gene consists of four exons, with the entire coding sequence located within the fourth exon.[2] The FUT2 gene is simpler, with its coding sequence contained within a single exon.[2]

Mutations in these genes can lead to a lack of H antigen expression, resulting in rare blood phenotypes:

  • Bombay Phenotype (Oh): This occurs in individuals who are homozygous for null alleles of the FUT1 gene (h/h).[4] These individuals cannot produce H antigen on their red blood cells, and consequently, they also lack A and B antigens, even if they possess the genes for the A and B transferases.[12] Their serum contains potent anti-A, anti-B, and anti-H antibodies.[2]

  • Para-Bombay Phenotype: This phenotype arises from various mutations in the FUT1 gene that lead to a very weak expression of the H antigen on red blood cells.[2][13] Unlike the Bombay phenotype, individuals with the para-Bombay phenotype can be secretors if they have a functional FUT2 gene, meaning they will have soluble H antigen in their secretions.[13]

Numerous alleles of FUT1 and FUT2 have been identified, with frequencies varying among different ethnic populations.[14][15] For instance, a T725G mutation in FUT1 combined with a deletion of FUT2 is commonly responsible for the classic Indian Bombay phenotype.[16]

Biochemical Pathway of H Antigen Synthesis

The synthesis of the H antigen is a critical step in the biosynthesis of the ABO blood group antigens. The process occurs in the Golgi apparatus of the cell.[9]

The core of the pathway can be summarized as follows:

  • Precursor Chain Formation: The synthesis begins with a precursor oligosaccharide chain, which can be of two main types: type 1 and type 2 chains. These chains are attached to proteins or lipids on the cell surface or are part of soluble glycoproteins.[3][17]

  • Fucosylation by FUT1 or FUT2:

    • In red blood cell precursors, FUT1 transfers a fucose molecule from GDP-fucose to the terminal galactose of a type 2 precursor chain, forming the H antigen.[9]

    • In secretory cells, FUT2 performs the same reaction but primarily on type 1 precursor chains, producing soluble H antigen.[2]

  • Substrate for A and B Antigen Synthesis: The newly synthesized H antigen then serves as the acceptor substrate for the A- and B-glycosyltransferases (encoded by the ABO gene).[18]

    • If an individual has the A allele, an N-acetylgalactosamine is added to the H antigen, forming the A antigen.[17]

    • If an individual has the B allele, a galactose is added, forming the B antigen.[17]

    • In individuals with blood group O, the H antigen remains unmodified as they lack functional A and B transferases.[5] This is why individuals with blood group O have the highest amount of H antigen on their red blood cells.[4][5]

The following diagram illustrates the biochemical pathway of H antigen synthesis and its subsequent conversion to A and B antigens.

H_Antigen_Synthesis Precursor Precursor Chain (Type 1 or Type 2) H_Antigen H Antigen Precursor->H_Antigen Fucosylation A_Antigen A Antigen H_Antigen->A_Antigen Glycosylation B_Antigen B Antigen H_Antigen->B_Antigen Glycosylation GDP_Fucose GDP-Fucose FUT1_FUT2 FUT1 / FUT2 GDP_Fucose->FUT1_FUT2 UDP_GalNAc UDP-GalNAc A_Transferase A-Transferase UDP_GalNAc->A_Transferase UDP_Gal UDP-Gal B_Transferase B-Transferase UDP_Gal->B_Transferase FUT1_FUT2->H_Antigen A_Transferase->A_Antigen B_Transferase->B_Antigen

Caption: H Antigen Synthesis Pathway.

Quantitative Data

The following tables summarize key quantitative data related to fucosyltransferases and H antigen expression.

Table 1: Fucosyltransferase Gene Information

GeneChromosomal LocationExonsEncoded EnzymePrimary Tissue Expression
FUT119q13.3[6]4[2]α-1,2-fucosyltransferase 1 (α2FucT1)Erythroid tissues, vascular endothelium[2]
FUT219q13.3[8]2[2]α-1,2-fucosyltransferase 2 (α2FucT2)Secretory glands[4]

Table 2: H Antigen Expression by ABO Blood Group

ABO Blood GroupRelative Amount of H Antigen on Red Blood Cells
OHighest[5]
A2High
BIntermediate
A2BIntermediate
A1Low
A1BLowest[5]

Table 3: Frequency of H-Deficient Phenotypes

PhenotypePopulationEstimated FrequencyReference
Bombay (Oh)India1 in 10,000[12]
Bombay (Oh)Europe1 in 1,000,000[12]
Bombay (Oh)Taiwan1 in 8,000[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of fucosyltransferases and H antigen synthesis.

Fucosyltransferase Activity Assay

This protocol describes a common method for measuring the activity of α-1,2-fucosyltransferases using a radiolabeled donor substrate.

Principle: The assay quantifies the transfer of a radiolabeled fucose from GDP-[¹⁴C]fucose to an appropriate acceptor substrate by the fucosyltransferase. The amount of radioactivity incorporated into the product is proportional to the enzyme activity.

Materials:

  • Enzyme source (e.g., cell lysate, purified recombinant FUT1 or FUT2)

  • Acceptor substrate (e.g., Phenyl-β-D-galactoside for a simple assay, or more complex oligosaccharides like lacto-N-tetraose)

  • GDP-[¹⁴C]fucose (radiolabeled donor substrate)

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂)

  • C18 Sep-Pak cartridges

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, a known concentration of the acceptor substrate, and the enzyme source. b. Initiate the reaction by adding GDP-[¹⁴C]fucose. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Separation: a. Stop the reaction by adding ice-cold water or EDTA solution. b. Apply the reaction mixture to a pre-equilibrated C18 Sep-Pak cartridge. c. Wash the cartridge with water to remove unreacted GDP-[¹⁴C]fucose. d. Elute the radiolabeled product using methanol.

  • Quantification: a. Add the eluted product to a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the GDP-[¹⁴C]fucose, and the reaction time.

A workflow for this assay is depicted below.

Fucosyltransferase_Assay_Workflow Start Start Reaction_Setup 1. Reaction Setup (Enzyme + Acceptor + GDP-[14C]Fucose) Start->Reaction_Setup Incubation 2. Incubation at 37°C Reaction_Setup->Incubation Termination 3. Reaction Termination Incubation->Termination Separation 4. Product Separation (C18 Sep-Pak Cartridge) Termination->Separation Quantification 5. Quantification (Scintillation Counting) Separation->Quantification End End Quantification->End

References

The Genetic Basis of H Antigen Expression: A Technical Guide to FUT1 and FUT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of H antigen expression, with a core focus on the fucosyltransferase genes, FUT1 (H gene) and FUT2 (Secretor gene). The expression of the H antigen is a critical precursor for the ABO blood group antigens and its absence or modification has significant clinical implications in transfusion medicine and beyond. This document will delve into the molecular genetics, enzymatic functions, and resulting phenotypes associated with FUT1 and FUT2, presenting quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding.

Molecular Genetics of FUT1 and FUT2

The FUT1 and FUT2 genes are located in close proximity on chromosome 19q13.3, suggesting they arose from a gene duplication event.[1][2] Both genes encode α-1,2-fucosyltransferases, enzymes that catalyze the addition of a fucose sugar to a precursor carbohydrate chain.[3][4] However, they exhibit distinct tissue-specific expression and substrate preferences, which dictates the location of H antigen expression.[5][6]

  • FUT1 (H gene): Primarily expressed in hematopoietic cells, FUT1 is responsible for the synthesis of the H antigen on the surface of red blood cells and vascular endothelium.[3][7] The enzyme encoded by FUT1, α-1,2-fucosyltransferase 1 (α2Fuc-T1), predominantly acts on Type 2 precursor chains (Galβ1-4GlcNAc-R).[7][8][9]

  • FUT2 (Secretor gene): This gene is expressed in secretory glands and epithelial cells.[3][10] The resulting enzyme, α-1,2-fucosyltransferase 2 (α2Fuc-T2), synthesizes the H antigen on Type 1 precursor chains (Galβ1-3GlcNAc-R) found in bodily secretions like saliva, gastrointestinal mucus, and genitourinary fluids.[4][6][7] The activity of FUT2 determines an individual's "secretor" status.[2][11]

The coding sequence for both FUT1 and FUT2 is contained within a single exon, which simplifies their genetic analysis.[5][12]

H Antigen Biosynthesis and the Role of FUT1 and FUT2

The synthesis of the H antigen is the foundational step for the subsequent formation of the A and B antigens of the ABO blood group system.[13][14] The process is dependent on the enzymatic activity of the fucosyltransferases encoded by FUT1 and FUT2.

dot

H_Antigen_Biosynthesis Precursor1 Type 1 Precursor (Galβ1-3GlcNAc-R) H_Antigen1 H Antigen (Type 1) in Secretions Precursor1->H_Antigen1 Adds Fucose Precursor2 Type 2 Precursor (Galβ1-4GlcNAc-R) H_Antigen2 H Antigen (Type 2) on Red Blood Cells Precursor2->H_Antigen2 Adds Fucose FUT2 FUT2 (Secretor) α2Fuc-T2 FUT1 FUT1 (H gene) α2Fuc-T1 A_Antigen A Antigen H_Antigen2->A_Antigen A-transferase (adds GalNAc) B_Antigen B Antigen H_Antigen2->B_Antigen B-transferase (adds Gal)

Caption: H Antigen Biosynthesis Pathway.

As depicted in the pathway, FUT1 acts on Type 2 precursors to form the H antigen on red blood cells, which is then modified by A- or B-transferases to create the A or B antigens, respectively.[7] In individuals with blood group O, the H antigen remains unmodified.[13] FUT2 acts on Type 1 precursors to produce H antigen in secretions.

Phenotypes Associated with FUT1 and FUT2 Genotypes

Mutations in FUT1 and FUT2 can lead to several distinct phenotypes, most notably the Bombay, para-Bombay, and non-secretor phenotypes.

The Bombay Phenotype (Oh)

The Bombay phenotype is characterized by the complete absence of H, A, and B antigens on red blood cells and in secretions.[1] This occurs in individuals who are homozygous for non-functional FUT1 alleles (genotype hh) and also have non-functional FUT2 alleles (genotype sese).[5] Consequently, these individuals produce potent anti-H, anti-A, and anti-B antibodies.[1] Transfusion for these individuals is challenging as they can only receive blood from other Bombay phenotype individuals.[15]

The Para-Bombay Phenotype

Individuals with the para-Bombay phenotype lack H antigen on their red blood cells but, unlike the Bombay phenotype, they can produce H antigen in their secretions.[16][17] This typically arises from a non-functional FUT1 gene (hh) in the presence of at least one functional FUT2 allele (Se/Se or Se/se).[15][17][18] In some cases, para-Bombay phenotypes can result from FUT1 mutations that lead to a very weak expression of the H antigen on red blood cells.[5][16] These individuals may have weak anti-H antibodies in their serum.[15]

Secretor and Non-Secretor Phenotypes

The secretor status is determined by the functionality of the FUT2 gene.[11]

  • Secretors: Individuals with at least one functional FUT2 allele (Se/Se or Se/se) express H antigen, and subsequently A and B antigens (depending on their ABO genotype), in their bodily fluids.[2][19] Approximately 80% of the world's population are secretors.[7]

  • Non-secretors: Individuals homozygous for non-functional FUT2 alleles (sese) do not express H antigen in their secretions.[19][20] This phenotype has been associated with altered gut microbiome composition and susceptibility to certain infections.[11][21]

dot

Phenotype_Logic cluster_genotype Genotypes cluster_phenotype Phenotypes FUT1_func FUT1 Functional (H/H or H/h) Normal Normal Phenotype (H on RBCs, +/- in Secretions) FUT1_func->Normal NonSecretor Non-Secretor Phenotype (H on RBCs, No H in Secretions) FUT1_func->NonSecretor FUT1_nonfunc FUT1 Non-functional (h/h) Bombay Bombay Phenotype (Oh) (No H on RBCs or in Secretions) FUT1_nonfunc->Bombay ParaBombay Para-Bombay Phenotype (No H on RBCs, H in Secretions) FUT1_nonfunc->ParaBombay FUT2_func FUT2 Functional (Se/Se or Se/se) FUT2_func->Normal FUT2_func->ParaBombay FUT2_nonfunc FUT2 Non-functional (se/se) FUT2_nonfunc->Bombay FUT2_nonfunc->NonSecretor

Caption: Genotype to Phenotype Relationships.

Quantitative Data Summary

The following tables summarize key quantitative data related to FUT1, FUT2, and associated phenotypes.

Table 1: Allelic Frequencies of FUT1 and FUT2 in Various Populations

GeneAllele TypePopulationFrequencyReference
FUT1Non-functional (h)European1 in 347 (heterozygosity)[1]
FUT1Non-functional (h)Taiwan1 in 8,000 (H deficiency)[13]
FUT1Non-functional (h)India1 in 10,000 (H deficiency)[13]
FUT2Non-functional (se)Caucasian~20% (homozygous)[21]
FUT2Non-functional (se)Tibetan55% (se(357,385) allele)[22]
FUT2Functional (Se)Tibetan32.75% (Se(357) allele)[22]

Table 2: Phenotype Frequencies

PhenotypePopulationFrequencyReference
Bombay (Oh)Europe1 per million[1][13]
Bombay (Oh)India1 in 10,000[15]
Para-BombayIndiaRarer than Bombay[23]
Non-secretorCaucasian~20%[21]

Experimental Protocols

A combination of serological and molecular techniques is employed to characterize the H antigen status and the underlying genetics of FUT1 and FUT2.

Serological Testing for H Antigen

Objective: To detect the presence or absence of H antigen on red blood cells and in secretions.

Methodology:

  • Red Blood Cell Typing:

    • Patient's red blood cells are washed and suspended in saline.

    • The cell suspension is incubated with anti-H lectin (from Ulex europaeus) or human anti-H serum.[1]

    • Agglutination is observed visually or by column agglutination. A lack of agglutination indicates the absence of H antigen.[1]

  • Saliva Secretor Status Testing (Hemagglutination Inhibition):

    • A saliva sample is collected and boiled to inactivate enzymes.

    • The saliva is centrifuged, and the supernatant is serially diluted.

    • A known dilution of anti-H reagent is added to each saliva dilution and incubated.

    • Group O red blood cells (which are rich in H antigen) are then added.

    • Interpretation: If the saliva contains soluble H antigen, it will neutralize the anti-H reagent, preventing the agglutination of the O cells. This indicates a "secretor" status. If agglutination occurs, the individual is a "non-secretor".[18]

dot

Serological_Workflow cluster_sample Sample Collection cluster_rbc RBC Analysis cluster_saliva Saliva Analysis Blood Whole Blood RBC_Prep Prepare RBC Suspension Blood->RBC_Prep Saliva Saliva Saliva_Prep Boil and Centrifuge Saliva Saliva->Saliva_Prep Incubate_AntiH Incubate with Anti-H RBC_Prep->Incubate_AntiH Observe_Agg Observe Agglutination Incubate_AntiH->Observe_Agg RBC_Result H+ or H- on RBCs Observe_Agg->RBC_Result Incubate_Saliva_AntiH Incubate Saliva with Anti-H Saliva_Prep->Incubate_Saliva_AntiH Add_O_Cells Add Group O RBCs Incubate_Saliva_AntiH->Add_O_Cells Observe_Inhibition Observe Inhibition of Agglutination Add_O_Cells->Observe_Inhibition Saliva_Result Secretor or Non-secretor Observe_Inhibition->Saliva_Result Molecular_Workflow Start Whole Blood Sample DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of FUT1 and FUT2 Coding Regions DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Comparison to Reference Sequencing->Analysis Result Identification of FUT1 and FUT2 Alleles Analysis->Result

References

A Technical Guide to the Function of the Blood Group H Disaccharide in Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Histo-Blood Group Antigens (HBGAs) are a class of complex carbohydrates that play a pivotal role in cellular identity and intermolecular recognition. Central to the ubiquitous ABO blood group system is the H antigen, a deceptively simple disaccharide that serves as the foundational precursor for the A and B antigens.[1][2] While its role as a biosynthetic intermediate is well-established, the H disaccharide itself is a critical molecular entity in cell recognition, particularly in the context of host-pathogen interactions. This technical guide provides an in-depth exploration of the H disaccharide's biochemical properties, its function in cell recognition, quantitative aspects of its interactions, and the experimental methodologies used to study these phenomena.

Biochemical Properties and Synthesis of the H Antigen

The H antigen is an oligosaccharide built upon precursor chains attached to proteins and lipids on the cell surface, forming glycoproteins and glycolipids.[3][4] Its defining feature is a terminal disaccharide composed of an L-fucose residue linked to a D-galactose residue (Fucα1-2Gal).[4]

Synthesis Pathway

The synthesis of the H antigen is a stepwise enzymatic process governed by specific fucosyltransferases (FUTs).[5][6]

  • Precursor Chains: The process begins with precursor oligosaccharide chains, primarily Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), which are present on cell surfaces and in secretions.[7]

  • Fucosylation: The key step is the addition of an L-fucose sugar from a GDP-fucose donor to the terminal galactose of the precursor chain. This reaction is catalyzed by an α-1,2-fucosyltransferase.[7][8]

    • On red blood cells, this enzyme is encoded by the FUT1 gene (H locus).[1][4]

    • In secretory glands, a homologous enzyme encoded by the FUT2 gene (Secretor locus) produces a soluble form of the H antigen found in bodily fluids.[4][7]

Individuals with the rare Bombay (Oh) phenotype lack functional FUT1 genes and therefore cannot produce H antigen on their red blood cells.[2][4] Consequently, they cannot synthesize A or B antigens, even if they possess the genes for the respective transferases.[2][6]

Conversion to A and B Antigens

Once synthesized, the H antigen serves as the essential substrate for the glycosyltransferases encoded by the ABO gene locus.[4][5]

  • Blood Group A: The A-transferase adds an N-acetylgalactosamine (GalNAc) residue to the galactose of the H antigen.[7][9]

  • Blood Group B: The B-transferase adds a D-galactose (Gal) residue to the galactose of the H antigen.[7][9]

  • Blood Group O: Individuals with blood group O have inactive A and B transferases, leaving the H antigen unmodified.[4][6] This results in the highest concentration of H antigen on their cells compared to other blood groups (O > A2 > B > A1B > A1 > A1B).[5][8]

cluster_0 Biosynthesis of H, A, and B Antigens PC Precursor Chain (e.g., Gal-GlcNAc-R) FUT1 FUT1 Enzyme (H gene) PC->FUT1 H H Antigen (Fucα1-2Gal-GlcNAc-R) AT A-Transferase (A allele) H->AT BT B-Transferase (B allele) H->BT OT Inactive Transferase (O allele) H->OT A A Antigen B B Antigen O O Phenotype (Unmodified H Antigen) FUT1->H + Fucose AT->A + GalNAc BT->B + Galactose OT->O

Figure 1: Biosynthetic pathway of the H, A, and B blood group antigens.

Function of H Disaccharide in Cell Recognition

The H disaccharide functions as a recognition motif in several critical biological contexts, ranging from its foundational role in the ABO system to its exploitation by pathogens.

Endogenous Recognition

While the H antigen is a key determinant of self-identity in transfusion medicine, its role as a direct ligand for endogenous human lectins in cell-cell adhesion or signaling is not as extensively characterized as other glycans.[4] Some evidence suggests it may be involved in cell adhesion, but this function is often overshadowed by its role as a pathogen receptor.[4][10]

Pathogen Recognition

A primary function of the H disaccharide in cell recognition is its role as an attachment site for various pathogens, facilitating colonization and infection.

  • Helicobacter pylori : This bacterium is a major cause of peptic ulcers and gastric adenocarcinoma.[11] Its surface adhesin, BabA (Blood group antigen-binding adhesin), mediates attachment to the gastric epithelium.[12][13] BabA specifically recognizes the fucosylated Lewis b (Leb) antigen.[14][15] The H antigen is an integral structural component of the Leb antigen, and its α1,2-linked fucose is crucial for this interaction. Adherence via BabA is linked to increased inflammation, including the production of interleukin-8 (IL-8), and is considered a key step in H. pylori pathogenesis.[13]

  • Noroviruses : These are a leading cause of acute gastroenteritis worldwide.[16] Many strains of norovirus directly use HBGAs as receptors to attach to mucosal epithelial cells.[17][18] The prototype Norwalk virus (NV/68), for example, binds specifically to the H antigen.[19] The interaction is highly dependent on the α1,2-linked fucose residue.[19] Different norovirus genotypes exhibit distinct binding patterns, with some binding preferentially to H antigens (common in type O individuals) and others to A or B antigens.[16][20] This specificity is believed to be a major factor controlling host susceptibility to infection.[16]

cluster_1 H. pylori-Induced Inflammatory Signaling HP Helicobacter pylori BabA BabA Adhesin HP->BabA expresses LeB Lewis b Antigen (contains H antigen) BabA->LeB binds to Cell Gastric Epithelial Cell LeB->Cell on surface of Signal Intracellular Signaling Cascade Cell->Signal activates IL8 IL-8 Production Signal->IL8 Inflam Inflammation (Granulocyte Infiltration) IL8->Inflam promotes

Figure 2: Simplified signaling pathway initiated by H. pylori adhesion.

Quantitative Analysis of H Disaccharide Interactions

Quantifying the binding affinity and kinetics of the H disaccharide with its binding partners (lectins, adhesins, antibodies) is crucial for understanding its biological function and for developing potential inhibitors. Several biophysical techniques are employed for this purpose.[21]

Interaction PartnerBiological ContextAnalytical Technique(s) UsedTypical Parameter(s) Measured
Norovirus Capsid Protein Viral attachmentSurface Plasmon Resonance (SPR), ELISA-based assays, Saliva-binding assaysKD (Affinity), Specificity
H. pylori BabA Adhesin Bacterial adhesionSPR, Cell Adhesion Assays, In vitro adherence assayska, kd (Kinetics), KD (Affinity)
Ulex europaeus Agglutinin I (UEA-I) Lectin Research ToolIsothermal Titration Calorimetry (ITC), SPR, Glycan ArraysKD, ΔH, ΔS, n (Stoichiometry)
Anti-H Antibodies Immunology, TransfusionELISA, HemagglutinationTiter, Relative Affinity

Note: Specific quantitative values (e.g., KD) are highly dependent on the specific strain/isoform of the interacting protein, glycan presentation (monovalent vs. multivalent), and experimental conditions (temperature, pH, buffer).

Experimental Protocols

The study of H disaccharide-mediated recognition relies on a suite of specialized techniques. Below are detailed methodologies for key experimental approaches.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This technique is used for the separation and sensitive quantification of native carbohydrates without derivatization.[22][23][24] It is ideal for monosaccharide compositional analysis after glycan hydrolysis.

  • Objective: To determine the monosaccharide composition of a glycoprotein (B1211001) to confirm the presence of fucose and galactose.

  • Methodology:

    • Hydrolysis: The purified glycoprotein sample is hydrolyzed to release its constituent monosaccharides, typically using 2M trifluoroacetic acid (TFA) at 100°C for 4-6 hours.

    • Sample Preparation: The hydrolyzed sample is dried under vacuum to remove the acid. The residue is then redissolved in ultrapure water.

    • Chromatography:

      • An aliquot of the redissolved sample is injected into an HPAEC system equipped with a high-pH anion-exchange column (e.g., CarboPac series).

      • Separation is achieved under high pH conditions (e.g., 100 mM NaOH), which ionizes the hydroxyl groups of the carbohydrates, allowing them to bind to the anion-exchange stationary phase.[25]

      • An isocratic or gradient elution (e.g., with increasing sodium acetate (B1210297) in a NaOH mobile phase) is used to separate the monosaccharides based on their charge, size, and structure.

    • Detection: The eluted carbohydrates are detected by a pulsed amperometric detector with a gold working electrode. The detector applies a series of potentials to oxidize the analytes at the electrode surface, generating a current that is proportional to the carbohydrate concentration.[25]

    • Quantification: The peak areas are compared to those of known monosaccharide standards (fucose, galactose, etc.) to determine the composition of the original glycoprotein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[26][27][28]

  • Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a lectin (e.g., UEA-I) and the H disaccharide.

  • Methodology:

    • Sample Preparation:

      • The lectin and a synthetic H disaccharide ligand are extensively dialyzed against the same buffer to minimize buffer mismatch heats.

      • The concentrations of both protein and ligand are precisely determined (e.g., by A280 for the protein and by weight for the glycan).

      • Solutions are degassed immediately before the experiment to prevent air bubbles.[26]

    • ITC Experiment:

      • The sample cell (typically ~200 μL) of the ITC instrument is filled with the lectin solution (e.g., 50 μM).

      • The injection syringe (typically ~40 μL) is loaded with the H disaccharide solution (e.g., 500 μM).

    • Titration: A series of small, precisely controlled injections (e.g., 2 μL each) of the H disaccharide are made into the sample cell containing the lectin.[26]

    • Data Acquisition: After each injection, the heat change (μcal/sec) resulting from binding is measured by the instrument relative to a reference cell.[28] This continues until the lectin binding sites are saturated.

    • Data Analysis: The raw data (a series of heat-release peaks) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to calculate KD, n, and ΔH.[29] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[30][31][32]

  • Objective: To measure the kinetics and affinity of a viral protein binding to the H antigen.

  • Methodology:

    • Sensor Chip Immobilization:

      • A sensor chip (e.g., CM5 dextran (B179266) matrix) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

      • A carrier molecule presenting the H antigen (e.g., a neoglycoprotein or biotinylated glycan for binding to a streptavidin chip) is injected over the activated surface, allowing for covalent immobilization.[30]

      • Remaining active esters are deactivated with an injection of ethanolamine.

    • Binding Analysis:

      • A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

      • The analyte (e.g., purified viral capsid protein) is injected at various concentrations over the surface for a defined period (association phase). Binding to the immobilized H antigen causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[32]

      • The analyte injection is then stopped, and running buffer flows over the surface, allowing the complex to dissociate (dissociation phase).

    • Regeneration: A specific regeneration solution (e.g., a low pH buffer or a pulse of a competitive sugar) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.[30]

    • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

cluster_2 Surface Plasmon Resonance (SPR) Workflow start Start immob Immobilize Ligand (H-Antigen Conjugate) on Sensor Chip start->immob assoc Inject Analyte (e.g., Viral Protein) - Association Phase immob->assoc dissoc Inject Buffer - Dissociation Phase assoc->dissoc regen Inject Regeneration Solution dissoc->regen analysis Kinetic Analysis (ka, kd, KD) dissoc->analysis regen->analysis Repeat with different concentrations end End analysis->end

Figure 3: General experimental workflow for a Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The Blood Group H disaccharide is far more than a simple biosynthetic intermediate. It is a fundamental molecular determinant of cellular identity that plays a direct and critical role in cell recognition, most notably as a receptor for pathogenic microorganisms like Helicobacter pylori and noroviruses. Its expression level, governed by the FUT1 and ABO genetic loci, can directly influence host susceptibility to these major infectious agents.

For researchers in drug development, the H disaccharide and its interactions represent a compelling target. The development of glycomimetic antagonists that block the binding sites of viral or bacterial adhesins could provide a powerful, non-antibiotic therapeutic strategy to prevent infection. Future research should focus on obtaining high-resolution structural data of the H disaccharide in complex with these pathogen adhesins to enable structure-based drug design. Furthermore, exploring the less-understood roles of the H antigen in endogenous cell recognition and signaling may unveil novel functions in immunology and developmental biology.

References

The significance of the Bombay phenotype in H antigen deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of the Bombay Phenotype in H Antigen Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bombay phenotype (Oh) is a rare blood group characterized by the absence of A, B, and H antigens on red blood cells and in secretions. This condition arises from homozygous recessive mutations in the FUT1 gene, which encodes the α-1,2-fucosyltransferase necessary for H antigen synthesis. The H antigen is the essential precursor for the A and B antigens of the ABO blood group system. Consequently, individuals with the Bombay phenotype appear as blood group O during routine forward grouping, but their serum contains potent anti-A, anti-B, and clinically significant anti-H antibodies. This makes them universal donors for red blood cells but restricted to receiving blood only from other individuals with the Bombay phenotype, posing significant challenges in transfusion medicine. This technical guide provides a comprehensive overview of the genetic and biochemical basis of the Bombay phenotype, details experimental protocols for its identification, and discusses its clinical implications, particularly in blood transfusion and its potential, though not fully elucidated, role in disease.

Introduction

First discovered in Bombay (now Mumbai), India, in 1952, the Bombay phenotype is a rare autosomal recessive condition that disrupts the expression of the ABO blood group antigens[1][2][3]. The cornerstone of this phenotype is the deficiency of the H antigen, a fucosylated oligosaccharide that serves as the immediate precursor for the A and B antigens[1][4]. The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, an enzyme encoded by the FUT1 (or H) gene[1]. Individuals with the Bombay phenotype are homozygous for null alleles at the FUT1 locus (genotype hh)[2][5]. This lack of H antigen prevents the subsequent addition of N-acetylgalactosamine or D-galactose, the immunodominant sugars for A and B antigens, respectively, even if the individual possesses functional A or B alleles[1][2].

A related but distinct phenotype, the para-Bombay phenotype, is characterized by the absence or weak expression of H antigen on red blood cells, but the presence of ABH antigens in secretions[6][7][8]. This occurs in individuals with a non-functional FUT1 gene but at least one functional FUT2 (Secretor or Se) gene, which encodes a homologous α-1,2-fucosyltransferase responsible for H antigen synthesis in secretory tissues[1][2][7].

The clinical significance of the Bombay phenotype is profound, primarily in the context of blood transfusion. The presence of strong, naturally occurring anti-H antibodies in the plasma of these individuals can cause severe, potentially fatal, acute hemolytic transfusion reactions if they are transfused with any blood product containing the H antigen, which includes all conventional ABO blood groups, even group O[3][9].

Genetic and Biochemical Basis

The H Locus and the FUT1 Gene

The H locus, located on chromosome 19q13.3, contains the Fucosyltransferase 1 (FUT1) gene[1][2]. This gene spans over 8 kb and contains four exons[2]. The enzyme encoded by FUT1, α-1,2-fucosyltransferase (H transferase), is responsible for transferring an L-fucose molecule from a GDP-fucose donor to the terminal galactose of a precursor oligosaccharide chain on the surface of red blood cells[1][10][11]. This creates the H antigen.

The Secretor Locus and the FUT2 Gene

Closely linked to FUT1 on chromosome 19 is the FUT2 (Secretor or Se) gene, which also encodes an α-1,2-fucosyltransferase[1][2][10]. The FUT2 enzyme is primarily expressed in secretory glands and is responsible for the presence of soluble H antigen in bodily fluids like saliva, tears, and milk[1][2].

Molecular Basis of Bombay and Para-Bombay Phenotypes

The classic Bombay phenotype (Oh) is typically the result of homozygosity for null alleles of the FUT1 gene (hh) and the FUT2 gene (sese). This leads to a complete absence of H antigen on red cells and in secretions[12][13]. A variety of inactivating mutations in the FUT1 gene have been identified, including point mutations, deletions, and insertions that result in a non-functional enzyme[6][10][14]. In the Indian population, a common mutation responsible for the Bombay phenotype is a T725G substitution in the FUT1 gene, often accompanied by a deletion of the FUT2 gene[15][16].

The para-Bombay phenotype arises when an individual has a homozygous null FUT1 genotype (hh) but possesses at least one functional FUT2 allele (Se/Se or Se/se)[7][8][15]. In these cases, soluble H antigen is produced in secretions, and small amounts may be adsorbed onto the red blood cells, leading to a weak H antigen expression[15].

Biosynthesis of H, A, and B Antigens

The synthesis of the ABH antigens is a stepwise enzymatic process occurring in the Golgi apparatus. The H antigen is the central precursor.

ABH Antigen Biosynthesis Pathway Precursor Precursor Substance (Galactose-N-acetylglucosamine-...) H_Antigen H Antigen Precursor->H_Antigen FUT1 (H) enzyme + L-Fucose Bombay_Phenotype No H, A, or B Antigen (Bombay Phenotype) Precursor->Bombay_Phenotype Inactive FUT1 (hh) No L-Fucose added A_Antigen A Antigen H_Antigen->A_Antigen A-transferase + GalNAc B_Antigen B Antigen H_Antigen->B_Antigen B-transferase + D-Galactose

Caption: Biosynthesis pathway of the H, A, and B antigens.

Quantitative Data

Prevalence of the Bombay Phenotype

The Bombay phenotype is exceedingly rare in most parts of the world, with a higher prevalence in certain regions of India.

Region/PopulationPrevalenceReference(s)
India (Mumbai)~1 in 10,000[1][2][17]
India (General)~1 in 10,000[15]
Europe~1 in 1,000,000[1][12]
Caucasian~1 in 250,000[3]
Bangladesh0.03% (among 'O' group)[18]
Taiwan~1 in 8,000[1]
Common Mutations in FUT1 and FUT2
PhenotypeGeneCommon Mutation(s)PopulationReference(s)
BombayFUT1c.725T>G (Tyr316Ter)Indian[1][15][16]
BombayFUT210-kb deletionIndian[15][16]
Para-BombayFUT1Various point mutations, deletionsVarious[6][7][14]

Experimental Protocols

The identification of the Bombay phenotype requires a combination of serological and, for confirmation, molecular techniques.

Serological Identification

Objective: To identify the absence of H antigen on red blood cells and the presence of anti-H in the serum.

Materials:

  • Patient's whole blood sample (EDTA and serum separator tubes)

  • Commercial anti-A, anti-B, and anti-D monoclonal antisera

  • Known A, B, and O red blood cells for reverse grouping

  • Anti-H lectin (Ulex europaeus)

  • Saline solution

  • Test tubes or microplates

  • Centrifuge

Methodology:

  • ABO and RhD Typing (Forward and Reverse Grouping):

    • Perform standard forward grouping by mixing patient's red blood cells with anti-A and anti-B antisera. In the Bombay phenotype, no agglutination will be observed, suggesting blood group O[5][9].

    • Perform standard reverse grouping by mixing patient's serum with known A, B, and O cells. In the Bombay phenotype, agglutination will be observed with all three cell types, including O cells[3][19][20]. This is a key discrepancy.

  • H Antigen Typing:

    • Wash the patient's red blood cells with saline.

    • Mix the washed red blood cells with anti-H lectin.

    • Observe for agglutination. Absence of agglutination indicates a lack of H antigen[5][21].

  • Antibody Identification:

    • The pan-reactivity in the reverse grouping (agglutination with O cells) is indicative of anti-H.

    • Titration of the anti-H antibody can be performed at different temperatures (4°C, 22°C, 37°C) to assess its thermal amplitude and potential clinical significance[19][22]. A strong reaction at 37°C is clinically significant[19].

  • Saliva Secretor Status (for differentiating Bombay and para-Bombay):

    • Perform a hemagglutination inhibition test on the patient's saliva.

    • The absence of ABH substances in the saliva of a non-secretor confirms the classic Bombay phenotype[6][21].

    • The presence of ABH substances indicates a para-Bombay phenotype[7][19][22].

Serological Identification Workflow Start Blood Sample Forward Forward Grouping (Anti-A, Anti-B) Start->Forward Reverse Reverse Grouping (A, B, O cells) Start->Reverse Result_F No Agglutination (Appears as 'O' group) Forward->Result_F Result_R Agglutination with A, B, and O cells Reverse->Result_R Discrepancy Discrepancy Detected Result_F->Discrepancy Result_R->Discrepancy AntiH_Test Test with Anti-H Lectin Discrepancy->AntiH_Test Investigate Further Result_AntiH No Agglutination AntiH_Test->Result_AntiH Conclusion Bombay Phenotype (Oh) Confirmed Result_AntiH->Conclusion

Caption: Workflow for the serological identification of the Bombay phenotype.

Molecular Genotyping

Objective: To identify the specific mutations in the FUT1 and FUT2 genes.

Materials:

  • Genomic DNA extracted from the patient's leukocytes.

  • Primers specific for the coding regions of FUT1 and FUT2 genes.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • DNA sequencing equipment and reagents.

Methodology:

  • DNA Extraction: Extract genomic DNA from the patient's peripheral blood sample using a standard commercial kit.

  • PCR Amplification:

    • Amplify the coding exons of the FUT1 and FUT2 genes using specifically designed primers[6][14].

    • PCR conditions (annealing temperature, extension time) should be optimized based on the primer sequences and target length.

  • DNA Sequencing:

    • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods[6][14].

    • Analyze the sequence data and compare it to the reference sequences for FUT1 (H gene) and FUT2 (Se gene) to identify any mutations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions[23].

  • Data Interpretation:

    • Homozygosity for a known or novel loss-of-function mutation in FUT1 confirms the genetic basis of the H-deficient phenotype.

    • Analysis of the FUT2 gene sequence determines the secretor status at the molecular level.

Clinical Significance and Implications

Blood Transfusion

The primary clinical challenge for individuals with the Bombay phenotype is the availability of compatible blood for transfusion[1][2]. Due to the potent, clinically significant anti-H antibody, they can only receive red blood cell transfusions from another individual with the Bombay phenotype[1][9]. Transfusion with blood from a group O donor, which has the highest concentration of H antigen, will trigger a severe acute hemolytic transfusion reaction[9]. This necessitates the establishment of rare donor registries and cryopreservation of Bombay phenotype blood units.

Hemolytic Disease of the Fetus and Newborn (HDFN)

In theory, a mother with the Bombay phenotype carrying a fetus with a normal H-positive phenotype could produce anti-H that crosses the placenta and causes HDFN. However, reported cases of clinically significant HDFN due to anti-H are exceptionally rare, possibly because the anti-H is often of the IgM class, which does not cross the placenta[1][2].

Disease Associations

While the H antigen itself is not known to have a critical physiological function beyond its role as a precursor for ABO antigens, alterations in glycosylation patterns, including ABH expression, have been studied in the context of various diseases[24]. Some studies suggest associations between ABO blood groups and susceptibility to certain infections (e.g., Vibrio cholerae) and cancers[24][25]. The complete lack of H antigen in the Bombay phenotype presents a unique model for studying the biological roles of these carbohydrate structures, although no specific diseases are definitively linked to the absence of the H antigen itself[1].

Clinical Implications Bombay Bombay Phenotype (H-deficient, Anti-H present) Transfusion Blood Transfusion Bombay->Transfusion Pregnancy Pregnancy (HDFN) Bombay->Pregnancy Disease Disease Association Bombay->Disease Transfusion_Risk High Risk of Hemolytic Reaction with non-Bombay blood Transfusion->Transfusion_Risk Transfusion_Need Requires blood from Bombay phenotype donors only Transfusion->Transfusion_Need HDFN_Risk Theoretical risk of HDFN, but clinically rare Pregnancy->HDFN_Risk Disease_Link No definitive disease link, area of ongoing research Disease->Disease_Link

Caption: Logical relationships of the clinical implications of the Bombay phenotype.

Conclusion

The Bombay phenotype, while rare, is of immense significance in transfusion medicine and human genetics. It underscores the critical role of the H antigen as the precursor to the ABO blood group antigens and highlights the potential for severe immunological reactions when this fundamental step in biosynthesis is disrupted. For researchers and drug development professionals, the Bombay phenotype offers a valuable natural model for investigating the functional roles of fucosylated glycans in cellular interactions, signaling, and disease pathogenesis. Accurate identification through meticulous serological and molecular testing is paramount for patient safety and for advancing our understanding of this unique and important blood group.

References

Type 1 vs Type 2 chain H antigens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Type 1 and Type 2 Chain H Antigens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The H antigen is the fundamental carbohydrate precursor for the A and B antigens of the ABO blood group system.[1][2] Its absence, as seen in the rare Bombay phenotype, precludes the formation of A and B antigens, highlighting its critical role in immunohematology.[2][3] The H antigen is not a single entity but exists on different oligosaccharide precursor chains, primarily designated as Type 1 and Type 2. These chains are distinguished by the glycosidic linkage between their terminal galactose and subterminal N-acetylglucosamine residues.[4][5] This structural variance is governed by two distinct fucosyltransferase enzymes, encoded by the FUT1 and FUT2 genes, which results in differential tissue expression and biological localization.[3][6] This guide provides a detailed examination of the core structural differences, biosynthetic pathways, genetic regulation, and biological significance of Type 1 and Type 2 H antigens, supplemented with relevant experimental protocols and quantitative data for the research professional.

Core Structural and Biosynthetic Differences

The primary distinction between Type 1 and Type 2 antigens lies in the structure of their precursor disaccharide chains. The H antigen is subsequently formed by the addition of an L-fucose residue in an α(1,2) linkage to the terminal D-galactose (Gal) of these precursors.[3][7]

  • Type 1 Precursor Chain: Composed of a terminal Galactose linked to N-acetylglucosamine (GlcNAc) via a β1-3 linkage (Galβ1-3GlcNAc-R).[4][5]

  • Type 2 Precursor Chain: Composed of a terminal Galactose linked to N-acetylglucosamine via a β1-4 linkage (Galβ1-4GlcNAc-R).[4][5]

This seemingly minor difference in linkage has profound implications for the enzymes that recognize these chains and their ultimate location in the body.

Genetic and Enzymatic Control

The synthesis of the H antigen is catalyzed by α(1,2)-fucosyltransferases, with two key enzymes governing the fucosylation of Type 1 and Type 2 chains.[6][7]

  • FUT1 (H transferase): The FUT1 gene, also known as the H gene, is located on chromosome 19 and encodes for α-1,2-fucosyltransferase 1.[1][8] This enzyme preferentially utilizes Type 2 precursor chains as its substrate.[3][9][10] FUT1 is expressed primarily in hematopoietic tissues, and its action is responsible for the synthesis of H antigen on the surface of red blood cells (RBCs).[2][6][9]

  • FUT2 (Secretor transferase): The FUT2 gene, or the Secretor (Se) gene, is also on chromosome 19, located in close proximity to FUT1.[8][11] It encodes for α-1,2-fucosyltransferase 2. This enzyme shows a strong preference for Type 1 precursor chains .[3][7][10] FUT2 is expressed in secretory epithelial cells, controlling the synthesis of soluble H antigen found in bodily fluids like saliva, plasma, and mucus.[2][6][12] The functionality of the FUT2 gene determines an individual's "secretor" status.[2]

G cluster_0 Type 1 Chain Pathway cluster_1 Type 2 Chain Pathway p1 Precursor Chain (Type 1) Gal(β1-3)GlcNAc-R h1 Type 1 H Antigen p1->h1 + L-Fucose (α1,2) fut2 FUT2 (Se Enzyme) Secretory Epithelia fut2->p1 p2 Precursor Chain (Type 2) Gal(β1-4)GlcNAc-R h2 Type 2 H Antigen p2->h2 + L-Fucose (α1,2) fut1 FUT1 (H Enzyme) Erythroid Cells fut1->p2

Caption: Biosynthesis pathways for Type 1 and Type 2 H antigens.

Tissue Distribution and Biological Significance

The distinct genetic and enzymatic control of H antigen synthesis leads to a clear division in their biological localization.

  • Type 2 H Antigen: Is the predominant form found on the surface of red blood cells, where it serves as the scaffold for A and B antigen synthesis.[4][10] Its creation is an integral part of erythropoiesis (red blood cell development).[4]

  • Type 1 H Antigen: Is primarily found in a soluble form in the secretions of individuals with at least one functional FUT2 allele (secretors).[4][6] It is also expressed on the surface of various epithelial and endothelial cells.[12] Individuals who are secretors can also passively adsorb soluble Type 1 H antigen from their plasma onto their red blood cell membranes.[4]

This differential distribution is critical for understanding blood transfusion compatibility, susceptibility to certain pathogens that use these structures as binding sites, and changes in antigen expression in disease states.[7][13]

G cluster_T1 Type 1 H Antigen cluster_T2 Type 2 H Antigen T1_Node Structure: Gal(β1-3)GlcNAc-R | (α1,2) Fuc Loc1 Secretions (Saliva, Plasma, Mucus) T1_Node->Loc1 Loc2 Epithelial Cells T1_Node->Loc2 T2_Node Structure: Gal(β1-4)GlcNAc-R | (α1,2) Fuc Loc3 Red Blood Cell Surface T2_Node->Loc3

Caption: Core structural differences and primary locations.

Quantitative Data and Comparative Summary

While detailed kinetic parameters for human FUT1 and FUT2 on different precursor substrates are dispersed throughout the literature, a comparative summary highlights their distinct specificities and roles. The prevalence of H-deficient phenotypes, which result from non-functional FUT1 and FUT2 genes, underscores their clinical importance.

Table 1: Comparative Properties of Type 1 and Type 2 H Antigen Synthesis

FeatureType 1 H AntigenType 2 H Antigen
Precursor Linkage Galactose-β1,3 -N-acetylglucosamine[4]Galactose-β1,4 -N-acetylglucosamine[4]
Primary Enzyme FUT2 (Secretor Fucosyltransferase)[3][7]FUT1 (H Fucosyltransferase)[3][9]
Governing Gene FUT2 (Secretor Gene)[2]FUT1 (H Gene)[2]
Primary Location Secretions (saliva, plasma), epithelial cells[6][12]Red blood cell surface[6][10]
Form Soluble and membrane-bound[2][4]Primarily membrane-bound[2][4]

Table 2: Prevalence of H-Deficient Phenotypes

PhenotypeGenotypeAntigen ExpressionGlobal Prevalence
Bombay (Oh) h/h, se/se (non-functional FUT1 and FUT2)[3][14]No H, A, or B on RBCs or in secretions[14]Rare; ~1 in 10,000 in India, ~1 per million in Europe[2][3]
Para-Bombay h/h, Se/- (non-functional FUT1, functional FUT2)[14]No H on RBCs from FUT1, but trace amounts from adsorbed soluble H[14]Rare; ~1 in 8,000 in Taiwan[2][3]

Experimental Protocols

Protocol 1: Characterization of H Antigens by Mass Spectrometry

This protocol outlines a general workflow for identifying H antigen structures on glycoproteins from a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • For RBCs: Isolate erythrocyte ghosts by hypotonic lysis. Extract membrane proteins using a suitable detergent.[15]

    • For Secretions (e.g., Saliva): Centrifuge to remove debris. Purify high-molecular-weight glycoproteins (mucins) via size-exclusion chromatography.[16]

  • Glycan Release:

    • Subject the purified glycoprotein (B1211001) sample to enzymatic digestion with PNGase F to release N-linked glycans, or to reductive β-elimination to release O-linked glycans.

  • Purification of Released Glycans:

    • Use solid-phase extraction (SPE) with a graphitized carbon cartridge to separate glycans from peptides and salts.

  • LC-MS/MS Analysis:

    • Resuspend purified glycans in a suitable solvent for analysis.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[17]

    • Separate glycans using a porous graphitized carbon (PGC) or amide-based column.

    • Perform MS/MS analysis on parent ions corresponding to the predicted masses of H antigen-containing oligosaccharides.

  • Data Interpretation:

    • Analyze the fragmentation spectra. The presence of characteristic fragment ions will confirm the sequence and linkage of the monosaccharides, allowing differentiation between Type 1 and Type 2 chains.[16]

G s1 1. Sample Collection (e.g., Blood, Saliva) s2 2. Glycoprotein Isolation (RBC Membrane Prep or SEC) s1->s2 s3 3. Glycan Release (Enzymatic or Chemical) s2->s3 s4 4. Glycan Purification (Solid-Phase Extraction) s3->s4 s5 5. LC-MS/MS Analysis s4->s5 s6 6. Data Interpretation (Fragmentation Analysis) s5->s6

References

Methodological & Application

Application Note: Chemoenzymatic Synthesis of Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Blood Group H disaccharide, Fuc(α1-2)Gal, is the core precursor for the synthesis of the A and B blood group antigens.[1][2] Its availability is crucial for research in glycobiology, transfusion medicine, and the development of universal blood products. Chemoenzymatic synthesis offers a highly efficient and stereospecific route to this disaccharide, circumventing the need for complex protecting group strategies often required in purely chemical methods.[3] This document provides detailed protocols for the synthesis of the H disaccharide using an α1,2-fucosyltransferase, including reaction setup, enzyme selection, and product purification.

Principle of the Method

The synthesis is achieved through the enzymatic transfer of an L-fucose monosaccharide from an activated sugar donor, guanosine (B1672433) diphosphate-fucose (GDP-Fucose), to a galactose-containing acceptor. The reaction is catalyzed by a specific glycosyltransferase, an α1,2-fucosyltransferase (α1,2-FucT), which ensures the formation of the correct α1-2 glycosidic linkage with high fidelity and yield. Several fucosyltransferases from different sources have been shown to effectively catalyze this reaction.[3][4][5]

G cluster_reactants Reactants cluster_products Products Acceptor Acceptor (Gal-R) Enzyme α1,2-Fucosyltransferase Acceptor->Enzyme Donor Donor (GDP-Fucose) Donor->Enzyme Product H Disaccharide (Fuc(α1-2)Gal-R) GDP GDP Enzyme->Product Transfer Enzyme->GDP

Caption: Chemoenzymatic synthesis of the H disaccharide.

Data Presentation

Quantitative data from representative chemoenzymatic synthesis protocols are summarized below for easy comparison.

Table 1: Comparison of α1,2-Fucosyltransferases for H Disaccharide Synthesis

Enzyme Name & SourceAcceptor SubstrateYieldReference
Hm2FT (Helicobacter mustelae)Galβ-R97%[4]
Te2FT (Thermosynechococcus elongatus)Lacto-N-tetraose (LNT)High-yield[6]
WbsJ (Escherichia coli O128)Galβ-R>90% conversion[4]
BbAfcA N423H (Bifidobacterium bifidum)Various Gal-terminated glycansNot specified[7]

Table 2: Optimized Protocol for H Disaccharide (BGH1) Synthesis using Hm2FT [4]

ComponentConcentrationPurpose
Acceptor (Type-1 LN) 10 mMGalactose source
Donor (GDP-Fucose) 20 mM (2.0 equiv.)Fucose source
Tris-HCl Buffer (pH 8.0) 50 mMMaintain optimal pH
Magnesium Chloride (MgCl₂) 20 mMEnzyme cofactor
Hm2FT Enzyme Sufficient amountCatalyst
Temperature 37 °COptimal reaction temp.
Incubation Time 4 hoursReaction duration

Experimental Protocols

Protocol 1: General Expression and Purification of His-tagged α1,2-Fucosyltransferase

This protocol is a generalized procedure based on the expression of recombinant fucosyltransferases.[3]

  • Transformation: Transform E. coli BL21 (DE3) cells with the expression plasmid containing the gene for the N-terminal His₆-tagged α1,2-fucosyltransferase. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Culture Growth: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium.

  • Induction: Grow the 1 L culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Cool the culture to 16°C and induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.05 mM.

  • Harvesting: Incubate at 16°C for 20 hours with shaking. Harvest the cells by centrifugation (e.g., 9,000 x g for 10 min at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.1% Triton X-100). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged enzyme with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and concentrate the protein. Store at -80°C.

Protocol 2: Enzymatic Synthesis of H Disaccharide

This protocol is based on the high-yield synthesis using Hm2FT.[4][5]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Tris-HCl buffer (1 M, pH 8.0) to a final concentration of 50 mM.

    • MgCl₂ (1 M) to a final concentration of 20 mM.

    • Acceptor substrate (e.g., a galactose-terminated glycan) to a final concentration of 10 mM.

    • GDP-Fucose to a final concentration of 20 mM.

    • Purified α1,2-fucosyltransferase (e.g., Hm2FT). The optimal amount should be determined empirically to ensure >90% conversion.[4]

    • Add nuclease-free water to reach the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours. For difficult substrates or to maximize yield, the incubation time can be extended.[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[3][4]

  • Quenching: Once the reaction has reached completion (typically >90-95% conversion of the acceptor), terminate the reaction by adding an equal volume of cold ethanol (B145695) or by boiling for 5 minutes to denature the enzyme.[3]

  • Purification: Centrifuge the quenched reaction to remove precipitated protein. The supernatant containing the product can be purified using methods such as C18 solid-phase extraction or size-exclusion chromatography (e.g., Bio-Gel P-2).[4]

  • Analysis: Lyophilize the purified, product-containing fractions. Confirm the identity and purity of the final H disaccharide product using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Workflow Visualization

The overall experimental process from enzyme preparation to final product analysis is outlined below.

G A 1. Enzyme Preparation (Expression & Purification) B 2. Reaction Setup (Buffer, Substrates, Enzyme) A->B C 3. Incubation (37°C, 4h) B->C D 4. Reaction Monitoring (HPLC / MS Analysis) C->D D->C <90% conversion E 5. Reaction Quench (e.g., Add Ethanol) D->E >90% conversion F 6. Product Purification (Chromatography) E->F G 7. Structural Verification (MS & NMR) F->G

Caption: Experimental workflow for H disaccharide synthesis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of H Antigen Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H antigens are oligosaccharides that form the precursor structures for the ABO blood group antigens. They are characterized by a terminal α-(1→2)-linked fucose residue on a galactose. The chemical synthesis of these complex biomolecules is crucial for the development of diagnostic tools, therapeutic agents, and for studying their biological roles in processes such as immune responses and pathogen recognition. Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable approach to obtain these valuable compounds with high purity.

This document provides detailed protocols and application notes for the solid-phase synthesis of H antigen oligosaccharides, focusing on the H type 2 trisaccharide (Fucα1-2Galβ1-4GlcNAc) as a representative example.

Principle of Solid-Phase Oligosaccharide Synthesis

Solid-phase synthesis involves the stepwise assembly of an oligosaccharide chain on an insoluble polymer support. The growing glycan is covalently attached to the support via a cleavable linker, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. This iterative process of glycosylation and deprotection is repeated until the desired oligosaccharide is assembled. Finally, the completed oligosaccharide is cleaved from the solid support, followed by global deprotection of all protecting groups.

The key advantages of SPOS include:

  • Simplified Purification: Elimination of tedious chromatographic purification of intermediates.

  • Use of Excess Reagents: Driving reactions to completion.

  • Automation: High-throughput synthesis and increased reproducibility.

Experimental Protocols

Resin Preparation and Linker Attachment

The choice of solid support and linker is critical for a successful synthesis. A common choice is a polystyrene resin functionalized with a long-chain alkyl amine (LCAA) spacer and a photolabile or acid-labile linker.

Protocol:

  • Resin Swelling: Swell Merrifield resin in dichloromethane (B109758) (DCM) for 1 hour.

  • Linker Attachment: React the swollen resin with a suitable linker, for example, a photolabile o-nitrobenzyl-based linker, in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Washing: Thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol (B129727) to remove unreacted reagents.

  • Drying: Dry the resin under vacuum.

Loading of the First Monosaccharide (GlcNAc)

The first monosaccharide is attached to the linker on the solid support. An appropriately protected N-acetylglucosamine (GlcNAc) derivative is used.

Protocol:

  • Activation: Activate the carboxyl group of the linker on the resin.

  • Coupling: Couple the protected GlcNAc derivative, for example, a fluorenylmethyloxycarbonyl (Fmoc)-protected GlcNAc building block, to the activated linker.

  • Capping: "Cap" any unreacted linker sites by acetylation with acetic anhydride (B1165640) (Ac₂O) and pyridine (B92270) to prevent the formation of deletion sequences.[1]

  • Washing: Wash the resin with DCM and DMF.

Iterative Glycosylation-Deprotection Cycle

This cycle is the core of the oligosaccharide assembly. It involves the sequential addition of monosaccharide building blocks.

A. Deprotection of the Temporary Protecting Group (Fmoc)

Protocol:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 30 minutes to remove the Fmoc protecting group from the GlcNAc moiety, exposing a free hydroxyl group.[2]

  • Wash the resin extensively with DMF and DCM.

B. Glycosylation (Addition of Galactose)

Protocol:

C. Capping of Unreacted Hydroxyl Groups

Protocol:

  • Treat the resin with a solution of Ac₂O and pyridine in DCM to cap any unreacted hydroxyl groups on the growing oligosaccharide chain.

  • Wash the resin with DCM and DMF.

D. Deprotection and Fucosylation (Addition of Fucose)

Protocol:

  • Repeat the deprotection step to remove the temporary protecting group on the newly added galactose residue.

  • Perform the glycosylation step using a protected fucose donor to create the characteristic α-(1→2) linkage of the H antigen.[4]

Cleavage from the Solid Support and Global Deprotection

Once the desired oligosaccharide is assembled, it is cleaved from the resin, and all protecting groups are removed.

Protocol for Acid-Labile Linker:

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the oligosaccharide from the support and remove acid-labile protecting groups (e.g., Boc, trityl).[1]

  • Filtration and Concentration: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Global Deprotection: Remove any remaining protecting groups (e.g., benzyl (B1604629) ethers) by catalytic hydrogenation (e.g., using Pd/C in methanol).[5]

Quantitative Data Summary

The following table summarizes typical yields reported in the literature for solid-phase synthesis of various oligosaccharides. It is important to note that yields can vary significantly depending on the specific sequence, protecting groups, and reaction conditions.

Oligosaccharide SynthesizedNumber of StepsOverall Yield (%)Average Yield per Step (%)Reference
Peptidoglycan Octasaccharide1019>84[1]
Peptidoglycan Octasaccharide with Dipeptide152.3>77[1]
Globo-H Hexasaccharide548~86[6]
Sialylated N-glycan Octasaccharide-27-[3]
Enzymatic Synthesis of H antigens-57-75-[7][8]

Purification and Characterization

The crude oligosaccharide obtained after cleavage and deprotection requires purification to remove truncated sequences and other impurities.

Purification Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is a powerful technique for purifying oligosaccharides.[7][9]

  • Size-Exclusion Chromatography (SEC): Useful for separating oligosaccharides based on their size.

  • Silica Gel Chromatography: A standard method for purification.[1]

Characterization Techniques:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized oligosaccharide.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and to confirm the stereochemistry of the glycosidic linkages.[7][9]

Visualizations

Experimental Workflow for Solid-Phase H Antigen Synthesis

Solid_Phase_Synthesis_Workflow cluster_resin_prep 1. Resin Preparation cluster_loading 2. First Monosaccharide Loading cluster_cycle 3. Iterative Glycosylation-Deprotection Cycle cluster_final 4. Final Steps Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker Load_GlcNAc Couple Protected GlcNAc Linker->Load_GlcNAc Cap1 Capping Load_GlcNAc->Cap1 Deprotect1 Fmoc Deprotection Cap1->Deprotect1 Glycosylate_Gal Glycosylation (Gal) Deprotect1->Glycosylate_Gal Cap2 Capping Glycosylate_Gal->Cap2 Deprotect2 Fmoc Deprotection Cap2->Deprotect2 Glycosylate_Fuc Glycosylation (Fuc) Deprotect2->Glycosylate_Fuc Cap3 Capping Glycosylate_Fuc->Cap3 Cleavage Cleavage from Resin Cap3->Cleavage Deprotection Global Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of an H antigen trisaccharide.

Signaling Pathway (Biosynthesis of H Antigen)

H_Antigen_Biosynthesis Precursor Precursor Chain (e.g., Type 2: Galβ1-4GlcNAc-R) FUT Fucosyltransferase (FUT1 or FUT2) Precursor->FUT GDP-Fucose H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) FUT->H_Antigen A_Transferase A-Transferase H_Antigen->A_Transferase UDP-GalNAc B_Transferase B-Transferase H_Antigen->B_Transferase UDP-Gal A_Antigen A Antigen B_Antigen B Antigen A_Transferase->A_Antigen B_Transferase->B_Antigen

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of the Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation of carbohydrates.[1] It provides detailed information on the primary structure, including the monosaccharide composition, anomeric configuration (α or β), glycosidic linkages, and the position of any substituents.[1] For the Blood Group H disaccharide, chemically known as α-L-fucopyranosyl-(1→2)-β-D-galactopyranose (Fucα1-2Gal), NMR spectroscopy is essential for confirming its identity and characterizing its conformational properties in solution.[2][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of the this compound.

The Blood Group H antigen is the precursor to the A and B blood group antigens and plays a crucial role in various biological recognition processes.[2] Its accurate structural characterization is therefore of significant interest in glycobiology and drug development.

Structural Elucidation Strategy

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of the this compound. The general workflow involves:

  • Monosaccharide Identification: Analysis of 1D ¹H NMR and 2D experiments like COSY and TOCSY allows for the identification of the individual spin systems of the fucose and galactose residues.

  • Anomeric Configuration: The anomeric configuration (α for fucose and β for galactose) is determined by the magnitude of the ³J(H1, H2) coupling constant.

  • Glycosidic Linkage Determination: The connection between the two monosaccharide units is established through the observation of Nuclear Overhauser Effects (NOEs) between specific protons across the glycosidic bond in 2D NOESY or ROESY experiments. Further confirmation is obtained from long-range heteronuclear correlations in an HMBC experiment.[4]

  • Complete ¹H and ¹³C Assignment: All proton and carbon resonances are assigned using a combination of 1D and 2D NMR data, primarily through ¹H-¹³C HSQC experiments which correlate directly bonded protons and carbons.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the expected quantitative data from the NMR analysis of the this compound. Note that the exact chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and solvent.

Table 1: ¹H NMR Chemical Shifts (δ) and J-Coupling Constants (Hz) for this compound in D₂O

ProtonFuc (α-L-Fucopyranosyl)Gal (β-D-Galactopyranose)
H-1 ~5.1 ppm (d, ³J(H1,H2) ≈ 3.5-4.0 Hz)~4.6 ppm (d, ³J(H1,H2) ≈ 7.5-8.0 Hz)
H-2 ~3.8 ppm~3.5 ppm
H-3 ~3.9 ppm~3.7 ppm
H-4 ~3.8 ppm~4.1 ppm
H-5 ~4.2 ppm~3.7 ppm
H-6 ~1.2 ppm (d, ³J(H5,H6) ≈ 6.5 Hz)~3.8 ppm

d: doublet

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

CarbonFuc (α-L-Fucopyranosyl)Gal (β-D-Galactopyranose)
C-1 ~100 ppm~104 ppm
C-2 ~68 ppm~79 ppm
C-3 ~70 ppm~74 ppm
C-4 ~72 ppm~69 ppm
C-5 ~67 ppm~76 ppm
C-6 ~16 ppm~62 ppm

Table 3: Key Inter-residue NOE Correlations for Glycosidic Linkage Determination

Irradiated ProtonObserved NOEInferred Proximity
Fuc H-1 Gal H-2Fucosyl anomeric proton is close in space to the H-2 proton of the galactose residue, confirming the 1→2 linkage.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%), free from paramagnetic impurities and buffer salts that can broaden NMR signals.

  • Solvent: Dissolve 1-5 mg of the lyophilized disaccharide in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups, lyophilize the sample from D₂O two to three times. This simplifies the proton spectrum by removing the large water signal and the broad hydroxyl proton signals.

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid) can be added.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

1. 1D ¹H NMR

  • Purpose: To obtain an overview of the proton signals, check sample purity, and identify anomeric protons.

  • Key Parameters:

    • Pulse sequence: Standard 1D pulse-acquire

    • Solvent suppression: Presaturation or other solvent suppression techniques to attenuate the residual HOD signal.

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64

2. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons within each monosaccharide residue, establishing the connectivity of the spin systems.

  • Key Parameters:

    • Pulse sequence: Gradient-selected COSY (gCOSY)

    • Spectral width: ~10 ppm in both dimensions

    • Data points: 2048 in F2, 256-512 in F1

    • Number of scans: 4-8 per increment

3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To correlate all protons within a spin system, which is particularly useful for identifying overlapping signals.

  • Key Parameters:

    • Pulse sequence: TOCSY with a clean MLEV-17 spin-lock sequence

    • Mixing time: 80-120 ms (B15284909) to allow for magnetization transfer throughout the spin system.

    • Other parameters are similar to COSY.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom. This is the primary method for assigning carbon resonances.

  • Key Parameters:

    • Pulse sequence: Sensitivity-enhanced, gradient-selected HSQC

    • ¹³C Spectral width: ~100 ppm (centered around 75 ppm)

    • ¹H Spectral width: ~10 ppm

    • Number of scans: 8-16 per increment

5. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining the glycosidic linkage and the overall 3D conformation. For molecules in the size range of disaccharides, ROESY often provides more reliable results as the NOE can be close to zero.

  • Key Parameters:

    • Pulse sequence: Standard 2D NOESY or ROESY

    • Mixing time (NOESY): 200-800 ms

    • Spin-lock time (ROESY): 150-300 ms

    • Number of scans: 16-32 per increment

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To observe correlations between protons and carbons over two to three bonds. This provides unambiguous confirmation of the glycosidic linkage by showing a correlation from the anomeric proton of fucose (Fuc H-1) to the C-2 of galactose (Gal C-2).

  • Key Parameters:

    • Pulse sequence: Gradient-selected HMBC

    • Long-range coupling delay: Optimized for a J-coupling of 4-8 Hz.

    • Number of scans: 16-64 per increment

Visualizations

Structure of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize (optional) Dissolve->Lyophilize Tube Transfer to NMR Tube Lyophilize->Tube NMR_1D 1D ¹H Tube->NMR_1D NMR_COSY 2D COSY NMR_TOCSY 2D TOCSY NMR_HSQC 2D HSQC NMR_NOESY 2D NOESY/ROESY NMR_HMBC 2D HMBC Anomeric Determine Anomeric Config. (¹H J-couplings) NMR_1D->Anomeric SpinSystem Assign Spin Systems (COSY, TOCSY) NMR_COSY->SpinSystem NMR_TOCSY->SpinSystem Assignment Complete ¹H & ¹³C Assignments (HSQC) NMR_HSQC->Assignment Linkage Identify Glycosidic Linkage (NOESY, HMBC) NMR_NOESY->Linkage NMR_HMBC->Linkage Structure Final Structure Confirmation SpinSystem->Structure Anomeric->Structure Linkage->Structure Assignment->Structure

References

Application Notes and Protocols for Mass Spectrometry Analysis of H Antigen Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen is a fundamental carbohydrate structure, serving as the precursor for the ABO blood group antigens.[1][2] It is a fucosylated oligosaccharide, and its presence and modification are critical in various biological processes, including cell recognition, signaling, and immune responses.[1][3] Alterations in H antigen expression have been linked to diseases such as cancer.[4] Consequently, the accurate and quantitative analysis of H antigen glycans is crucial for basic research, biomarker discovery, and the development of biotherapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization and quantification of these glycans.[5]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of H antigen glycans, focusing on both N-linked and O-linked glycans.

H Antigen Biosynthesis and Structure

The biosynthesis of the H antigen involves the addition of a fucose residue in an α1-2 linkage to a terminal galactose of a precursor oligosaccharide chain.[1][2] This reaction is catalyzed by α-1,2-fucosyltransferases.[6] In humans, two main fucosyltransferases are responsible for H antigen synthesis: FUT1, which is primarily active in erythroid tissues, and FUT2, which is active in secretory tissues.[1][2] The H antigen can be found on different types of glycan chains (Type 1, 2, 3, and 4) attached to proteins (as N-glycans or O-glycans) or lipids.[7][8]

H_Antigen_Biosynthesis cluster_precursor Precursor cluster_modification Glycosyltransferase Action Precursor Precursor Chain (e.g., Type 2 Chain: Galβ1-4GlcNAc-R) FUT1_FUT2 FUT1 or FUT2 (α-1,2-fucosyltransferase) Precursor->FUT1_FUT2 adds Fucose H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) O_Antigen O Antigen (Unmodified H Antigen) H_Antigen->O_Antigen No modification A_Transferase A-Transferase (adds GalNAc) H_Antigen->A_Transferase B_Transferase B-Transferase (adds Gal) H_Antigen->B_Transferase A_Antigen A Antigen B_Antigen B Antigen FUT1_FUT2->H_Antigen A_Transferase->A_Antigen B_Transferase->B_Antigen

Figure 1: H Antigen Biosynthesis Pathway.

Experimental Workflow for Mass Spectrometry Analysis

A general workflow for the analysis of H antigen glycans by mass spectrometry involves several key steps, from sample preparation to data analysis.[9][10]

MS_Workflow Start Glycoprotein (B1211001) Sample Glycan_Release Glycan Release (N-glycans: PNGase F O-glycans: Reductive Elimination) Start->Glycan_Release Purification1 Purification (e.g., C18 Sep-Pak, HILIC) Glycan_Release->Purification1 Derivatization Derivatization (Optional) (e.g., Permethylation) Purification1->Derivatization LC_Separation LC Separation (e.g., PGC, HILIC) Purification1->LC_Separation For native glycans Derivatization->LC_Separation MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Structure Elucidation, Quantification) MS_Analysis->Data_Analysis End Results Data_Analysis->End

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Release of N-linked Glycans using PNGase F

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.[11]

  • Protein Denaturation :

    • Dissolve 20-100 µg of the glycoprotein sample in 20 µL of a denaturing buffer (e.g., 0.1% RapiGest SF in 50 mM ammonium (B1175870) bicarbonate, pH 7.9).[12]

    • Add 2 µL of 100 mM dithiothreitol (B142953) (DTT) and incubate at 56°C for 45 minutes to reduce disulfide bonds.[12]

    • Cool to room temperature and add 2 µL of 200 mM iodoacetamide. Incubate in the dark for 1 hour to alkylate cysteine residues.[12]

  • Enzymatic Deglycosylation :

    • Add 1-2 units of Peptide-N-Glycosidase F (PNGase F) to the denatured protein solution.[12]

    • Incubate at 37°C for 2 hours to overnight.[11] A rapid digestion of 15 minutes can be achieved with specialized kits.

  • Separation of Glycans from Peptides :

    • Condition a C18 Sep-Pak cartridge by washing sequentially with methanol (B129727), 5% acetic acid, 1-propanol, and finally 5% acetic acid.[13]

    • Load the digest onto the conditioned C18 cartridge.

    • Collect the flow-through containing the released N-glycans.

    • Wash the cartridge with 5% acetic acid and collect the wash. The peptides will be retained on the column.[13]

    • Pool the flow-through and wash fractions and lyophilize.

Protocol 2: Release of O-linked Glycans by Reductive β-elimination

This protocol describes the chemical release of O-linked glycans.[10]

  • Reductive Elimination :

    • To the lyophilized glycoprotein sample (50-500 µg), add 500 µL of a freshly prepared solution of 0.05 M NaOH and 1 M NaBH4 in water.

    • Incubate at 45°C for 16-18 hours.

  • Neutralization and Borate Removal :

    • Cool the reaction mixture on ice and neutralize by the dropwise addition of 1 M acetic acid until effervescence ceases.

    • Desalt the sample using a Dowex 50W-X8 (H+) column.

    • Remove boric acid by repeated co-evaporation with methanol (3 x 200 µL) under a stream of nitrogen.

  • Purification :

    • Purify the released O-glycan alditols using a C18 Sep-Pak cartridge as described for N-glycans.

Protocol 3: Permethylation of Released Glycans

Permethylation is a common derivatization technique that improves the ionization efficiency and stability of glycans for MS analysis.[9][14]

  • Preparation of Sodium Hydroxide (B78521) Slurry :

    • In a fume hood, prepare a slurry of sodium hydroxide (NaOH) in dimethyl sulfoxide (B87167) (DMSO).[14]

    • Safety Note: Wear appropriate personal protective equipment, as methyl iodide is toxic.

  • Permethylation Reaction :

    • Dissolve the dried glycan sample in 50 µL of the NaOH/DMSO slurry.

    • Add 25 µL of methyl iodide (CH3I) and vortex vigorously for 10-15 minutes at room temperature.[15]

  • Quenching and Extraction :

    • Quench the reaction by adding 50 µL of 10% acetic acid.[14]

    • Add 1 mL of water and extract the permethylated glycans with 1 mL of dichloromethane.

    • Collect the lower organic layer. Repeat the extraction twice.

    • Pool the organic layers and wash with water three times.

    • Evaporate the organic solvent to dryness.

Protocol 4: Mass Spectrometry Analysis

A. MALDI-TOF MS Analysis

  • Matrix Preparation : Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid.

  • Sample Spotting : Mix 1 µL of the reconstituted permethylated glycan sample with 1 µL of the DHB matrix solution directly on the MALDI target plate.

  • Data Acquisition : Allow the spot to air dry completely. Acquire mass spectra in the positive ion reflectron mode.

B. LC-MS/MS Analysis [16]

  • Chromatographic Separation :

    • Reconstitute the glycan sample in a suitable solvent (e.g., 95% acetonitrile/0.1% formic acid).

    • Inject the sample onto a porous graphitized carbon (PGC) or HILIC column for separation of isomers.[16][17]

    • Use a gradient of acetonitrile in water with 0.1% formic acid for elution.

  • Mass Spectrometry :

    • Couple the LC system to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in a data-dependent manner, with MS1 scans followed by MS/MS scans of the most abundant precursor ions.[18]

    • Fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will provide structural information.[18]

Quantitative Data Presentation

Quantitative analysis of H antigen glycans can be performed using various methods, including stable isotope labeling and label-free approaches.[3][19] The following tables illustrate how quantitative data can be presented.

Table 1: Relative Quantitation of H Antigen-Containing N-Glycans in Two Cell Lines

Glycan Compositionm/z (Permethylated, [M+Na]+)Cell Line A (Relative Abundance %)Cell Line B (Relative Abundance %)Fold Change (B/A)
Hex5HexNAc4Fuc12431.215.2 ± 1.835.8 ± 2.52.36
Hex5HexNAc4Fuc22605.35.6 ± 0.712.1 ± 1.12.16
Hex6HexNAc5Fuc12836.48.9 ± 1.14.2 ± 0.50.47
Hex6HexNAc5Fuc23010.53.1 ± 0.47.8 ± 0.92.52

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: Absolute Quantitation of Core vs. Antenna Fucosylation on a Specific Glycopeptide

GlycopeptideFucosylation TypeConcentration (fmol/µg protein)
VVSVLTVPLR-N(Hex5HexNAc4Fuc1)Core Fucosylation12.5 ± 1.3
Antenna Fucosylation3.2 ± 0.4

Quantitation performed by LC-MS-MRM using stable isotope-labeled internal standards.[20]

Logical Relationships and Further Considerations

The presence and abundance of the H antigen are directly linked to the ABO blood group phenotype. In individuals with blood group O, the H antigen remains unmodified.[1] In contrast, in individuals with blood groups A, B, or AB, the H antigen is further modified by the addition of N-acetylgalactosamine or galactose, respectively.[2] This relationship is critical in transfusion medicine and transplantation.

H_Antigen_ABO_Logic H_Antigen H Antigen Present A_Transferase_Active Functional A-Transferase H_Antigen->A_Transferase_Active No_H_Antigen H Antigen Absent (Bombay Phenotype) FUT1_Active Functional FUT1 Gene FUT1_Active->H_Antigen Yes FUT1_Active->No_H_Antigen No B_Transferase_Active Functional B-Transferase A_Transferase_Active->B_Transferase_Active No Blood_A Blood Group A A_Transferase_Active->Blood_A Yes Blood_AB Blood Group AB A_Transferase_Active:e->Blood_AB:w Yes Blood_O Blood Group O B_Transferase_Active->Blood_O No Blood_B Blood Group B B_Transferase_Active->Blood_B Yes B_Transferase_Active:e->Blood_AB:w Yes

Figure 3: Logical Relationship of H Antigen and ABO Blood Groups.

Conclusion

The mass spectrometry-based methods described in these application notes provide a robust framework for the detailed analysis of H antigen glycans. The choice of specific protocols will depend on the nature of the sample, the research question, and the available instrumentation. Careful sample preparation and the use of appropriate analytical techniques are paramount for obtaining high-quality, reproducible data in the study of H antigen glycobiology.

References

Application Notes and Protocols: Blood Group H Disaccharide in Glycan Array Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group H disaccharide (Fucα1-2Gal) is a fundamental carbohydrate structure, serving as the precursor for the A and B blood group antigens.[1][2] Its presentation on glycan arrays provides a powerful tool for investigating a wide range of biological interactions with significant implications for immunology, microbiology, and drug development. Glycan arrays, which feature a collection of immobilized glycans, enable the high-throughput screening of interactions with proteins, antibodies, viruses, and cells, requiring only small sample volumes.[3][4] These application notes provide an overview of the utility of this compound in glycan array applications, detailed experimental protocols, and a summary of relevant binding data.

Applications of this compound in Glycan Arrays

Glycan arrays featuring the this compound are instrumental in several key research and development areas:

  • Characterizing Glycan-Binding Proteins (GBPs): Elucidating the binding specificity of lectins, antibodies, and other GBPs is a primary application. For example, the lectin Ulex europaeus agglutinin I (UEA-I) is known to specifically bind to α-linked fucose residues, a key feature of the H antigen.[5][6][7] Glycan arrays allow for the quantitative assessment of such interactions.

  • Virology and Infectious Disease Research: Many pathogens initiate infection by binding to host cell surface glycans. The this compound is a known binding partner for several viruses and bacteria.

    • Norovirus: Certain strains of norovirus, a major cause of gastroenteritis, utilize histo-blood group antigens (HBGAs), including the H antigen, for attachment to host cells.[8][9][10][11]

    • Helicobacter pylori: This bacterium, a primary cause of peptic ulcers, expresses the BabA adhesin which binds to fucosylated structures like the Lewis b antigen, for which the H antigen is a precursor.[12][13][14]

  • Drug Development and Screening: By identifying molecules that inhibit the interaction between the H disaccharide and its binding partners (e.g., a viral protein), glycan arrays can be used to screen for potential therapeutic agents.

  • Immunology and Antibody Profiling: Glycan arrays can be used to profile the specificity of anti-glycan antibodies in serum, which can be relevant in the context of transfusion medicine, transplantation, and autoimmune diseases.[3]

Quantitative Binding Data

The following tables summarize quantitative and semi-quantitative data for the interaction of various biological molecules with the this compound and related structures on glycan arrays.

Table 1: Dissociation Constants (KD) for Norovirus P-dimer Binding to H-disaccharide

Interacting PartnerLigandMethodDissociation Constant (KD)
Norovirus GII.4 Saga P-dimerH-disaccharideNMR Spectroscopy30 mM[15]

Note: A higher KD value indicates weaker binding affinity.

Table 2: Relative Binding of Lectins to Blood Group Antigens (Semi-Quantitative)

This table presents a summary of relative fluorescence units (RFU) from a lectin microarray experiment, indicating the binding preference of different lectins for various blood group antigens. While not a direct measure of affinity for the H-disaccharide alone, it provides context for the specificity of H-antigen binding lectins.

LectinPrimary SpecificityRelative Binding to H-antigen (or related structures)
Ulex europaeus agglutinin I (UEA-I)Fucα1-2Gal (H antigen)High[16][17]
Lotus tetragonolobus lectin (LTL)Fucα1-2Gal (H antigen)High[16]
Anguilla anguilla agglutinin (AAA)Fucα1-2-containing glycansHigh[18][19]

Data is inferred from studies showing high specificity of these lectins for H antigen structures on glycan arrays.[16][17][18][19]

Experimental Protocols

A detailed protocol for a typical glycan microarray experiment is provided below. This protocol is a general guideline and may require optimization based on the specific glycan array platform and the nature of the sample being analyzed.

Part 1: Preparation and Blocking of the Glycan Array Slide
  • Slide Equilibration: Allow the glycan array slide, stored at -20°C, to equilibrate to room temperature for at least 20 minutes before opening the sealed bag to prevent condensation.[20]

  • Blocking:

    • Place the slide in a multi-well chamber apparatus.

    • Add an appropriate blocking buffer (e.g., Glycan Array Blocking Buffer) to each well, ensuring the entire surface of the subarray is covered.[21]

    • Incubate for 1 hour at room temperature with gentle agitation (e.g., 80 rpm on a shaker).[21]

    • Aspirate the blocking buffer from each well.

Part 2: Sample Incubation
  • Sample Preparation: Dilute the glycan-binding protein (e.g., lectin, antibody, or virus-like particle) to the desired concentration in an appropriate assay buffer (e.g., Glycan Array Assay Buffer, often containing 1% BSA).[20] Recommended concentrations can range from 0.1 to 100 µg/mL.[18][19]

  • Sample Application: Add the diluted sample to each well of the blocked glycan array. Ensure the subarray surface is completely covered.[21]

  • Incubation: Incubate the slide for 1-3 hours at room temperature with gentle agitation.[21] For weakly binding samples, the incubation time may be extended. If the sample is fluorescently labeled, protect the slide from light.[21]

Part 3: Washing
  • Primary Wash: Aspirate the sample from each well. Wash each well with assay buffer. Repeat this wash step 3-4 times.[22]

  • Secondary Wash (if applicable): If a secondary detection reagent is used, perform an additional set of washes with the assay buffer.

  • Final Wash: Perform a final wash with deionized water to remove any residual salts.[22]

Part 4: Detection
  • Direct Detection (for fluorescently labeled samples): If the primary sample is fluorescently labeled, proceed directly to the scanning step after the final wash.

  • Indirect Detection (for unlabeled samples):

    • Secondary Reagent Incubation: Add a fluorescently labeled secondary reagent (e.g., fluorescently tagged streptavidin for a biotinylated primary protein, or a fluorescently labeled secondary antibody) diluted in the assay buffer to each well.

    • Incubate for 1 hour at room temperature with gentle agitation, protected from light.[22]

    • Washing: Repeat the washing steps as described in Part 3.

Part 5: Scanning and Data Analysis
  • Drying: Dry the slide by centrifugation in a slide holder or by gently blowing with nitrogen gas.[22]

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used.[21]

  • Data Analysis: The fluorescence intensity of each spot is quantified. The average signal from replicate spots is calculated, and the background fluorescence is subtracted. The resulting data, often in Relative Fluorescence Units (RFU), indicates the binding affinity of the sample to each glycan on the array.[23]

Visualizations

Biosynthesis of the H Antigen

The Blood Group H antigen is synthesized by the addition of a fucose residue to a precursor disaccharide on a glycan chain. This process is catalyzed by fucosyltransferases.

H_Antigen_Biosynthesis Precursor Precursor Disaccharide (e.g., Type 2: Galβ1-4GlcNAc) H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc) Precursor->H_Antigen FUT1/FUT2 (α-1,2-fucosyltransferase) A_Antigen A Antigen H_Antigen->A_Antigen A-transferase B_Antigen B Antigen H_Antigen->B_Antigen B-transferase

Caption: Biosynthesis pathway of the Blood Group H antigen.

General Glycan Array Experimental Workflow

The following diagram illustrates the key steps involved in a typical glycan microarray experiment.

Glycan_Array_Workflow Start Start: Glycan Array Slide Blocking 1. Blocking Start->Blocking Sample_Incubation 2. Sample Incubation (Glycan-Binding Protein) Blocking->Sample_Incubation Washing1 3. Washing Sample_Incubation->Washing1 Detection 4. Detection (Fluorescent Labeling) Washing1->Detection Washing2 5. Washing Detection->Washing2 Scanning 6. Scanning Washing2->Scanning Data_Analysis 7. Data Analysis Scanning->Data_Analysis End End: Binding Profile Data_Analysis->End

References

Application Notes and Protocols: Blood Group H Disaccharide as a Substrate for Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group H disaccharide, also known as Fucα1-2Gal, is a fundamental carbohydrate structure that serves as the precursor for the ABO blood group antigens. Its synthesis and subsequent modification are catalyzed by a class of enzymes known as glycosyltransferases. Specifically, α-1,2-fucosyltransferases (FUT1 and FUT2) synthesize the H antigen, which is then utilized as an acceptor substrate by α-1,3-N-acetylgalactosaminyltransferases (GTA) and α-1,3-galactosyltransferases (GTB) to form the A and B antigens, respectively. The activity of these enzymes is of significant interest in various fields, including glycobiology, oncology, and transfusion medicine. Accurate and efficient assays to measure the activity of these glycosyltransferases are therefore crucial for research and drug development.

This document provides detailed application notes and protocols for utilizing the this compound as a substrate in various glycosyltransferase assays.

Key Glycosyltransferases Utilizing this compound

EnzymeAbbreviationDonor SubstrateProduct
α-1,2-Fucosyltransferase 1FUT1GDP-FucoseBlood Group H Antigen
α-1,3-N-acetylgalactosaminyltransferaseGTAUDP-GalNAcBlood Group A Antigen
α-1,3-GalactosyltransferaseGTBUDP-GalactoseBlood Group B Antigen

Quantitative Data Summary

A comprehensive literature search was conducted to collate the kinetic parameters of the key glycosyltransferases that utilize this compound or structurally related acceptor substrates. The following table summarizes the available data to facilitate assay design and comparison.

EnzymeAcceptor SubstrateKm (mM)Vmax (units/mg)Optimal pHOptimal Temperature (°C)
FUT1 Phenyl-β-D-galactoside2.4Not Reported6.5 - 7.0Not Reported
GTA 2'-FucosyllactoseNot ReportedNot ReportedNot ReportedNot Reported
GTB H antigenNot ReportedNot ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of Blood Group Antigens A and B from H Disaccharide

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of a precursor oligosaccharide to Blood Group A and B antigens, with the H disaccharide as a key intermediate.

Blood_Group_Antigen_Synthesis Precursor Precursor Oligosaccharide H_Antigen Blood Group H Disaccharide Precursor->H_Antigen FUT1/FUT2 (GDP-Fucose) A_Antigen Blood Group A Antigen H_Antigen->A_Antigen GTA (UDP-GalNAc) B_Antigen Blood Group B Antigen H_Antigen->B_Antigen GTB (UDP-Galactose)

Caption: Biosynthesis of A and B blood group antigens from the H antigen precursor.

General Experimental Workflow for Glycosyltransferase Assays

This diagram outlines the general steps involved in performing a glycosyltransferase assay using the this compound as a substrate.

GT_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Reaction Termination cluster_detection 4. Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates (H Disaccharide, Donor Sugar) Incubation Incubate Reaction Mixture at Optimal Temperature Reagents->Incubation Termination Stop Reaction (e.g., Heat, EDTA) Incubation->Termination Detection Measure Product Formation (Colorimetric, HPLC, MS, etc.) Termination->Detection Analysis Calculate Enzyme Activity Detection->Analysis

Caption: General workflow for a glycosyltransferase assay.

Experimental Protocols

Continuous Spectrophotometric Assay

This assay continuously monitors the glycosyltransferase reaction by coupling the production of a nucleotide diphosphate (B83284) (UDP or GDP) to the oxidation of NADH.[1] This method is suitable for high-throughput screening.

Principle: The nucleotide diphosphate (NDP) produced by the glycosyltransferase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Glycosyltransferase (FUT1, GTA, or GTB)

  • This compound (Acceptor Substrate)

  • GDP-Fucose or UDP-GalNAc/UDP-Galactose (Donor Substrate)

  • HEPES Buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • KCl (20 mM)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • NADH (0.2 mM)

  • Pyruvate Kinase (PK) (5 units/mL)

  • Lactate Dehydrogenase (LDH) (7.5 units/mL)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH in a 96-well plate.

  • Add the glycosyltransferase enzyme to the wells.

  • To initiate the reaction, add a mixture of the this compound and the corresponding donor sugar nucleotide.

  • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

Colorimetric Assay (Phosphate Detection)

This endpoint assay measures the amount of inorganic phosphate (B84403) released from the nucleotide diphosphate product of the glycosyltransferase reaction.

Principle: The glycosyltransferase reaction produces UDP or GDP. A phosphatase is then added to hydrolyze the nucleotide diphosphate, releasing inorganic phosphate. The amount of inorganic phosphate is quantified using a malachite green-based colorimetric reagent.

Materials:

  • Glycosyltransferase (FUT1, GTA, or GTB)

  • This compound (Acceptor Substrate)

  • GDP-Fucose or UDP-GalNAc/UDP-Galactose (Donor Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂ (10 mM)

  • Alkaline Phosphatase

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Set up the glycosyltransferase reaction in a microcentrifuge tube or 96-well plate containing assay buffer, MgCl₂, this compound, donor sugar nucleotide, and the glycosyltransferase.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA or by heat inactivation.

  • Add alkaline phosphatase to the reaction mixture and incubate to release inorganic phosphate.

  • Add the malachite green reagent according to the manufacturer's instructions.

  • After color development, measure the absorbance at the recommended wavelength (typically around 620-650 nm).

  • Create a standard curve using known concentrations of phosphate to determine the amount of product formed.

High-Performance Liquid Chromatography (HPLC) Based Assay

This method separates and quantifies the product of the glycosyltransferase reaction from the substrates.

Principle: The reaction mixture is injected into an HPLC system. The product, being structurally different from the substrates, will have a different retention time on the column, allowing for its separation and quantification.

Materials:

  • Glycosyltransferase (FUT1, GTA, or GTB)

  • This compound (Acceptor Substrate)

  • GDP-Fucose or UDP-GalNAc/UDP-Galactose (Donor Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18 reverse-phase or an amide-based column for hydrophilic interaction liquid chromatography - HILIC)

  • Detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Perform the enzymatic reaction as described in the colorimetric assay protocol.

  • Terminate the reaction, for example, by adding an equal volume of cold acetonitrile to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a defined volume of the supernatant onto the HPLC column.

  • Elute the components using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).

  • Monitor the elution profile at a suitable wavelength (e.g., 262 nm for the nucleotide) or using a mass spectrometer.

  • Identify and quantify the product peak based on its retention time and comparison to a standard.

Conclusion

The this compound is a versatile and physiologically relevant substrate for assaying the activity of key glycosyltransferases involved in the biosynthesis of ABO blood group antigens. The choice of assay method—be it a continuous spectrophotometric assay for high-throughput screening, a robust colorimetric endpoint assay, or a highly specific HPLC-based method—will depend on the specific research question, available equipment, and desired throughput. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field to design and execute reliable and informative glycosyltransferase assays. Further optimization of assay conditions, particularly for the specific enzyme and substrate concentrations, is recommended to achieve the best results.

References

Application Notes and Protocols: Monoclonal Antibodies Specific for Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed information and protocols for the use of monoclonal antibodies specific to the Blood Group H disaccharide. The Blood Group H antigen is a crucial precursor in the biosynthesis of the ABO blood group antigens and is defined by a terminal fucose-galactose disaccharide.[1][2] Monoclonal antibodies targeting this structure are invaluable tools for blood typing, cancer research, and studying glycosylation pathways.[3]

Overview of Commercially Available Monoclonal Antibodies

A variety of mouse monoclonal antibodies targeting the Blood Group H antigen are available. The selection of an appropriate antibody depends on the specific application. Key characteristics of several common clones are summarized below.

Clone NameIsotypeValidated ApplicationsKey Specificity/NotesSupplier Examples
97-I IgMELISA, WB, Flow Cyt, IPReacts with H antigen on red blood cells and in body fluids.Abcam (ab24213)
87-N IgMAgg, ELISA, IP[4]Specific for H antigen; no cross-reactivity with A or B antigens reported.[4]MyBioSource (MBS531468), Abcam (ab24222)
19-OLE Not SpecifiedICC, IF, IHC, IHC-P[5]Suitable for immunohistochemistry applications.[5]Novus Biologicals
HE-182 Not SpecifiedELISA, Flow Cyt, ICC, IF, IHC[6]Reacts with H type 5 and type 6.[6]Exbio
17-206 Not SpecifiedIHC (P), ELISATargets Blood Group Antigen H (O) Type 1.[7]Thermo Fisher (14-9810-82)

Note: This table is not exhaustive but provides examples of commonly cited clones. Researchers should always consult the manufacturer's datasheet for the most current information.

Biological Pathway Context

The H antigen is synthesized by fucosyltransferases (encoded by FUT1 and FUT2 genes) that add a fucose molecule to a precursor disaccharide.[1] It then serves as the substrate for A- and B-transferases, which add further monosaccharides to create the A and B antigens, respectively.[2] Individuals with the rare Bombay phenotype (hh) lack a functional FUT1 gene and cannot produce the H antigen, and therefore cannot produce A or B antigens, even if they possess the genes for them.[1][2][8]

ABO_Biosynthesis Precursor Precursor (Galactose-N-acetylglucosamine...) H_Antigen H Antigen (Fucose-Galactose...) Precursor->H_Antigen FUT1/FUT2 (adds Fucose) Precursor->i2 H_Antigen->i1 A_Antigen A Antigen B_Antigen B Antigen Bombay No H Antigen (Bombay Phenotype) i1->A_Antigen A-Transferase (adds GalNAc) i1->B_Antigen B-Transferase (adds Galactose) i2->Bombay Defective FUT1 (hh genotype)

Biosynthesis of ABO antigens from the H antigen precursor.

Detailed Experimental Protocols

The following are generalized protocols. It is critical to optimize parameters such as antibody concentration, incubation times, and blocking conditions for each specific antibody, cell type, and tissue.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes an indirect ELISA for detecting the H antigen on immobilized glycans or in solution via a competition assay.

ELISA_Workflow cluster_0 ELISA Protocol Coat 1. Coat Plate (e.g., H-disaccharide-BSA conjugate) Wash1 2. Wash Coat->Wash1 Block 3. Block (e.g., 1% BSA in PBS) Wash1->Block Wash2 4. Wash Block->Wash2 AddAb 5. Add Primary Antibody (Anti-H Disaccharide mAb) Wash2->AddAb Wash3 6. Wash AddAb->Wash3 AddSecAb 7. Add HRP-conjugated Secondary Antibody Wash3->AddSecAb Wash4 8. Wash AddSecAb->Wash4 AddSub 9. Add Substrate (e.g., TMB) Wash4->AddSub Stop 10. Stop Reaction AddSub->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Workflow for an indirect ELISA to detect H antigen.

Materials:

  • High-binding 96-well microplate

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)[9]

  • Antigen (e.g., synthetic H disaccharide conjugated to a carrier like BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary Antibody: Anti-H Disaccharide Monoclonal Antibody

  • Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG (isotype-matched)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)[10]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute the H-disaccharide-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[11]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[9]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Discard the blocking buffer. Add 100 µL of the anti-H monoclonal antibody, diluted in Blocking Buffer to its optimal concentration (typically 0.5-2 µg/mL, requires titration). Incubate for 2 hours at room temperature.[10]

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer. Incubate for 1 hour at room temperature.[10]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Flow Cytometry

This protocol is for staining cell surface H antigen on red blood cells or other cell lines.

Flow_Cytometry_Workflow cluster_0 Flow Cytometry Protocol Harvest 1. Harvest & Wash Cells (1x10^6 cells/tube) Block 2. Fc Block (Optional) 15 min, RT Harvest->Block AddPriAb 3. Add Primary Antibody (Anti-H mAb) Block->AddPriAb Incubate1 4. Incubate 30 min, 4°C, in dark AddPriAb->Incubate1 Wash1 5. Wash with Staining Buffer Incubate1->Wash1 AddSecAb 6. Add Fluorophore-conjugated Secondary Antibody Wash1->AddSecAb Incubate2 7. Incubate 30 min, 4°C, in dark AddSecAb->Incubate2 Wash2 8. Wash with Staining Buffer Incubate2->Wash2 Resuspend 9. Resuspend in Buffer for Analysis Wash2->Resuspend Analyze 10. Acquire on Flow Cytometer Resuspend->Analyze

Workflow for cell surface staining of H antigen.

Materials:

  • Cell sample (e.g., whole blood, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% Sodium Azide)

  • Fc Block (optional, to reduce non-specific binding)

  • Primary Antibody: Anti-H Disaccharide Monoclonal Antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgM or IgG (isotype-matched)

  • FACS tubes

  • Centrifuge

Protocol:

  • Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1x10⁷ cells/mL. Aliquot 100 µL (1x10⁶ cells) into each FACS tube.[12]

  • Fc Block (Optional): To block non-specific binding, add Fc Block reagent according to the manufacturer's instructions and incubate for 15 minutes at room temperature.[12] Do not wash.

  • Primary Antibody Staining: Add the anti-H monoclonal antibody at its predetermined optimal concentration. Vortex gently.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.[12]

  • Wash: Add 2 mL of cold Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.[12][13]

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer. Add the fluorophore-conjugated secondary antibody at its recommended dilution. Vortex gently.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.[12]

  • Final Wash: Repeat the wash step as in step 5.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Staining Buffer.

  • Analysis: Acquire the samples on a flow cytometer. Remember to include an unstained control and an isotype control to set gates correctly.

Immunohistochemistry (IHC)

This protocol is for detecting H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_0 IHC-P Protocol Deparaffin 1. Deparaffinize & Rehydrate (Xylene & Ethanol (B145695) Series) Retrieval 2. Antigen Retrieval (e.g., Heat-Induced) Deparaffin->Retrieval BlockPerox 3. Block Endogenous Peroxidase (3% H2O2) Retrieval->BlockPerox BlockNonspecific 4. Block Non-specific Binding (Normal Serum) BlockPerox->BlockNonspecific AddPriAb 5. Add Primary Antibody (Anti-H mAb) BlockNonspecific->AddPriAb Incubate 6. Incubate (Overnight, 4°C) AddPriAb->Incubate AddSecAb 7. Add Biotinylated Secondary Antibody Incubate->AddSecAb AddEnzyme 8. Add Streptavidin-HRP AddSecAb->AddEnzyme AddSubstrate 9. Add Chromogen Substrate (e.g., DAB) AddEnzyme->AddSubstrate Counterstain 10. Counterstain (e.g., Hematoxylin) AddSubstrate->Counterstain Dehydrate 11. Dehydrate & Mount Counterstain->Dehydrate

Workflow for immunohistochemical staining of H antigen.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Serum (e.g., Normal Goat Serum)

  • Primary Antibody: Anti-H Disaccharide Monoclonal Antibody

  • Biotinylated Secondary Antibody (isotype-matched)

  • Avidin-Biotin Complex (ABC) reagent or Streptavidin-HRP

  • Chromogen Substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in deionized water.[14]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Solution and heating in a pressure cooker, steamer, or water bath according to standard protocols.[14] Allow to cool.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[15] Rinse with wash buffer (e.g., TBST).

  • Blocking: Block non-specific antibody binding by incubating sections with 2.5-5% Normal Serum (from the same species as the secondary antibody) for 20-60 minutes.[14][15]

  • Primary Antibody Incubation: Drain blocking serum and apply the anti-H monoclonal antibody, diluted to its optimal concentration in antibody diluent. Incubate overnight at 4°C in a humidified chamber.[15]

  • Washing: Wash slides 3 times for 5 minutes each in wash buffer.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Enzyme Conjugate Incubation: Wash slides, then apply the Streptavidin-HRP or ABC reagent and incubate for 30 minutes.[15]

  • Signal Development: Wash slides, then apply the DAB chromogen substrate and monitor for color development (typically 2-10 minutes). Stop the reaction by rinsing in water.

  • Counterstaining: Lightly counterstain the tissue with Hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

References

Application Notes and Protocols for H Antigen Purification using Lectin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen is a critical carbohydrate precursor in the ABO blood group system, found on the surface of red blood cells and in various epithelial and endothelial tissues.[1] Its purification is essential for a range of research applications, including the development of blood typing reagents, studies on glycosyltransferase function, and research into host-pathogen interactions. Lectin affinity chromatography is a powerful technique for the purification of glycoproteins and other glycoconjugates.[2] This method leverages the specific binding affinity of a lectin for a particular carbohydrate moiety. For the H antigen, the lectin Ulex europaeus agglutinin I (UEA I) exhibits high specificity for the α-L-fucose residue that characterizes this antigen.[3]

These application notes provide a detailed protocol for the purification of H antigen from human O-type erythrocytes using UEA I lectin affinity chromatography.

Principle of the Method

The purification strategy is based on the specific interaction between the fucose moiety of the H antigen and immobilized UEA I lectin. A crude sample containing the H antigen, typically a solubilized extract from O-type erythrocyte membranes, is passed through a column containing UEA I covalently bound to an agarose (B213101) matrix. The H antigen binds to the lectin, while other non-fucosylated molecules are washed away. The purified H antigen is then eluted from the column by introducing a solution containing a high concentration of L-fucose, which competitively inhibits the lectin-antigen interaction.

Experimental Workflow

The overall workflow for the purification of H antigen is depicted below.

H_Antigen_Purification_Workflow cluster_0 Sample Preparation cluster_1 Lectin Affinity Chromatography cluster_2 Analysis Erythrocytes O-type Erythrocytes Ghost_Prep Erythrocyte Ghost Preparation Erythrocytes->Ghost_Prep Solubilization Membrane Solubilization Ghost_Prep->Solubilization Crude_Extract Crude H Antigen Extract Solubilization->Crude_Extract Column_Equilibration UEA I Column Equilibration Crude_Extract->Column_Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution with L-fucose Washing->Elution Purified_H Purified H Antigen Elution->Purified_H SDS_PAGE SDS-PAGE Purified_H->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: Workflow for H Antigen Purification.

Materials and Reagents

Equipment
  • Refrigerated centrifuge

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Ultracentrifuge (optional, for membrane clarification)

  • Chromatography columns

  • Peristaltic pump

  • UV spectrophotometer or protein assay reader

  • SDS-PAGE and Western blotting apparatus

Reagents
  • Packed human O-type red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypotonic lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0)

  • Membrane solubilization buffer (e.g., PBS containing 1% Triton X-100 or other non-ionic detergent, and protease inhibitors)

  • UEA I-Agarose affinity column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M L-fucose in PBS, pH 7.4)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE reagents (acrylamide/bis-acrylamide, SDS, TEMED, APS)

  • Western blotting reagents (nitrocellulose or PVDF membrane, blocking buffer, primary and secondary antibodies, detection substrate)

  • Anti-H antigen antibody (for Western blot)

Experimental Protocols

Preparation of Erythrocyte Ghosts

This protocol is adapted from methods for erythrocyte membrane isolation.[4][5]

  • Wash packed O-type erythrocytes (e.g., 10 mL) three times with 5-10 volumes of cold PBS, centrifuging at 2,500 x g for 10 minutes at 4°C after each wash to pellet the cells.

  • After the final wash, carefully aspirate the supernatant and the buffy coat.

  • Lyse the washed erythrocytes by adding 20 volumes of ice-cold hypotonic lysis buffer. Mix by gentle inversion.

  • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Carefully decant the supernatant, which contains hemoglobin.

  • Repeat the washing process with the hypotonic lysis buffer until the supernatant is clear and the pellet is white to pinkish-white.

  • Resuspend the final erythrocyte ghost pellet in a minimal volume of PBS.

  • Determine the protein concentration of the ghost suspension using a Bradford or BCA assay.

Solubilization of H Antigen from Erythrocyte Membranes
  • To the erythrocyte ghost suspension, add a non-ionic detergent such as Triton X-100 to a final concentration of 1% (v/v).

  • Add a protease inhibitor cocktail to prevent protein degradation.

  • Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins, including the H antigen. This is the crude extract.

Lectin Affinity Chromatography
  • Column Preparation: Pack a chromatography column with UEA I-agarose. The bed volume will depend on the amount of crude extract to be purified.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer at a flow rate of approximately 0.5-1 mL/min.

  • Sample Loading: Apply the crude extract to the equilibrated column at a slow flow rate (e.g., 0.2-0.5 mL/min) to allow for efficient binding of the H antigen to the lectin.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes unbound proteins.

  • Elution: Elute the bound H antigen by applying the Elution Buffer (0.1 M L-fucose in PBS) to the column. Collect fractions of 1-2 mL.

  • Monitoring Elution: Monitor the protein concentration of the collected fractions by measuring the absorbance at 280 nm or by performing a protein assay on each fraction. Pool the fractions containing the purified H antigen.

  • Buffer Exchange (Optional): If necessary, remove the L-fucose from the purified sample by dialysis against PBS or by using a desalting column.

  • Column Regeneration: Regenerate the UEA I-agarose column by washing with several column volumes of a high salt buffer (e.g., 1 M NaCl in PBS) followed by extensive washing with the Binding/Wash Buffer. For long-term storage, the column can be stored in PBS containing a preservative such as 0.02% sodium azide (B81097) at 4°C.

Analysis of Purified H Antigen

SDS-PAGE
  • Prepare polyacrylamide gels of an appropriate percentage to resolve the H antigen, which is typically found on glycoproteins of varying molecular weights.

  • Mix a small aliquot of the purified H antigen fraction with SDS-PAGE sample loading buffer, and heat at 95-100°C for 5 minutes.

  • Load the sample onto the gel alongside a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the protein bands. A successful purification should yield one or more distinct bands corresponding to the H antigen-containing glycoproteins.

Western Blot
  • Following SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the H antigen overnight at 4°C. Several monoclonal anti-H antibodies are commercially available.[6][7][8]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detect the protein bands using a chemiluminescent substrate and imaging system. A specific band should be observed at the expected molecular weight for the H antigen-containing glycoprotein.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of H antigen using UEA I lectin affinity chromatography. Note that these values may vary depending on the specific experimental conditions and the source of materials.

ParameterTypical Value/RangeReference/Note
Starting Material 10 mL packed O-type human erythrocytes
Erythrocyte Ghost Yield Variable, depends on lysis efficiency
UEA I-Agarose Binding Capacity Not explicitly defined for H antigen, but generally high for fucosylated glycoproteins.Requires empirical determination for specific resin.
Binding/Wash Buffer PBS, pH 7.4
Elution Buffer 0.05 M - 0.1 M L-fucose in PBS, pH 7.4[9]
Expected Yield Variable, dependent on H antigen expression and purification efficiency.
Purity >90% as assessed by SDS-PAGEExpected outcome of a successful purification.

Logical Relationships in Lectin Affinity Chromatography

The core principle of lectin affinity chromatography involves a series of specific binding and elution steps.

Lectin_Affinity_Logic cluster_binding Binding Phase cluster_elution Elution Phase Start Crude Extract (H Antigen + Contaminants) UEA_Column UEA I-Agarose Column Start->UEA_Column Binding H Antigen binds to UEA I UEA_Column->Binding Specific Interaction Flowthrough Contaminants in Flow-through Binding->Flowthrough Separation Add_Fucose Add L-fucose (Competitive Inhibitor) Binding->Add_Fucose H_Release H Antigen is released Add_Fucose->H_Release Competitive Binding Purified_H Purified H Antigen H_Release->Purified_H

Caption: Principle of H Antigen Purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield of Purified H Antigen Incomplete solubilization of erythrocyte membranes.Optimize detergent concentration and incubation time.
Low binding of H antigen to the column.Ensure the pH of the crude extract and binding buffer are optimal for UEA I binding (typically around pH 7.4). Decrease the flow rate during sample loading.
Inefficient elution.Increase the concentration of L-fucose in the elution buffer. Ensure the pH of the elution buffer is neutral.
Contamination with Non-specific Proteins Insufficient washing.Increase the volume of the wash buffer. A step-wise wash with increasing salt concentration (e.g., up to 0.5 M NaCl) may help remove non-specifically bound proteins.
Non-specific binding to the agarose matrix.Include a low concentration of a non-ionic detergent in the binding and wash buffers.
No Band on Western Blot Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S.
Inactive primary or secondary antibody.Use fresh antibody dilutions and ensure proper storage of antibodies. Run a positive control if available.
Low amount of purified protein loaded.Concentrate the purified fraction before loading on the gel.

References

Application of Synthetic H Disaccharide in Serological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

The blood group H antigen, a fucose-containing disaccharide (Fucα1-2Gal), is the precursor to the A and B blood group antigens. Its synthetic counterpart, the H disaccharide, has become an invaluable tool in serological research. The availability of chemically synthesized H disaccharide of high purity and well-defined structure offers significant advantages over natural sources, enabling the development of standardized and reproducible serological assays. These synthetic glycans are crucial for studying carbohydrate-protein interactions, characterizing enzyme activities, and developing diagnostic tools. This document provides an overview of the applications of synthetic H disaccharide in serology, complete with detailed experimental protocols and data presentation.

Key Applications

Synthetic H disaccharides are primarily utilized in:

  • Enzyme-Linked Immunosorbent Assays (ELISA): As coating antigens to detect and quantify anti-H antibodies or as inhibitors in competitive assays to determine the specificity of antibodies or lectins.

  • Glycan Microarrays: For high-throughput screening of interactions between the H disaccharide and a wide range of proteins, including antibodies, lectins, and pathogens.[1]

  • Enzyme Activity Assays: As acceptors for glycosyltransferases, such as the A and B enzymes (α1-3-N-acetylgalactosaminyltransferase and α1-3-galactosyltransferase), to measure their activity in biological samples.[2]

  • Serodiagnosis: As a component of synthetic antigens for the diagnosis of infectious diseases where the causative agents express H-like structures.[3][4]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-H Antibodies

This protocol describes a direct ELISA for the detection of antibodies specific to the H disaccharide.

Workflow for Direct ELISA:

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_detection Detection A Coat plate with synthetic H disaccharide-conjugate B Block with BSA or other blocking buffer A->B Wash C Add serum sample (containing primary antibody) B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add TMB substrate D->E Wash F Stop reaction and read absorbance at 450 nm E->F

Caption: Workflow for the direct ELISA protocol.

Materials:

  • Synthetic H disaccharide conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples (test and controls)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the synthetic H disaccharide-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Sample Incubation:

    • Serially dilute serum samples in Blocking Buffer.

    • Add 100 µL of diluted serum to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of Washing Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of Washing Buffer per well.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

ELISA Inhibition Assay for Specificity Determination

This protocol is used to determine the specificity of an antibody or lectin by measuring the inhibition of its binding to a coated antigen by the synthetic H disaccharide in solution.[5]

Principle of ELISA Inhibition Assay:

Inhibition_Principle cluster_positive No Inhibitor cluster_negative With Synthetic H Disaccharide Inhibitor Antibody_pos Antibody Antigen_pos Coated H Antigen Antibody_pos->Antigen_pos Binds Signal_pos Strong Signal Antigen_pos->Signal_pos Generates Antibody_neg Antibody Inhibitor Synthetic H Disaccharide Antibody_neg->Inhibitor Binds Antigen_neg Coated H Antigen Inhibitor->Antigen_neg Blocks Binding Signal_neg Reduced/No Signal Antigen_neg->Signal_neg Reduced Generation

Caption: Principle of the ELISA inhibition assay.

Procedure:

  • Follow steps 1-4 of the direct ELISA protocol to coat and block the plate.

  • Inhibition Step:

    • In a separate plate or tubes, pre-incubate a constant concentration of the antibody/lectin with serial dilutions of the synthetic H disaccharide for 1 hour at room temperature.

  • Sample Incubation:

    • Transfer 100 µL of the antibody/inhibitor mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Proceed with steps 6-11 of the direct ELISA protocol.

Data Analysis:

The percentage of inhibition is calculated as follows: % Inhibition = (1 - (Absorbance with inhibitor / Absorbance without inhibitor)) * 100

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glycan Microarray Fabrication and Analysis

This protocol outlines the general steps for creating a glycan microarray to study the binding of proteins to synthetic H disaccharide.[1]

Workflow for Glycan Microarray:

Microarray_Workflow A Prepare functionalized microscope slide B Spot synthetic H disaccharide with linker onto slide A->B C Incubate to allow covalent attachment B->C D Block remaining active surface groups C->D E Incubate with fluorescently labeled protein sample D->E F Wash to remove unbound protein E->F G Scan microarray and analyze fluorescence intensity F->G

Caption: General workflow for glycan microarray analysis.

Materials:

  • NHS-activated or other functionalized microscope slides

  • Synthetic H disaccharide with a suitable linker (e.g., amino-linker)

  • Microarray spotter

  • Blocking solution (e.g., ethanolamine (B43304) in buffer)

  • Fluorescently labeled proteins (e.g., antibodies, lectins)

  • Washing buffers (e.g., PBS-T)

  • Microarray scanner

Procedure:

  • Array Fabrication:

    • Dissolve the amino-functionalized synthetic H disaccharide in a suitable spotting buffer.

    • Print the glycan solution onto the activated surface of the microscope slide using a microarray spotter.

    • Incubate the slide in a humid chamber to allow for covalent coupling.

  • Blocking:

    • Quench the remaining reactive groups on the slide surface by incubating with a blocking solution.

  • Binding Assay:

    • Incubate the microarray with a solution containing the fluorescently labeled protein of interest.

  • Washing:

    • Wash the slide thoroughly to remove any unbound protein.

  • Data Acquisition:

    • Dry the slide and scan it using a microarray scanner at the appropriate wavelength.

    • The fluorescence intensity at each spot corresponds to the binding affinity of the protein to the immobilized H disaccharide.

Data Presentation

Quantitative data from serological studies using synthetic H disaccharide should be presented in a clear and organized manner.

Table 1: Representative Data from a Direct ELISA for Anti-H Antibody Titer

Serum DilutionSample 1 (OD 450nm)Sample 2 (OD 450nm)Negative Control (OD 450nm)
1:1002.1501.5800.120
1:2001.8751.1200.115
1:4001.5500.8500.110
1:8001.1200.5500.105
1:16000.7800.3200.100
1:32000.4500.1800.095
1:64000.2500.1300.090

Table 2: Example of ELISA Inhibition Data for Determining Antibody Specificity

Inhibitor Concentration (µM)% Inhibition
10095.2
5088.5
2575.1
12.552.3
6.2528.9
3.1310.4
00

From this data, the IC₅₀ is determined to be approximately 12 µM.

Table 3: Sample Data from a Glycan Microarray Analysis

Spotted GlycanProtein A (RFU)Protein B (RFU)
Synthetic H Disaccharide 15,800 520
Synthetic A Trisaccharide65012,500
Synthetic B Trisaccharide72014,200
Negative Control450480

RFU = Relative Fluorescence Units

Conclusion

Synthetic H disaccharide is a powerful and versatile reagent for a wide range of serological studies. Its use in ELISA, glycan microarrays, and enzyme assays allows for the sensitive and specific detection of antibodies, the characterization of glycan-binding proteins, and the measurement of enzyme activity. The detailed protocols and data presentation formats provided in this document serve as a guide for researchers, scientists, and drug development professionals to effectively incorporate synthetic H disaccharide into their research workflows.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Blood Group H disaccharide (Fucα1-2Gal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of the this compound?

The primary challenges in the chemical synthesis of the this compound revolve around achieving high stereoselectivity for the α-fucosidic linkage and managing the complex protecting group manipulations.[1][2] Key difficulties include:

  • Stereocontrol: Formation of the 1,2-cis glycosidic bond in the α-anomer of fucose is inherently challenging. The choice of protecting groups on the fucose donor, particularly at the C-2 position, is critical. Non-participating protecting groups are often required, which can lead to mixtures of α and β anomers.[1][3][4]

  • Protecting Group Strategy: The synthesis requires a multi-step process of protecting and deprotecting hydroxyl groups on both the fucose donor and the galactose acceptor.[5][6][7] This complexity can lead to lower overall yields due to material loss at each step.

  • Reaction Conditions: The yield and stereoselectivity of the glycosylation reaction are highly sensitive to factors such as temperature, solvent, and the choice of promoter.[3][8]

  • Purification: Separating the desired disaccharide from unreacted starting materials, byproducts, and isomers can be difficult and often requires multiple chromatographic steps, which can significantly reduce the final yield.[3][9]

Q2: What are the advantages of using an enzymatic or chemoenzymatic approach for this compound synthesis?

Enzymatic and chemoenzymatic methods offer several advantages over purely chemical synthesis:

  • High Stereoselectivity and Regioselectivity: Enzymes, such as fucosyltransferases, are highly specific and catalyze the formation of the correct α(1→2) linkage with excellent precision, eliminating the formation of unwanted isomers.[2][4][10]

  • No Protecting Groups: Enzymatic reactions are typically performed in aqueous solutions and do not require the use of protecting groups, which significantly simplifies the synthetic route and reduces the number of reaction and purification steps.[2][10]

  • Milder Reaction Conditions: Enzymatic reactions proceed under mild physiological conditions (pH, temperature), which helps to prevent the degradation of sensitive substrates and products.

  • Higher Potential Yields: By avoiding the multiple steps of protection and deprotection, enzymatic syntheses can potentially offer higher overall yields.[11]

Q3: Which enzymes are commonly used for the synthesis of the Fucα1-2Gal linkage?

The most common enzymes used are α1,2-fucosyltransferases (FUTs), such as FUT1, which is involved in the biosynthesis of the H antigen in humans.[12][13] Additionally, engineered enzymes called fucosynthases, derived from fucosidases, have been developed to efficiently synthesize this linkage.[14][15][16]

Q4: What are the common causes of low yield in the fucosylation step of chemical synthesis?

Low yields in the chemical fucosylation step can be attributed to several factors:

  • Poor Activation of the Fucosyl Donor: Inefficient activation of the leaving group at the anomeric center of the fucose donor will result in a sluggish or incomplete reaction.

  • Suboptimal Promoter/Activator: The choice and amount of the promoter (e.g., a Lewis acid) are crucial and must be optimized for the specific donor and acceptor pair.[3]

  • Steric Hindrance: Steric bulk around the acceptor hydroxyl group on the galactose unit can hinder the approach of the fucosyl donor.

  • Formation of Byproducts: Side reactions, such as the formation of orthoesters when using participating protecting groups, can consume the starting materials and reduce the yield of the desired product.[17]

  • Anomerization: The formation of the undesired β-anomer reduces the yield of the desired α-anomer.

  • Degradation of Reactants or Products: The acid-labile nature of the fucosidic bond can lead to degradation under harsh reaction or workup conditions.[11]

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of Glycosylation Reaction Incomplete reaction.- Increase reaction time or temperature.- Use a more powerful activator/promoter.- Ensure anhydrous conditions.
Degradation of starting materials or product.- Use milder reaction conditions (lower temperature).- Choose a less acidic promoter.- Ensure a neutral or slightly basic workup.
Suboptimal solvent.- Screen different solvents. Non-polar, coordinating solvents can sometimes improve stereoselectivity and yield.[3]
Poor α-Stereoselectivity (Mixture of α/β Anomers) Use of a participating protecting group at C-2 of the fucose donor.- Use a donor with a non-participating group at C-2 (e.g., benzyl (B1604629) ether).[1]
Reaction conditions favoring the β-anomer.- Lower the reaction temperature, as kinetically controlled reactions can favor the β-linked product.[3]
Solvent effects.- Ethereal solvents like diethyl ether or THF can sometimes favor α-glycoside formation.
Difficulty in Purifying the Final Product Co-elution of the product with starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., reversed-phase HPLC).- If byproducts are structurally very similar, consider derivatization to aid separation.
Protecting Group Removal Issues Incomplete deprotection.- Increase reaction time or reagent stoichiometry.- Use a stronger deprotection reagent.
Degradation of the disaccharide during deprotection.- Use milder deprotection conditions.- For acid-sensitive groups, consider enzymatic deprotection or catalytic hydrogenation if applicable.
Enzymatic Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive enzyme.- Verify enzyme activity with a known substrate.- Ensure proper storage of the enzyme.- Avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions.- Optimize pH, temperature, and buffer components for the specific enzyme used.[18]
Insufficient concentration of the sugar nucleotide donor (e.g., GDP-fucose).- Increase the concentration of the donor substrate.- Consider using a regeneration system for the sugar nucleotide if applicable.
Presence of inhibitors.- Ensure all reagents are free of potential enzyme inhibitors (e.g., heavy metals, chelators).
Enzyme Instability during the Reaction Thermal denaturation.- Perform the reaction at the lower end of the enzyme's optimal temperature range.
Proteolytic degradation.- Add a protease inhibitor cocktail if the enzyme preparation is not pure.

Experimental Protocols

Key Experiment: Chemical α-Fucosylation

This protocol is a general guideline for a chemical glycosylation reaction to form the Fucα1-2Gal linkage.

Materials:

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

  • To a solution of the fucosyl donor and galactosyl acceptor in anhydrous DCM, add freshly activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Slowly add the promoter to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding the quenching solution.

  • Allow the mixture to warm to room temperature, then filter through celite to remove the molecular sieves.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Key Experiment: Enzymatic Fucosylation

This protocol provides a general method for enzymatic synthesis using a fucosyltransferase.

Materials:

  • Fucosyltransferase (e.g., FUT1)

  • Galactosyl acceptor (e.g., lactose (B1674315) or a galactose-terminated oligosaccharide)

  • GDP-fucose

  • Reaction buffer (e.g., HEPES or Tris-HCl at optimal pH for the enzyme)

  • Divalent cations (e.g., MnCl₂ or MgCl₂, if required by the enzyme)

  • Enzyme quenching solution (e.g., ice-cold ethanol (B145695) or by boiling)

Procedure:

  • Prepare a reaction mixture containing the galactosyl acceptor, GDP-fucose, and any required divalent cations in the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Initiate the reaction by adding the fucosyltransferase.

  • Incubate the reaction for a predetermined time (e.g., 1-24 hours), with gentle agitation.

  • Monitor the reaction progress by a suitable method (e.g., HPLC, TLC, or mass spectrometry).

  • Terminate the reaction by adding the quenching solution.

  • Remove precipitated protein by centrifugation.

  • Purify the product from the supernatant, for example, by size-exclusion chromatography or reversed-phase HPLC.

Visualizations

Chemical Synthesis Workflow

chemical_synthesis_workflow start Start: Fucose & Galactose protect_fuc Protection of Fucose Hydroxyls start->protect_fuc protect_gal Selective Protection of Galactose start->protect_gal activate_fuc Anomeric Activation (e.g., Bromination) protect_fuc->activate_fuc fuc_donor Fucosyl Donor activate_fuc->fuc_donor glycosylation Glycosylation fuc_donor->glycosylation gal_acceptor Galactosyl Acceptor protect_gal->gal_acceptor gal_acceptor->glycosylation deprotection Global Deprotection glycosylation->deprotection purification Purification (Chromatography) deprotection->purification end Blood Group H Disaccharide purification->end

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

enzymatic_synthesis_workflow gal_acceptor Galactose Acceptor enzyme_reaction Enzymatic Reaction (Fucosyltransferase) gal_acceptor->enzyme_reaction gdp_fucose GDP-Fucose gdp_fucose->enzyme_reaction purification Purification (e.g., HPLC) enzyme_reaction->purification end Blood Group H Disaccharide purification->end

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Decision Tree for Low Glycosylation Yield

troubleshooting_low_yield start Low Yield in Glycosylation Step check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains degradation Degradation Products Observed check_reaction->degradation Unidentified spots/ mass peaks complex_mixture Complex Mixture of Products/Byproducts check_reaction->complex_mixture Multiple products optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Change promoter/solvent incomplete->optimize_conditions milder_conditions Use Milder Conditions: - Lower temperature - Weaker promoter - Neutral workup degradation->milder_conditions revisit_pg Re-evaluate Protecting Group Strategy complex_mixture->revisit_pg

Caption: Decision tree for troubleshooting low yield in glycosylation reactions.

References

Technical Support Center: Fucosyltransferase Assays with H Antigen Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase (FUT) assays utilizing the H antigen substrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your fucosyltransferase assay with the H antigen substrate.

Issue 1: Low or No Enzyme Activity

If you observe minimal or no signal change, indicating poor enzyme activity, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Enzyme - Ensure the fucosyltransferase enzyme has been stored correctly, typically at -80°C in appropriate buffer, and avoid repeated freeze-thaw cycles.[1] - Verify the enzyme's activity with a positive control substrate known to work.
Suboptimal Assay Conditions - Confirm the pH and temperature of the reaction are optimal for your specific fucosyltransferase. Many enzyme assays perform best at room temperature (20-25°C).[1] - Ensure all assay components, including buffers, are at room temperature before starting the reaction.[1][2]
Incorrect Reagent Concentration - Titrate the enzyme concentration to find the optimal level for a linear reaction rate.[3] - Verify the concentrations of the H antigen substrate and the GDP-fucose donor.
Presence of Inhibitors - Ensure samples do not contain inhibitors such as high concentrations of EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), or detergents like SDS (>0.2%).[2]
Omission of a Key Reagent - Systematically check that all necessary components (enzyme, H antigen, GDP-fucose, cofactors like MnCl2) were added in the correct order.[4]

Issue 2: High Background Signal

A high background can mask the true signal from your enzymatic reaction. Here are common causes and how to address them.

Potential CauseRecommended Solution
Non-specific Binding - If using an antibody-based detection method, the antibody may be cross-reacting with other components or binding non-specifically to the plate. Use an appropriate blocking buffer. - A low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in the wash buffers can help reduce non-specific binding.[5]
Contaminated Reagents - Prepare fresh buffers and reagent solutions to avoid contamination that might interfere with the assay.[6] - Ensure the water used for preparing reagents is of high purity.
Autofluorescence of Components - In fluorescence-based assays, individual components like the peptide substrate or enzyme can autofluoresce.[5] Measure the fluorescence of each component separately to identify the source.[5]
High Detection Reagent Concentration - If using a conjugated secondary antibody or other detection reagent, its concentration may be too high. Perform a titration to determine the optimal working concentration.

Issue 3: Inconsistent and Variable Results

Potential CauseRecommended Solution
Pipetting Errors - Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume variations.[2][7] - Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[2]
Inadequate Mixing - Thoroughly mix all reagents and the contents of each well after reagent addition to ensure a homogenous reaction.[7][8]
"Edge Effects" in Microplates - Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations.[8] Avoid using the outermost wells for critical samples; instead, fill them with buffer or media.[8]
Improperly Thawed Reagents - Ensure all frozen components are completely thawed and gently mixed before use to avoid concentration gradients.[2]
Instrument Malfunction - Verify the settings on your plate reader, such as the correct wavelength and filter settings.[1][2] - Run a uniformity check on the instrument to identify any position-specific issues.[9]

Experimental Workflow & Troubleshooting Logic

To aid in visualizing the experimental process and troubleshooting steps, refer to the following diagrams.

Fucosyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, H Antigen, GDP-Fucose, Enzyme) prep_plate Prepare Microplate (e.g., coating with H antigen) prep_reagents->prep_plate add_enzyme Initiate Reaction: Add Fucosyltransferase prep_plate->add_enzyme incubation Incubate (Optimized Time & Temperature) add_enzyme->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction add_detection Add Detection Reagents (e.g., Labeled Lectin/Antibody) stop_reaction->add_detection wash_steps Wash to Remove Unbound Reagents add_detection->wash_steps read_signal Read Signal (Absorbance, Fluorescence, etc.) wash_steps->read_signal analyze_data Analyze Data (Subtract background, calculate activity) read_signal->analyze_data

Fucosyltransferase Assay Experimental Workflow

Troubleshooting_Logic cluster_issues cluster_solutions_no_signal cluster_solutions_high_bg cluster_solutions_inconsistent start Unexpected Results? no_signal No/Low Signal start->no_signal high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent check_enzyme Check Enzyme Activity & Storage no_signal->check_enzyme check_reagents Verify Reagent Concentrations & Addition no_signal->check_reagents check_conditions Optimize Assay Conditions (pH, Temp) no_signal->check_conditions optimize_blocking Optimize Blocking & Washing Steps high_bg->optimize_blocking check_contamination Check for Reagent Contamination high_bg->check_contamination titrate_detection Titrate Detection Reagents high_bg->titrate_detection verify_pipetting Verify Pipetting Technique & Calibration inconsistent->verify_pipetting ensure_mixing Ensure Thorough Mixing inconsistent->ensure_mixing check_plate_effects Mitigate Plate Edge Effects inconsistent->check_plate_effects

Troubleshooting Logic Flowchart

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in my fucosyltransferase assay?

A: To ensure the validity of your results, you should include several controls:

  • No-enzyme control: This includes all reaction components except the fucosyltransferase. This helps to determine the background signal from the substrate and other reagents.[10]

  • No-substrate control (H antigen): This contains the enzyme and all other components except the H antigen substrate. This will measure any intrinsic signal from the enzyme preparation.[5]

  • No-donor control (GDP-fucose): This control lacks the fucose donor and is essential to confirm that the observed signal is dependent on the transfer of fucose.

  • Positive control: A sample with a known active fucosyltransferase to confirm that the assay is working correctly.[11]

Q2: How can I determine the optimal incubation time for my assay?

A: To find the ideal incubation period, you should perform a time-course experiment.[8] Measure the product formation at several time points. The optimal incubation time will be within the linear range of the reaction, where the rate of product formation is constant.[3]

Q3: Can the purity of the H antigen substrate affect the assay?

A: Yes, the purity of the H antigen is crucial. Contaminants in the substrate preparation can interfere with the enzymatic reaction or the detection system, potentially leading to high background or inhibition of the enzyme.[6] It is recommended to use a highly purified H antigen substrate.

Q4: What are some common buffer components for fucosyltransferase assays?

A: Common buffers include HEPES and Tris-HCl, typically at a pH between 7.0 and 7.5.[12][13] Additionally, a divalent cation, most commonly Manganese Chloride (MnCl2), is often required as a cofactor for fucosyltransferase activity.[13][14]

Q5: My standard curve is not linear. What could be the cause?

A: Several factors can lead to a non-linear standard curve. Ensure that your standards are prepared fresh and that serial dilutions are accurate.[8] Use calibrated pipettes and mix each dilution thoroughly.[8] Also, verify that you are using the appropriate regression model for your data analysis.[8] If the signal plateaus at higher concentrations, it may be due to signal saturation, which can sometimes be addressed by adjusting instrument settings or diluting samples.[15]

Experimental Protocol Example

Below is a generalized protocol for a fucosyltransferase assay using an H antigen substrate. This should be optimized for your specific enzyme and experimental setup.

Materials:

  • Purified fucosyltransferase enzyme

  • H antigen acceptor substrate

  • GDP-fucose donor substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Cofactor (e.g., 20 mM MnCl2)

  • Stop Solution (e.g., 50 mM EDTA)

  • Detection reagent (e.g., HRP-conjugated Ulex europaeus agglutinin I - UEA I lectin, which binds to fucose)

  • Substrate for detection (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate (e.g., 96-well high-binding plate)

Procedure:

  • Substrate Coating:

    • Dilute the H antigen substrate to the desired concentration in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the diluted H antigen to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with Wash Buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Enzymatic Reaction:

    • Prepare a master mix containing Assay Buffer, MnCl2, and GDP-fucose.

    • Add 50 µL of the master mix to each well.

    • To initiate the reaction, add 50 µL of the fucosyltransferase enzyme (diluted in Assay Buffer) to the experimental wells. For the no-enzyme control, add 50 µL of Assay Buffer without the enzyme.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated UEA I lectin to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.

    • Stop the color development by adding 100 µL of stop solution (e.g., 2 M H2SO4).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Subtract the average absorbance of the no-enzyme control wells from the absorbance of the experimental wells to determine the net signal.

References

Technical Support Center: Optimizing H Antigen Antibody Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding conditions for H antigen antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the binding of an H antigen antibody to its epitope?

The binding of an H antigen antibody to its target is a highly specific interaction influenced by several factors that can be optimized to ensure the accuracy and reliability of your immunoassay. These key factors include:

  • Temperature: The optimal temperature for the antigen-antibody reaction depends on the specific characteristics of the epitope and paratope. Hydrogen bonds, which are crucial for carbohydrate antigen recognition, are generally more stable at lower temperatures.[1] For many applications, incubation at 4°C overnight or for shorter periods (1-3 hours) at room temperature or 37°C can be effective, but this needs to be optimized for each specific antibody.[2][3][4]

  • pH: The pH of the reaction buffer significantly impacts the binding affinity. The optimal pH range for most antigen-antibody interactions is between 6.5 and 8.4.[1][5][6] Deviations outside this range can lead to a drastic decrease in the binding constant and may even cause conformational changes in the antibody, inhibiting its ability to bind the antigen.[1][5]

  • Ionic Strength: The concentration of salts in the buffer can affect the binding reaction. For instance, sodium and chloride ions can cluster around the antigen-antibody complex, which may interfere with the binding of low-affinity antibodies.[1] The ideal ionic strength is typically physiological, such as that provided by Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).[7][8]

  • Antibody and Antigen Concentration: The ratio of antibody to antigen is critical. An excess of either component can inhibit the formation of detectable immune complexes.[6] It is essential to titrate the primary antibody to determine the optimal concentration that yields a strong specific signal with low background.[9][10]

  • Incubation Time: The duration of the incubation period for the primary and secondary antibodies can affect the signal strength. Longer incubation times, such as overnight at 4°C, are often used for low-affinity antibodies or when the antigen concentration is low to allow the binding reaction to reach equilibrium.[3][4] Shorter incubations at higher temperatures can also be effective.[3][11]

Q2: I am observing high background staining in my immunoassay. What are the common causes and how can I troubleshoot this?

High background staining can obscure the specific signal, making it difficult to interpret your results. Common causes and solutions include:

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.

    • Solution: Perform an antibody titration to determine the optimal, lower concentration that maintains a strong signal while minimizing background.[9]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate well or membrane) is a frequent cause of high background.

    • Solution: Use an effective blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[12][13] The blocking step should be performed for a sufficient duration, typically 1 hour at room temperature or overnight at 4°C.

  • Non-Specific Binding of Secondary Antibody: The secondary antibody may be binding non-specifically to the sample or the solid phase.

    • Solution: Ensure the secondary antibody is diluted correctly. Including a blocking agent (like BSA or serum from the same species as the secondary antibody was raised in) in the antibody diluent can help.[9] Using cross-adsorbed secondary antibodies can also reduce non-specific binding.[14]

  • Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue or on the plate.

    • Solution: Include a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffers and antibody diluents to minimize these interactions.[2][9]

  • Endogenous Enzyme Activity: If you are using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in your sample can produce a signal.

    • Solution: Perform a quenching step to block endogenous peroxidase activity (e.g., with 3% H₂O₂) or alkaline phosphatase activity (e.g., with levamisole).[9][10]

Q3: I am getting a weak or no signal. What are the potential reasons and how can I fix it?

A weak or absent signal can be frustrating. Here are some common culprits and troubleshooting steps:

  • Primary Antibody Issues:

    • Incorrect Dilution: The primary antibody may be too dilute.[9] Solution: Try a lower dilution (higher concentration) of the primary antibody.

    • Inactive Antibody: Improper storage (e.g., repeated freeze-thaw cycles) can lead to antibody degradation.[15] Solution: Use a fresh aliquot of the antibody and always store it according to the manufacturer's instructions.

  • Suboptimal Incubation Conditions:

    • Insufficient Incubation Time/Temperature: The antibody may not have had enough time to bind to the antigen. Solution: Increase the incubation time (e.g., overnight at 4°C) or try a higher incubation temperature (e.g., 1-2 hours at room temperature or 37°C).[3][4]

  • Problems with Buffers and Reagents:

    • Incorrect pH or Ionic Strength: Ensure your buffers are within the optimal range for antibody binding (pH 6.5-8.4).[1][5]

    • Expired Reagents: Check the expiration dates of all your reagents, including substrates and secondary antibodies.

  • Antigen-Related Issues:

    • Low Antigen Expression: The target H antigen may be present at very low levels in your sample. Solution: Increase the amount of sample loaded or use a more sensitive detection method.

    • Antigen Masking (for IHC): The fixation process can sometimes mask the epitope. Solution: Perform an antigen retrieval step using heat (HIER) or enzymes (PIER) to unmask the epitope.[9] The choice of antigen retrieval buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) should be optimized for your specific antibody.[9]

Q4: How can I prevent antibody cross-reactivity with other antigens?

Cross-reactivity occurs when an antibody raised against one antigen also binds to a different antigen with a similar structure.[16][17] This can lead to false-positive results.

  • Use Monoclonal Antibodies: Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[18]

  • Use Cross-Adsorbed Secondary Antibodies: These antibodies have been pre-adsorbed against serum proteins from other species to reduce non-specific binding.[14]

  • Perform Sequence Homology Analysis: Before using an antibody in a different species, check the sequence homology of the immunogen with the target protein in that species. A homology of 75% or higher suggests a likelihood of cross-reactivity.[16]

  • Proper Blocking: Using an appropriate blocking buffer is crucial to minimize non-specific interactions that can be mistaken for cross-reactivity.[12][13]

  • Include Proper Controls: Always include negative controls (e.g., samples known not to express the H antigen) to assess the level of non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing H antigen antibody binding based on common immunoassay protocols.

Table 1: Recommended pH and Temperature Conditions

ParameterOptimal RangeNotes
pH 6.5 - 8.4[1][5]Extreme pH values can denature the antibody.[1][5]
Primary Antibody Incubation Temperature 4°C (overnight)[3][4]Lower temperatures can be beneficial for interactions involving hydrogen bonds.[1][5]
Room Temperature (1-3 hours)[3]
37°C (1 hour)Higher temperatures can increase the rate of binding.[11]
Secondary Antibody Incubation Temperature Room Temperature (1 hour)[19]Prolonged incubation at elevated temperatures can increase non-specific binding.[19]

Table 2: Common Components of Buffers for H Antigen Immunoassays

Buffer ComponentTypical ConcentrationPurpose
Tris or Phosphate 20-50 mMMaintains a stable pH.
NaCl 100-150 mMProvides physiological ionic strength.[1]
Tween-20 0.05% - 0.1%Non-ionic detergent to reduce non-specific binding.[9]
BSA or Non-fat Dry Milk 1% - 5%Blocking agent to prevent non-specific antibody binding.[13]

Experimental Protocols & Workflows

Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for H Antigen Detection

This protocol provides a general framework for a sandwich ELISA. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.

  • Antigen Coating:

    • Dilute the capture antibody specific for the H antigen to 1-2 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a microtiter plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[2]

    • Wash the plate twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[2]

  • Blocking:

    • Add 300 µL of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS) to each well.[2][13]

    • Incubate for 1 hour at room temperature.[2]

    • Wash the plate twice with wash buffer.

  • Sample Incubation:

    • Add 100 µL of the sample containing the H antigen to each well.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the diluted detection antibody (conjugated to an enzyme like HRP) to each well.

    • Incubate for 1 hour at 37°C or 3 hours at room temperature.[2]

  • Substrate Addition and Signal Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

ELISA_Workflow start Start coating 1. Antigen Coating (Capture Antibody) start->coating wash1 Wash coating->wash1 blocking 2. Blocking (e.g., BSA, Milk) wash1->blocking wash2 Wash blocking->wash2 sample 3. Add Sample (Containing H Antigen) wash2->sample wash3 Wash sample->wash3 detection_ab 4. Add Detection Antibody (Enzyme-conjugated) wash3->detection_ab wash4 Wash detection_ab->wash4 substrate 5. Add Substrate wash4->substrate stop_reaction Stop Reaction substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end_node End read_plate->end_node

ELISA Workflow for H Antigen Detection
Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting common issues in H antigen antibody binding experiments.

Troubleshooting_Flow cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_bg Troubleshooting: High Background start Start Experiment issue Problem Encountered? start->issue no_signal Weak or No Signal issue->no_signal Yes high_bg High Background issue->high_bg Yes end_good Good Results End issue->end_good No check_ab_conc Increase Primary Ab Concentration no_signal->check_ab_conc titrate_ab Titrate Primary Antibody (Decrease Concentration) high_bg->titrate_ab check_incubation Optimize Incubation (Time/Temperature) check_ab_conc->check_incubation check_antigen Check Antigen (Expression/Retrieval) check_incubation->check_antigen check_reagents Check Reagent Viability check_antigen->check_reagents optimize_blocking Optimize Blocking (Buffer/Time) titrate_ab->optimize_blocking check_secondary Check Secondary Ab (Dilution/Cross-reactivity) optimize_blocking->check_secondary add_detergent Add Detergent to Wash Buffer check_secondary->add_detergent

Troubleshooting Logic for H Antigen Assays

References

Technical Support Center: Purification of Synthetic H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic H disaccharide.

Troubleshooting Guide and FAQs

Q1: My final product contains closely related structural isomers that are difficult to separate. How can I improve their separation?

A1: The presence of closely related structural isomers is a common challenge in the synthesis of complex carbohydrates like H disaccharide.[1] Achieving high stereoselectivity during the glycosylation reaction is crucial to minimize the formation of these isomers.[2][3] However, when isomers are present, advanced purification techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers.

    • Anion-Exchange HPLC (AX-HPLC): This technique is particularly effective for separating charged molecules. If the isomers have different sulfation patterns, AX-HPLC can provide excellent resolution.[4]

    • Reverse-Phase HPLC (RP-HPLC): For isomers that differ in hydrophobicity, RP-HPLC is a suitable choice.[4] The use of different mobile phase gradients and column materials can be optimized to enhance separation.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can separate oligosaccharides based on size and charge, offering high resolution for enriching the full-length, correct product.

Q2: I am observing a significant amount of truncated sequences (n-1, n-2 mers) in my crude product. What is the best way to remove them?

A2: Truncated sequences are unavoidable byproducts of chemical oligosaccharide synthesis. Their removal is essential to obtain a pure product.

  • Reverse Phase Cartridge (RPC) Purification: This is a suitable method for enriching the full-length product for oligosaccharides up to 50 bases. The synthesis is performed with a dimethoxytrityl (DMT) group on the final base, which is hydrophobic. The DMT-on product binds to the reverse-phase cartridge, while the truncated sequences that lack the DMT group are washed away.[4]

  • Anion-Exchange HPLC (AX-HPLC): This technique is effective in removing truncated oligos, especially quencher-only failure sequences in probe manufacturing, which can compete with the desired product in assays.[4]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides excellent enrichment for the full-length product and is highly effective at removing shorter, truncated sequences.

Q3: My purified H disaccharide shows low yield. What are the potential causes and how can I improve recovery?

A3: Low yield during purification can be attributed to several factors, from the synthetic strategy to the purification method itself.

  • Synthetic Strategy: A "one-pot" synthesis approach can significantly improve efficiency by minimizing intermediate isolation and purification steps, thereby reducing product loss.[5] Similarly, solid-phase synthesis can lead to higher yields by simplifying the removal of excess reagents and avoiding product loss during multiple purification steps.[6]

  • Purification Method: While techniques like PAGE offer high purity, they can result in low mass yields (20-50%). In contrast, HPLC typically provides higher yields (50-70%). Choosing the right method involves a trade-off between purity and yield. For less demanding applications, a method with higher recovery might be preferable.

  • Sample Handling: Loss of sample can occur during various handling steps. Careful transfer of solutions, complete dissolution of lyophilized powders, and minimizing the number of purification steps can all contribute to improved recovery.

Q4: I am struggling with the removal of residual synthesis reagents and salts. What is the most effective method?

A4: Residual reagents and salts from the synthesis and deprotection steps can interfere with downstream applications.

  • Desalting: Basic desalting procedures, such as butanol extraction or passage through a Sephadex G25 column, are effective for removing salt, residual synthesis reagents, and very short oligonucleotide truncation products. This is often sufficient for applications like PCR or sequencing.

  • Reverse Phase Cartridge (RPC) Purification: This method not only enriches the full-length product but also effectively removes many small molecule impurities from the synthesis.[4]

Q5: How do I choose the most appropriate purification strategy for my specific application?

A5: The choice of purification strategy depends on the required purity of the final product, the nature of the impurities, and the scale of the synthesis. For demanding applications like site-directed mutagenesis, cloning, or in vivo studies, high purity is critical, and more stringent purification methods are recommended.

Below is a decision-making workflow to guide the selection of a suitable purification strategy.

Purification_Strategy_Decision_Workflow start Start: Crude Synthetic H Disaccharide purity_req Define Purity Requirement start->purity_req impurities Identify Major Impurities (e.g., isomers, truncations, salts) purity_req->impurities High Purity Needed desalting Desalting (e.g., Sephadex G25) purity_req->desalting Standard Purity Sufficient rpc Reverse Phase Cartridge (RPC) impurities->rpc Truncated Sequences (DMT-on strategy) hplc HPLC Purification impurities->hplc Isomers or Fine Resolution Needed page PAGE Purification impurities->page Truncated Sequences (High Purity) final_product Purified H Disaccharide desalting->final_product rpc->final_product ax_hplc Anion-Exchange HPLC hplc->ax_hplc Charged Impurities rp_hplc Reverse-Phase HPLC hplc->rp_hplc Hydrophobic Impurities page->final_product ax_hplc->final_product rp_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Data Presentation

The following table summarizes representative purity and yield data for common oligosaccharide purification methods. Note that specific results for H disaccharide may vary depending on the synthesis protocol and the complexity of the crude mixture.

Purification MethodTypical PurityTypical YieldKey Applications
Desalting Sufficient for non-critical applications> 90%PCR, Sequencing
Reverse Phase Cartridge (RPC) ~70%[4]70-90%Enriching full-length products (<50 bases)[4]
Reverse Phase HPLC (RP-HPLC) ~80%[4]50-70%Purification of modified oligos, removal of hydrophobic impurities
Anion Exchange HPLC (AX-HPLC) High50-70%Removal of truncated sequences, separation of charged isomers[4]
Dual HPLC (AX-HPLC + RP-HPLC) ~90%[4]30-50%High-purity applications (e.g., qPCR assays for industrial use)[4]
Polyacrylamide Gel Electrophoresis (PAGE) > 95%20-50%Applications requiring very high purity (e.g., crystallography)

Experimental Protocols

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for H Disaccharide Purification

This protocol provides a general methodology for the purification of a synthetic H disaccharide using RP-HPLC. The specific parameters, such as the column, mobile phases, and gradient, may need to be optimized for your particular compound.

1. Materials and Reagents:

  • Crude synthetic H disaccharide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

2. Sample Preparation:

  • Dissolve the lyophilized crude H disaccharide in a small volume of mobile phase A (see below) to a known concentration (e.g., 10 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min (for an analytical column, adjust for semi-preparative or preparative columns)

  • Column Temperature: 40 °C

  • Detection Wavelength: 214 nm or 232 nm for unsaturated disaccharides[7]

  • Injection Volume: 20 µL (for an analytical column)

4. Gradient Elution Program:

  • Equilibrate the column with 100% Mobile Phase A for 10 minutes.

  • Inject the sample.

  • Run a linear gradient from 0% to 35% Mobile Phase B over 30 minutes.

  • Increase to 100% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.

  • Return to 100% Mobile Phase A over 5 minutes and re-equilibrate for 10 minutes before the next injection.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analyze the collected fractions by mass spectrometry or other appropriate analytical techniques to identify the fraction containing the pure H disaccharide.

  • Pool the pure fractions and lyophilize to obtain the purified product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of synthetic H disaccharide.

Purification_Workflow start Crude Synthetic H Disaccharide Product dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (0.22 µm) dissolution->filtration purification Primary Purification Step (e.g., HPLC, RPC, PAGE) filtration->purification fraction_collection Fraction Collection purification->fraction_collection purity_analysis Purity Analysis of Fractions (e.g., Mass Spec, NMR) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure H Disaccharide lyophilization->final_product

Caption: General workflow for H disaccharide purification.

References

Preventing degradation of Blood Group H disaccharide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Blood Group H disaccharide during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other oligosaccharides, is acid-catalyzed hydrolysis of the glycosidic bond.[1][2] This process is significantly accelerated by elevated temperatures.[3] The presence of moisture can also contribute to hydrolytic cleavage.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Long-Term Storage (months to years): Store lyophilized (dry) powder at -20°C or -80°C in a desiccated environment.[4] If in solution, store at -80°C in a neutral pH buffer (e.g., TE buffer, pH 7.5-8.0).[4][5]

  • Short-Term Storage (days to weeks): Store at 4°C, either as a lyophilized powder or in a neutral buffer.[4] Avoid repeated freeze-thaw cycles if in solution.

Q3: My this compound is stored at room temperature. Is it still viable?

A3: While not ideal, storage at room temperature, especially for short periods, may not lead to significant degradation if the sample is dry and protected from humidity and light. However, for long-term storage, refrigeration or freezing is strongly recommended to minimize the risk of hydrolysis.[4] If you suspect degradation, we recommend performing a quality control analysis.

Q4: Can I store the disaccharide dissolved in water?

A4: Storing the disaccharide in nuclease-free water is acceptable for short periods at 4°C or frozen. However, for longer-term storage in solution, a buffered solution (e.g., TE buffer, pH 7.5-8.0) is superior as it helps to maintain a stable pH and prevent acid-catalyzed hydrolysis.[4]

Q5: What are the visible signs of degradation?

A5: Visual inspection is often not sufficient to detect degradation of the disaccharide. Degradation is a chemical change resulting in the cleavage of the disaccharide into its constituent monosaccharides (fucose and galactose). This will not typically result in a visible change in the appearance of a lyophilized powder or a clear solution. Analytical methods are required for confirmation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in experiments Degradation of the disaccharide due to improper storage (e.g., high temperature, acidic pH).1. Verify storage conditions (temperature, pH of the solution). 2. Perform a quality control check using an appropriate analytical method (e.g., HPLC, Mass Spectrometry) to assess the integrity of the disaccharide. 3. Use a fresh, properly stored aliquot of the disaccharide for subsequent experiments.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) The presence of degradation products (fucose and galactose) or other contaminants.1. Run standards of fucose and galactose to confirm if the unexpected peaks correspond to these monosaccharides. 2. Review the storage history of the sample. Exposure to acidic conditions or high temperatures can cause hydrolysis.[3][6] 3. If degradation is confirmed, discard the sample and use a new, quality-controlled lot.
Inconsistent experimental results between different aliquots Inconsistent storage of aliquots, or some aliquots have undergone more freeze-thaw cycles.1. Ensure all aliquots are stored under identical, optimal conditions. 2. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots. 3. Re-qualify the problematic aliquots before use.

Data on Oligosaccharide Stability

Condition Temperature pH Expected Stability Primary Degradation Pathway
Optimal Long-Term Storage -20°C to -80°C7.0 - 8.0High (minimal degradation over years)Negligible
Optimal Short-Term Storage 4°C7.0 - 8.0Good (stable for weeks to months)Slow Hydrolysis
Sub-optimal Storage Room Temperature (approx. 20-25°C)NeutralModerate (degradation may occur over months)Hydrolysis
Stress Condition 70-80°C2.7 - 3.3Low (significant degradation within hours)[3]Acid-Catalyzed Hydrolysis[3]
Stress Condition 90-100°C2.7 - 3.3Very Low (complete degradation within 1-1.5 hours)[3]Rapid Acid-Catalyzed Hydrolysis[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several sterile microcentrifuge tubes.

2. Incubation:

  • Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
  • Include a control aliquot stored at -80°C, which is considered the most stable condition.

3. Time Points:

  • At designated time points (e.g., 0, 1 week, 4 weeks, 12 weeks), retrieve one aliquot from each storage condition.

4. Analysis:

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to determine the percentage of intact disaccharide remaining.[7][8]
  • Compare the results from the test conditions to the -80°C control.

Protocol 2: Analysis of this compound by HPLC

This protocol provides a general framework for the analysis of this compound and its potential degradation products.

1. Instrumentation:

  • An HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer).

2. Column:

  • A column suitable for oligosaccharide separation, such as an amino-propyl or a graphitized carbon column.

3. Mobile Phase:

  • A typical mobile phase for an amino column is a gradient of acetonitrile (B52724) and water.[6]
  • The exact gradient will need to be optimized for the specific column and system.

4. Standards:

  • Prepare standard solutions of this compound, L-fucose, and D-galactose at known concentrations.

5. Sample Analysis:

  • Inject the standards to determine their retention times.
  • Inject the stored samples to be analyzed.
  • Quantify the amount of intact disaccharide and any fucose or galactose present by comparing peak areas to the standard curves.

Visualizations

degradation_pathway H_disaccharide This compound (Fuc(α1-2)Gal) hydrolysis Acid-Catalyzed Hydrolysis H_disaccharide->hydrolysis Improper Storage: - High Temperature - Acidic pH - Moisture monosaccharides Degradation Products: L-Fucose + D-Galactose hydrolysis->monosaccharides

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare stock solution of This compound aliquot Aliquot into multiple tubes prep->aliquot storage_conditions Store aliquots at different temperatures and pH levels aliquot->storage_conditions sampling Collect samples at defined time points storage_conditions->sampling hplc Analyze by HPLC/LC-MS sampling->hplc quantify Quantify intact disaccharide and degradation products hplc->quantify

Caption: Experimental workflow for stability testing.

logical_relationship storage_temp Storage Temperature degradation_rate Rate of Hydrolysis storage_temp->degradation_rate Increases with temperature storage_ph Storage pH storage_ph->degradation_rate Increases with acidity storage_form Storage Form (Lyophilized vs. Solution) storage_form->degradation_rate Higher in aqueous solution stability Blood Group H Disaccharide Stability degradation_rate->stability Inversely proportional

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Improving the Specificity of H Antigen Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of H antigen detection in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the H antigen and why is its specific detection important?

The H antigen is a carbohydrate precursor to the A and B antigens of the ABO blood group system. Its detection is crucial in blood typing, transfusion medicine, and research involving glycosylation patterns in health and disease. In individuals with the rare Bombay phenotype, the H antigen is absent, leading to the production of potent anti-H antibodies. Specific detection is vital to prevent severe transfusion reactions and for the accurate characterization of cells and tissues.

Q2: Which reagents are commonly used for H antigen detection?

The most common reagents are the Ulex europaeus agglutinin I (UEA I) lectin, which specifically binds to the terminal α-L-fucose residue of the H antigen, and monoclonal anti-H antibodies. The choice between them depends on the application and the specific context of the experiment.

Q3: How does the ABO blood group of a sample affect H antigen detection?

The amount of H antigen varies depending on the ABO blood group. O blood group individuals have the highest amount of H antigen, as it is not converted to A or B antigens. Conversely, AB blood group individuals have the least amount of H antigen. This variation should be considered when interpreting results and setting up controls.

Q4: What are common causes of non-specific binding in H antigen detection assays?

Non-specific binding can arise from several factors, including:

  • Inadequate blocking of non-specific sites on the tissue, membrane, or plate.

  • Hydrophobic interactions between the antibody or lectin and the solid phase.

  • Cross-reactivity of the detection reagent with structurally similar carbohydrate structures.

  • Fc receptor-mediated binding of antibodies to cells.

  • Endogenous enzyme activity (e.g., peroxidase or phosphatase) in the sample interfering with enzyme-based detection systems.

Q5: Can antibodies against microbial antigens cross-react with the human H antigen?

Yes, molecular mimicry between microbial antigens and human blood group antigens, including the H antigen, has been reported. For instance, antibodies against Helicobacter pylori have been shown to cross-react with antigens on human erythrocytes.[1] This is a critical consideration when working with samples that may have been exposed to certain pathogens.

Data Presentation: Comparison of H Antigen Detection Methods

The following table summarizes the estimated performance characteristics of common H antigen detection methods. These values are illustrative and can vary based on the specific reagents, protocols, and sample types used.

Method Primary Reagent Typical Sensitivity Typical Specificity Key Advantages Key Limitations
Immunohistochemistry (IHC) Anti-H Antibody or UEA I LectinHighModerate to HighProvides spatial localization within tissue architecture.Prone to background staining; antigen retrieval can be challenging.
ELISA Anti-H Antibody or UEA I LectinVery HighHighQuantitative; suitable for high-throughput screening of soluble H antigen.Does not provide cellular localization; susceptible to matrix effects.
Flow Cytometry FITC-conjugated UEA I Lectin or Anti-H AntibodyVery HighVery HighQuantitative single-cell analysis; allows for multiplexing.Requires single-cell suspension; may not be suitable for all tissue types.
Western Blot Anti-H Antibody or UEA I LectinModerateHighDetermines the molecular weight of the glycoprotein (B1211001) carrying the H antigen.Less sensitive than ELISA or Flow Cytometry; not quantitative.

Troubleshooting Guides

Immunohistochemistry (IHC)
Problem Possible Cause Recommended Solution
High Background Staining 1. Inadequate blocking. 2. Primary antibody/lectin concentration too high. 3. Endogenous peroxidase/phosphatase activity. 4. Non-specific binding of the secondary antibody.1. Increase blocking time or try a different blocking agent (e.g., 5% normal serum from the species of the secondary antibody). 2. Titrate the primary antibody/lectin to determine the optimal concentration. 3. Include a quenching step with 3% H₂O₂ for peroxidase or levamisole (B84282) for alkaline phosphatase. 4. Use a pre-adsorbed secondary antibody.
Weak or No Staining 1. Low H antigen expression in the sample (e.g., AB blood type tissue). 2. Inadequate antigen retrieval. 3. Primary antibody/lectin not active. 4. Tissue over-fixation.1. Use O blood type tissue as a positive control. 2. Optimize antigen retrieval method (heat-induced or enzymatic). For H antigen, enzymatic digestion with trypsin can be effective. 3. Use a new aliquot of the antibody/lectin and ensure proper storage. 4. Reduce fixation time or use a milder fixative.
Non-Specific Staining Pattern 1. Cross-reactivity with other fucose-containing glycans. 2. Presence of endogenous biotin (B1667282) (if using an avidin-biotin system).1. Use a highly specific monoclonal anti-H antibody. Perform a negative control by pre-incubating the lectin with L-fucose. 2. Incorporate an avidin/biotin blocking step before primary antibody incubation.
ELISA
Problem Possible Cause Recommended Solution
High Background 1. Insufficient washing. 2. Detection antibody concentration too high. 3. Inadequate blocking. 4. Cross-reactivity in the sample matrix.1. Increase the number and duration of wash steps. 2. Titrate the detection antibody to its optimal concentration. 3. Increase blocking time or use a different blocking buffer. 4. Dilute the sample further in the assay buffer.
No or Weak Signal 1. Low concentration of soluble H antigen in the sample. 2. Inactive capture or detection antibody/lectin. 3. Incorrect substrate for the enzyme.1. Concentrate the sample if possible, or use a more sensitive detection system. 2. Check the expiration date and storage conditions of the reagents. 3. Ensure the substrate is appropriate for the enzyme conjugate (e.g., TMB for HRP).
High Coefficient of Variation (CV) 1. Inconsistent pipetting. 2. Improper plate washing. 3. Temperature variation across the plate.1. Use calibrated pipettes and ensure proper technique. 2. Ensure all wells are washed uniformly. 3. Incubate the plate in a temperature-controlled environment.
Flow Cytometry
Problem Possible Cause Recommended Solution
High Non-Specific Staining 1. Fc receptor binding. 2. Dead cells binding the antibody/lectin non-specifically. 3. Antibody/lectin concentration too high.1. Block Fc receptors with an appropriate reagent before staining. 2. Use a viability dye to exclude dead cells from the analysis. 3. Titrate the antibody/lectin to find the optimal concentration.
Weak or No Signal 1. Low H antigen expression on the cell type. 2. Inactive fluorescent conjugate. 3. Incorrect cytometer settings.1. Use cells from an O blood group individual as a positive control. 2. Protect fluorescent reagents from light and ensure proper storage. 3. Ensure the correct laser and filter settings are used for the fluorochrome.
Poor Resolution Between Positive and Negative Populations 1. Suboptimal antibody/lectin concentration. 2. High autofluorescence of cells.1. Perform a titration to determine the concentration that gives the best separation. 2. Use a channel with less autofluorescence for your H antigen marker, or use a brighter fluorochrome.
Western Blot
Problem Possible Cause Recommended Solution
High Background/Non-Specific Bands 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time to overnight at 4°C or use a different blocking agent (e.g., 5% non-fat dry milk or BSA). 2. Titrate the primary and secondary antibodies. 3. Increase the number and duration of washes with buffer containing a detergent like Tween-20.
Weak or No Signal 1. Low abundance of H antigen-carrying protein in the sample. 2. Poor transfer of the glycoprotein to the membrane. 3. Inactive antibody.1. Enrich the sample for the protein of interest through immunoprecipitation. 2. Optimize transfer conditions (time, voltage) for glycoproteins. 3. Use a fresh aliquot of the antibody.
Smeary or Fuzzy Bands 1. Protein degradation. 2. High salt concentration in the sample. 3. Glycosylation heterogeneity of the target protein.1. Add protease inhibitors to the lysis buffer. 2. Desalt the sample before loading. 3. This can be inherent to the target; enzymatic deglycosylation can be used to confirm if the smear is due to glycosylation.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for immunoassays.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Collection Sample Collection (e.g., Blood, Tissue, Saliva) Lysate_Prep Lysate Preparation (for WB) Cell_Suspension Single-Cell Suspension (for Flow Cytometry) Tissue_Sectioning Tissue Sectioning (for IHC) Blocking Blocking Lysate_Prep->Blocking Cell_Suspension->Blocking Tissue_Sectioning->Blocking Primary_Incubation Primary Antibody/Lectin Incubation Blocking->Primary_Incubation Washing1 Washing Primary_Incubation->Washing1 Secondary_Incubation Secondary Antibody Incubation Washing1->Secondary_Incubation Washing2 Washing Secondary_Incubation->Washing2 Detection Detection/Substrate Addition Washing2->Detection Data_Acquisition Data Acquisition (Microscopy, Plate Reader, etc.) Detection->Data_Acquisition Analysis Data Analysis and Interpretation Data_Acquisition->Analysis

A generalized workflow for H antigen detection immunoassays.
Troubleshooting Logic for High Background Staining

This diagram outlines a logical approach to troubleshooting high background issues.

troubleshooting_high_background Start High Background Observed Check_Blocking Is blocking step adequate? Start->Check_Blocking Check_Antibody_Conc Is primary/secondary Ab concentration optimal? Check_Blocking->Check_Antibody_Conc Yes Increase_Blocking Increase blocking time/ change blocking agent Check_Blocking->Increase_Blocking No Check_Washing Are washing steps sufficient? Check_Antibody_Conc->Check_Washing Yes Titrate_Antibody Titrate antibody concentrations Check_Antibody_Conc->Titrate_Antibody No Check_Endogenous_Enzyme Is endogenous enzyme activity blocked? Check_Washing->Check_Endogenous_Enzyme Yes Increase_Washing Increase number/ duration of washes Check_Washing->Increase_Washing No Check_CrossReactivity Could there be cross-reactivity? Check_Endogenous_Enzyme->Check_CrossReactivity Yes Add_Quenching Add appropriate quenching step Check_Endogenous_Enzyme->Add_Quenching No Use_Specific_Ab Use more specific Ab/ perform absorption control Check_CrossReactivity->Use_Specific_Ab Yes Resolved Problem Resolved Check_CrossReactivity->Resolved No Increase_Blocking->Check_Antibody_Conc Titrate_Antibody->Check_Washing Increase_Washing->Check_Endogenous_Enzyme Add_Quenching->Check_CrossReactivity Use_Specific_Ab->Resolved

A decision tree for troubleshooting high background staining.

Disclaimer: The protocols and data provided are for guidance purposes. Researchers should optimize conditions for their specific experimental context.

References

Resolving ambiguous glycan array signals for H disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ambiguous signals in glycan array experiments, with a specific focus on the H disaccharide (Fucα1-2Gal).

Troubleshooting Guide: Resolving Ambiguous Glycan Array Signals

Ambiguous signals in a glycan array experiment can manifest as weak signals, high background, or inconsistent spot morphology. Below is a step-by-step guide to systematically troubleshoot these issues.

Issue 1: Weak or No Signal for H Disaccharide

Weak or absent signals for the H disaccharide can be frustrating. This section will guide you through potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Glycan-Binding Protein (GBP) Confirm the activity of your lectin (e.g., Ulex europaeus agglutinin I - UEA I) or antibody before the array experiment using a different method, such as ELISA or hemagglutination assay.[1] Improper storage or multiple freeze-thaw cycles can lead to loss of activity.
Low Affinity Interaction The interaction between a GBP and a small disaccharide like the H antigen can be inherently weak.[2][3] To enhance avidity, consider increasing the concentration of the GBP. However, be mindful that very high concentrations can lead to non-specific binding.[4][5]
Suboptimal Glycan Density The density of the printed glycan on the array surface can significantly impact binding, especially for low-affinity interactions.[2][3] If possible, use arrays with varying densities of the H disaccharide to determine the optimal presentation for your GBP.
Issues with Detection Reagents Ensure that the fluorescently labeled secondary antibody or streptavidin is active and used at the optimal concentration. Titrate the detection reagent to find the best signal-to-noise ratio.
Inappropriate Assay Conditions Optimize incubation times and temperatures. Longer incubation times may enhance weak signals, but can also increase background.[6][7] Ensure the pH and buffer composition are suitable for your specific GBP.

Experimental Protocol: Optimizing GBP Concentration

  • Prepare a dilution series of your glycan-binding protein (e.g., 0.1, 1, 5, 10, and 20 µg/mL) in a suitable assay buffer (e.g., Glycan Array Assay Buffer).

  • Apply each concentration to a separate subarray on the glycan array slide.

  • Incubate according to the manufacturer's protocol, typically for 1 hour at room temperature with gentle shaking.

  • Wash the slides thoroughly to remove unbound protein.

  • Incubate with the appropriate fluorescently labeled detection reagent.

  • Scan the slide and analyze the signal intensities for the H disaccharide spots at each concentration.

  • Plot the Relative Fluorescence Units (RFU) against the GBP concentration to identify the optimal concentration that gives a strong signal without saturating the detector or causing high background.

Issue 2: High Background on the Array

High background fluorescence can obscure genuine binding signals, making data interpretation difficult.

Potential Causes and Solutions

Potential CauseRecommended Action
Insufficient Blocking Ensure the slide is thoroughly blocked to prevent non-specific binding of the GBP or detection reagents to the slide surface. Extend the blocking time or try a different blocking buffer if necessary.[1]
High Concentration of GBP or Detection Reagent As mentioned previously, excessively high concentrations can lead to non-specific binding.[6][8] Refer to the protocol above for optimizing concentrations.
Inadequate Washing Insufficient washing can leave unbound reagents on the slide. Increase the number of wash steps or the duration of each wash.[6]
Contaminated Buffers or Samples Use freshly prepared, filtered buffers. Centrifuge your GBP sample before application to pellet any aggregates that may cause non-specific binding.[6]
Slide Drying Out Allowing the array surface to dry out at any point during the assay can cause high background.[6] Ensure the wells are properly sealed during incubations.

Experimental Protocol: Improving Washing Steps

  • After the incubation step with the primary glycan-binding protein, aspirate the sample from each well.

  • Immediately add an adequate volume of wash buffer (e.g., Glycan Array Assay Buffer) to each well to prevent drying.

  • Place the slide on an orbital shaker at a moderate speed (e.g., 80 rpm) for 5 minutes.

  • Aspirate the wash buffer.

  • Repeat steps 2-4 for a total of three to five washes.

  • Proceed immediately to the next step (e.g., incubation with the detection reagent).

Logical Workflow for Troubleshooting Ambiguous Signals

The following diagram illustrates a systematic approach to diagnosing and resolving ambiguous glycan array signals.

Troubleshooting_Workflow Start Ambiguous Signal Observed (Weak, High Background, etc.) Check_GBP 1. Verify GBP Activity and Concentration Start->Check_GBP Check_Array 2. Assess Array Quality (Spot Morphology, Controls) Start->Check_Array Review_Protocol 3. Review Experimental Protocol (Blocking, Washing, Incubation) Start->Review_Protocol Data_Analysis 4. Re-evaluate Data Analysis (Background Subtraction, Normalization) Start->Data_Analysis Optimize_GBP Optimize GBP Concentration Check_GBP->Optimize_GBP If concentration is suspect New_GBP Use Fresh/New GBP Aliquot Check_GBP->New_GBP If activity is suspect Contact_Support Contact Array Manufacturer Support Check_Array->Contact_Support If array quality is poor Optimize_Blocking Optimize Blocking (Time, Reagent) Review_Protocol->Optimize_Blocking Optimize_Washing Optimize Washing (Duration, Repeats) Review_Protocol->Optimize_Washing Resolved Signal Resolved Optimize_GBP->Resolved New_GBP->Resolved Contact_Support->Resolved Optimize_Blocking->Resolved Optimize_Washing->Resolved Consult_Expert Consult with a Glycobiology Expert Data_Analysis->Consult_Expert Consult_Expert->Resolved

Caption: A logical workflow for troubleshooting ambiguous glycan array signals.

Frequently Asked Questions (FAQs)

Q1: What is the H disaccharide and why is it important?

The H disaccharide, with the structure Fucα1-2Gal, is a core component of the H antigen. The H antigen is the precursor for the A and B blood group antigens found on red blood cells and other cell surfaces. Its detection is crucial in immunohematology and for understanding the binding specificities of various lectins and antibodies.

Q2: Which lectin is commonly used to detect the H disaccharide?

Ulex europaeus agglutinin I (UEA I) is a lectin that specifically recognizes and binds to the terminal α-linked fucose residue of the H antigen.[9] Therefore, it is the most common probe for detecting the H disaccharide on glycan arrays.

Q3: Why might I see a signal for the H disaccharide with one lectin but not another that is supposed to bind fucose?

Glycan-binding proteins can have very specific requirements for the context in which a sugar residue is presented. While some lectins may bind broadly to fucose, UEA I has a strong preference for the Fucα1-2Gal linkage found in the H antigen. Other fucose-binding lectins may prefer different linkages (e.g., α1-3, α1-4, or α1-6) and therefore will not bind to the H disaccharide.

Q4: How can I distinguish between a true weak signal and background noise?

A true weak signal should be reproducible across replicate spots and should show a dose-dependent response when the glycan-binding protein concentration is varied.[6] The signal intensity of a true binder should be significantly higher than that of the negative controls (e.g., printing buffer spots) and the surrounding background on the slide. A common practice is to set a threshold for a positive signal, for example, a signal-to-noise ratio greater than 3.

Q5: Could the linker used to attach the H disaccharide to the array surface interfere with binding?

Yes, the chemical linker used to immobilize the glycan can sometimes influence the binding of a GBP. It can cause steric hindrance or, in some cases, non-specific interactions. If you suspect linker interference, it is advisable to test your GBP on arrays from different manufacturers that may use different linker chemistries.

Data Presentation: Interpreting H Disaccharide Signals

The following table provides an example of how to interpret different signal intensities for the H disaccharide when probed with UEA I.

Table 1: Example Data for UEA I Binding to H Disaccharide

Signal CategoryAverage RFUStandard Deviation% Coefficient of Variation (%CV)Interpretation
Strong Positive 45,0002,2505%Clear and reliable binding.
Weak Positive 5,0001,00020%Likely a true but low-affinity interaction. Further validation is recommended.
Ambiguous/Noisy 1,50075050%High variability suggests an unreliable signal. This could be due to array artifacts or non-specific binding. Requires troubleshooting.
Negative 2005025%No significant binding detected. Signal is at the level of background noise.

Note: RFU (Relative Fluorescence Units) values are illustrative and will vary depending on the specific glycan array platform, scanner settings, and experimental conditions.

Experimental Workflow Diagram

This diagram outlines the major steps in a typical glycan array experiment.

Glycan_Array_Workflow Start Start: Glycan Array Slide Blocking 1. Blocking (Prevent non-specific binding) Start->Blocking Washing1 2. Washing Blocking->Washing1 Primary_Incubation 3. Primary Incubation (Glycan-Binding Protein) Washing1->Primary_Incubation Washing2 4. Washing Primary_Incubation->Washing2 Secondary_Incubation 5. Secondary Incubation (Fluorescent Detection Reagent) Washing2->Secondary_Incubation Washing3 6. Final Washing Secondary_Incubation->Washing3 Drying 7. Drying the Slide Washing3->Drying Scanning 8. Scanning Drying->Scanning Analysis 9. Data Analysis (Quantification and Interpretation) Scanning->Analysis End End: Results Analysis->End

Caption: A generalized workflow for a glycan array binding assay.

References

Strategies to enhance the stability of H antigen analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H antigen analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing the stability of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for H antigen analogs?

H antigen analogs, being oligosaccharides, are primarily susceptible to two main degradation pathways:

  • Enzymatic Degradation: The most significant pathway is enzymatic hydrolysis by glycosidases. Enteric bacteria in the human gut produce a variety of enzymes that can cleave the glycosidic bonds of H antigens.[1] These enzymes can degrade the oligosaccharide structure, leading to a loss of biological activity. The H antigen is an oligosaccharide that serves as a precursor for the A and B antigens of the ABO blood group system.[2][3] Its degradation can be initiated by enzymes that remove the terminal fucose residue.[4][5]

  • Chemical Degradation: Non-enzymatic chemical degradation can also occur, influenced by factors such as pH and temperature.

    • Acid Hydrolysis: At low pH, the glycosidic linkages can be susceptible to hydrolysis, leading to the breakdown of the oligosaccharide chain.

    • Alkaline Degradation: Under strong alkaline conditions, a "peeling" reaction can occur, causing progressive degradation from the reducing end of the glycan.[6]

Q2: What chemical modifications can be employed to enhance the stability of H antigen analogs?

Several chemical modification strategies can improve the stability of H antigen analogs by making them more resistant to enzymatic and chemical degradation.[7][8]

  • Site-Selective Fluorination: Introducing a fluorine atom at a specific hydroxyl group can significantly increase hydrolytic stability against glycosidases.[9] This is due to the strong electron-withdrawing nature of fluorine, which can alter the electronic properties of the glycosidic bond and the overall conformation of the sugar ring.

  • O-Acylation, O-Methylation, and O-Sulfation: These modifications of the sugar hydroxyl groups can also enhance stability.[7] By blocking the hydroxyl groups, these modifications can sterically hinder the approach of enzymes and alter the molecule's susceptibility to chemical degradation.

  • Modifications at the Reducing End: Modifying the reducing end of the oligosaccharide can prevent the "peeling" reaction that occurs under alkaline conditions.[6] This can be achieved through reductive amination or other chemical derivatizations.

Q3: How can bioconjugation be used to stabilize H antigen analogs?

Bioconjugation, the covalent linking of an H antigen analog to a larger carrier molecule, is a powerful strategy to enhance its stability and in vivo half-life.[10][11]

  • Protein Conjugation: Covalently attaching the H antigen analog to a carrier protein (e.g., bovine serum albumin, keyhole limpet hemocyanin) can protect it from enzymatic degradation and improve its immunogenicity, which is particularly important for vaccine development.[12][13][14]

  • Polymer Conjugation (e.g., PEGylation): Conjugating the analog to a polymer like polyethylene (B3416737) glycol (PEG) can increase its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic attack, thereby prolonging its circulation time in the body.

  • Liposome or Nanoparticle Conjugation: Incorporating H antigen analogs into liposomal or nanoparticle formulations can protect them from degradation and allow for targeted delivery.[15]

Q4: What are the key considerations for formulating H antigen analogs to ensure their stability?

Proper formulation is crucial for maintaining the stability of H antigen analogs, especially for therapeutic applications.[16]

  • pH and Buffer Selection: The optimal pH for stability must be determined, and a suitable buffer system should be chosen to maintain this pH. This is critical to prevent acid- or base-catalyzed degradation.

  • Excipients: The addition of excipients can help stabilize the analog. For example, cryoprotectants (like sucrose (B13894) or trehalose) are essential for maintaining stability during lyophilization (freeze-drying).

  • Lyophilization: For long-term storage, lyophilization is often the preferred method. Developing an optimized lyophilization cycle is critical to prevent degradation and ensure the formation of a stable cake structure.[16]

  • Storage Conditions: The appropriate storage temperature and protection from light should be determined through stability studies to minimize degradation over time.

Troubleshooting Guides

Troubleshooting: Rapid Degradation of H Antigen Analog in Serum

Problem: You observe a rapid loss of your H antigen analog when incubated in serum during an in vitro stability assay.

Possible Cause Suggested Solution
Enzymatic Degradation Serum contains various glycosidases that can degrade the analog.
1. Chemical Modification: Introduce stabilizing modifications such as fluorination or methylation at susceptible positions.[7][9]
2. Bioconjugation: Conjugate the analog to a carrier protein or PEG to sterically hinder enzyme access.[10]
Instability at Physiological pH The analog may be inherently unstable at the pH of the serum (around 7.4).
1. Formulation Adjustment: While you cannot change the serum's pH, this observation indicates that for a final formulation, a buffer system that maintains a more optimal pH will be necessary.
2. Structural Modification: Consider modifications that improve stability at neutral pH.
Troubleshooting: Loss of Binding Affinity After Chemical Modification

Problem: After chemically modifying your H antigen analog to improve stability, you notice a significant decrease in its binding affinity to its target receptor.

Possible Cause Suggested Solution
Modification at a Critical Binding Site The chemical modification may have been introduced at a hydroxyl group or other functional group that is essential for receptor recognition.
1. Site-Selective Modification: Employ synthetic strategies that allow for precise modification at positions known not to be involved in binding.[9]
2. Structural Analysis: If available, use structural data (e.g., from NMR or X-ray crystallography) of the antigen-receptor complex to guide your modification strategy.
Conformational Changes The modification may have induced a conformational change in the analog that is unfavorable for binding.
1. Conformational Analysis: Use techniques like NMR spectroscopy to compare the conformation of the modified analog to the parent compound.
2. Alternative Modifications: Explore different types of modifications that are less likely to perturb the overall conformation.
Troubleshooting: Aggregation Issues with Formulated H Antigen Analogs

Problem: Your formulated H antigen analog shows signs of aggregation, either in solution or after lyophilization and reconstitution.

Possible Cause Suggested Solution
Suboptimal Formulation The buffer, pH, or excipient composition may not be suitable for preventing aggregation.
1. Formulation Optimization: Screen a range of buffers, pH values, and excipients (e.g., surfactants like polysorbate 80) to identify a formulation that minimizes aggregation.[17]
2. Concentration Effects: Investigate if reducing the concentration of the analog in the formulation helps to reduce aggregation.
Instability During Lyophilization The stress of freezing and/or drying can lead to aggregation if the formulation does not provide adequate protection.
1. Optimize Cryoprotectant Concentration: Ensure that the concentration of cryoprotectants like sucrose or trehalose (B1683222) is sufficient to protect the analog during lyophilization.
2. Lyophilization Cycle Development: Optimize the freezing rate, primary drying, and secondary drying steps of the lyophilization cycle.[16]

Quantitative Data Summary

Table 1: Impact of Chemical Modifications on Glycan Stability
ModificationSystemEffect on StabilityReference
Site-Selective FluorinationMaltotetraose~5-fold decrease in hydrolysis in murine blood serum compared to the unmodified compound.[9]
O-GlycosylationPeptidesIncreased in vitro serum stability.[18]
N-GlycosylationProteinsCan have a protective role against proteolytic degradation.[18]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

Objective: To assess the stability of an H antigen analog in the presence of serum enzymes.

Materials:

  • H antigen analog stock solution

  • Human or murine serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the H antigen analog in PBS.

  • Add the analog solution to pre-warmed serum to a final desired concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining H antigen analog.

  • Calculate the half-life (t½) of the analog in serum.

Protocol 2: PNGase F Deglycosylation for N-Glycan Release

Objective: To enzymatically release N-linked glycans from a glycoprotein (B1211001) for stability analysis of the glycan portion.

Materials:

  • Glycoprotein sample

  • Denaturation buffer (e.g., containing SDS and a reducing agent)

  • PNGase F enzyme and reaction buffer

  • Non-ionic detergent (e.g., NP-40)

  • Heating block

Procedure:

  • Denature the glycoprotein sample by heating it in the denaturation buffer.[6]

  • Add the PNGase F reaction buffer and a non-ionic detergent to the denatured sample.

  • Add PNGase F enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours (or overnight for more resistant glycoproteins).[6]

  • Stop the reaction by heating the sample at 100°C for 5 minutes.

  • The released N-glycans can then be purified and analyzed for their stability.

Visualizations

degradation_pathway H_Antigen H Antigen Analog Enzymatic Enzymatic Degradation (Glycosidases) H_Antigen->Enzymatic Chemical Chemical Degradation H_Antigen->Chemical Degraded Degraded Products (Loss of Activity) Enzymatic->Degraded Chemical->Degraded Serum Serum Enzymes Serum->Enzymatic pH_Temp pH, Temperature pH_Temp->Chemical

Caption: Degradation pathways of H antigen analogs.

stabilization_workflow cluster_strategies Stabilization Strategies Chem_Mod Chemical Modification (e.g., Fluorination) Assay Stability & Activity Assays Chem_Mod->Assay Bioconjugation Bioconjugation (e.g., PEGylation) Bioconjugation->Assay Formulation Formulation (e.g., Lyophilization) Formulation->Assay Analog Unstable H Antigen Analog Analog->Chem_Mod Analog->Bioconjugation Analog->Formulation Stable_Analog Stable H Antigen Analog Assay->Stable_Analog Optimized

Caption: Workflow for enhancing H antigen analog stability.

logical_relationships cluster_approaches Approaches Goal Enhance Stability Decrease_Deg Decrease Degradation Goal->Decrease_Deg Increase_HalfLife Increase Half-Life Goal->Increase_HalfLife Maintain_Activity Maintain Biological Activity Goal->Maintain_Activity Modification Structural Modification Modification->Decrease_Deg Modification->Increase_HalfLife Formulation Formulation Design Formulation->Decrease_Deg Formulation->Increase_HalfLife

Caption: Key objectives in H antigen analog stabilization.

References

Technical Support Center: Troubleshooting Cross-Reactivity of Anti-H Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anti-H antibodies. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve potential issues with antibody cross-reactivity in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern with my anti-H antibody?

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target. This occurs when the antibody recognizes similar epitopes on different antigens[1]. For your anti-H antibody, this means it might bind to proteins with similar structural motifs to protein H, leading to inaccurate results such as false positives or non-specific signals in your assays[1].

Q2: I am seeing unexpected bands in my Western blot when using the anti-H antibody. What could be the cause?

Multiple bands on a Western blot can arise from several factors beyond simple cross-reactivity[2][3]. These can include:

  • Protein isoforms or splice variants: Your target protein H may exist in multiple forms that migrate differently on a gel[3].

  • Post-translational modifications (PTMs): Modifications like phosphorylation or glycosylation can alter the molecular weight of the target protein, resulting in multiple bands[3].

  • Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights[2][3].

  • Formation of multimers: The target protein may form dimers or trimers, especially under non-reducing conditions, leading to higher molecular weight bands[2].

  • Non-specific binding of the secondary antibody: The secondary antibody may be binding to other proteins on the membrane. A control lane with only the secondary antibody can help diagnose this[4].

Q3: My IHC/IF staining with the anti-H antibody shows high background. How can I reduce this?

High background staining in immunohistochemistry (IHC) or immunofluorescence (IF) can obscure the specific signal[5][6]. Common causes and solutions include:

  • Primary antibody concentration is too high: A high concentration of the anti-H antibody can lead to non-specific binding. Titrating the antibody to find the optimal concentration is crucial.

  • Insufficient blocking: Inadequate blocking of non-specific binding sites can result in high background. Using a blocking serum from the same species as the secondary antibody is recommended[5].

  • Endogenous enzyme activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system. Pre-treatment with hydrogen peroxide or levamisole (B84282) can block this activity[5].

  • Fc receptor binding: Immune cells in the tissue may have Fc receptors that bind non-specifically to the primary or secondary antibodies. Using an Fc block or serum from the secondary antibody's host species can mitigate this[5].

Q4: How can I validate the specificity of my anti-H antibody?

Validating the specificity of your anti-H antibody is critical for reliable data. Several methods can be employed:

  • Genetic strategies: Using knockout (KO) or knockdown (KD) cell lines or tissues that do not express protein H is the gold standard. A specific antibody should show no or significantly reduced signal in these negative controls[1].

  • Orthogonal strategies: This involves comparing the results from your antibody-based method with a non-antibody-based technique, such as mass spectrometry or RNA-seq data for protein H expression[7].

  • Independent antibody validation: Using two or more different antibodies that recognize distinct, non-overlapping epitopes on protein H should yield similar staining patterns[4].

  • Peptide competition/adsorption: Pre-incubating the anti-H antibody with the immunizing peptide should block its binding to the target protein, thus eliminating the specific signal[2].

Troubleshooting Guides

High Background in Western Blotting

High background on a Western blot can make it difficult to interpret your results for protein H. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution
Primary antibody concentration too high Decrease the concentration of the anti-H antibody. Perform a titration to determine the optimal dilution.
Secondary antibody concentration too high Decrease the concentration of the secondary antibody.
Insufficient blocking Increase blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some commercially available blocking buffers may also be more effective.
Inadequate washing Increase the number and duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.
Membrane drying out Ensure the membrane remains wet throughout the entire process.
Contaminated buffers Prepare fresh buffers and filter them if necessary.
Unexpected Bands in Western Blotting

The appearance of unexpected bands when probing for protein H can be confusing. This guide helps to identify the cause and find a solution.

Observation Potential Cause Validation Experiment Solution
Bands at higher MWProtein multimers (dimers, trimers)Run sample under stronger reducing conditions (increase DTT or β-mercaptoethanol concentration) and boil for a longer duration.Optimize sample preparation.
Post-translational modifications (e.g., glycosylation)Treat a sample aliquot with an enzyme that removes the specific modification (e.g., PNGase F for N-linked glycans).Consult literature for known modifications of protein H.
Bands at lower MWProtein degradationUse fresh lysates and add a protease inhibitor cocktail during sample preparation[2][3].Improve sample handling and preparation.
Splice variants or cleavage productsConsult protein databases (e.g., UniProt) for known isoforms of protein H.Use an antibody targeting a different epitope or perform mass spectrometry to identify the bands.
Multiple bands at various MWsAntibody cross-reactivityPerform a peptide competition assay by pre-incubating the antibody with the immunizing peptide.Use a more specific monoclonal antibody or an affinity-purified polyclonal antibody. Validate with a knockout/knockdown model if available.

Experimental Protocols

Protocol 1: Peptide Competition Assay for Western Blotting

This protocol is used to confirm that the signal observed is specific to the target protein H.

Materials:

  • Anti-H antibody

  • Immunizing peptide for the anti-H antibody

  • Western blot membranes with transferred protein lysate

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST)

  • Secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare two identical blots with your protein samples.

  • Block both membranes in blocking buffer for 1 hour at room temperature.

  • Prepare two primary antibody solutions. For the competition sample, pre-incubate the anti-H antibody with a 10-100 fold molar excess of the immunizing peptide for 1-2 hours at room temperature with gentle agitation. For the control sample, prepare the antibody solution without the peptide.

  • Incubate one membrane with the pre-incubated antibody-peptide mixture and the other with the control antibody solution overnight at 4°C.

  • Wash both membranes three times for 10 minutes each with wash buffer.

  • Incubate both membranes with the appropriate secondary antibody for 1 hour at room temperature.

  • Wash both membranes three times for 10 minutes each with wash buffer.

  • Develop the blots using a chemiluminescent substrate and image.

Expected Results: The band corresponding to protein H should be significantly reduced or absent on the membrane incubated with the antibody-peptide mixture compared to the control membrane.

Protocol 2: Troubleshooting High Background in Immunohistochemistry (IHC)

This workflow helps to systematically address high background staining issues.

IHC_Troubleshooting_Workflow start High Background in IHC check_secondary Run Secondary Antibody Only Control start->check_secondary background_present Background Present? check_secondary->background_present troubleshoot_secondary Troubleshoot Secondary Ab: - Use pre-adsorbed secondary - Decrease concentration background_present->troubleshoot_secondary Yes no_background_secondary No Background background_present->no_background_secondary No optimize_primary Optimize Primary Antibody troubleshoot_secondary->optimize_primary no_background_secondary->optimize_primary titrate_primary Titrate Primary Antibody (e.g., 1:100, 1:200, 1:500) optimize_primary->titrate_primary optimize_blocking Optimize Blocking Step titrate_primary->optimize_blocking change_blocker Increase blocking time (e.g., 1-2 hrs) Try different blocking agent (e.g., Normal Goat Serum, BSA) optimize_blocking->change_blocker check_endogenous Check for Endogenous Enzymes change_blocker->check_endogenous add_quenching Add Quenching Step (e.g., H2O2 for peroxidase, Levamisole for alkaline phosphatase) check_endogenous->add_quenching final_image Clean Staining add_quenching->final_image

Caption: Workflow for troubleshooting high background in IHC.

Signaling Pathways and Logical Relationships

Diagram: Validating Anti-H Antibody Specificity

This diagram illustrates the logical flow for validating the specificity of your anti-H antibody using multiple recommended strategies.

Caption: Logical workflow for validating anti-H antibody specificity.

References

Technical Support Center: Optimization of Enzymatic Cleavage of H Disaccharide from Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the enzymatic cleavage of the H disaccharide (Fucα1-2Gal) from glycoproteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the successful planning and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the H disaccharide and why is its cleavage important?

The H disaccharide, also known as the H antigen, is a carbohydrate structure with the sequence Fucose(α1-2)Galactose (Fucα1-2Gal). It is a terminal motif on N- and O-linked glycans of many glycoproteins and serves as the precursor for the A and B blood group antigens.[1] The enzymatic removal of this disaccharide is crucial for structural and functional studies of glycoproteins, including the characterization of underlying glycan structures and the investigation of the biological roles of terminal fucosylation.

Q2: Is there a single enzyme that cleaves the intact H disaccharide?

Currently, there is no commercially available single enzyme that specifically cleaves and releases the intact Fucα1-2Gal disaccharide from the glycan chain. The standard and most effective method is a sequential exoglycosidase digestion. This involves the use of an α-L-fucosidase to remove the terminal fucose, followed by a β-galactosidase to remove the newly exposed galactose residue.

Q3: What are the key enzymes used for removing the H disaccharide structure?

The primary enzymes required are:

  • α-L-Fucosidase: This enzyme hydrolyzes the α-1,2 linkage between fucose and galactose. Enzymes from the GH29 and GH95 glycoside hydrolase families are commonly used.[2] It is important to select a fucosidase with known specificity for the α-1,2 linkage.

  • β-Galactosidase: This enzyme is used in the second step to remove the terminal galactose residue that is exposed after the fucose has been cleaved.

For certain applications, endoglycosidases that can cleave larger portions of the glycan chain, which may include the H antigen, can be used. For instance, a specific endo-β-galactosidase from Clostridium perfringens has been shown to release the entire A or B trisaccharide from glycoconjugates.[3]

Q4: Why is denaturation of the glycoprotein (B1211001) often necessary?

The complex three-dimensional structure of a glycoprotein can sterically hinder the access of glycosidases to the glycan chains. Denaturation unfolds the protein, making the glycosylation sites more accessible to the enzymes, which often leads to a more complete and efficient cleavage.

Troubleshooting Guide

Issue 1: Incomplete or no cleavage of the H disaccharide is observed.

  • Question: Have you confirmed the presence of the H antigen on your glycoprotein?

    • Answer: Before proceeding with enzymatic cleavage, it is essential to confirm the presence of the target structure. This can be done using methods such as mass spectrometry or lectin blotting with Ulex europaeus agglutinin-I (UEA-I), which specifically binds to the Fucα1-2Gal epitope.

  • Question: Was the glycoprotein denatured prior to digestion?

    • Answer: The native structure of the glycoprotein can prevent the enzyme from accessing the cleavage site. We recommend a denaturation step for optimal results. A common method is heating the sample in the presence of a denaturant like SDS, followed by the addition of a non-ionic detergent such as NP-40 or Triton X-100 to sequester the SDS, which can inhibit some enzymes.

  • Question: Are you using the correct sequential digestion strategy?

    • Answer: The fucose must be removed before the galactose. Ensure that the α-L-fucosidase digestion is performed first, followed by the β-galactosidase digestion. The β-galactosidase will not be able to act on the galactose residue if the fucose is still attached.

  • Question: Is your enzyme active and are you using the optimal reaction conditions?

    • Answer: Enzyme activity can be affected by pH, temperature, and the presence of inhibitors. Verify the optimal conditions for your specific enzymes from the manufacturer's datasheet. It is also advisable to test the enzyme activity using a control substrate, such as p-nitrophenyl-α-L-fucopyranoside for fucosidase, to ensure it is active.[4][5]

Issue 2: Partial cleavage is observed, suggesting some sites are resistant.

  • Question: Could there be modifications to the H disaccharide structure?

    • Answer: The presence of other modifications on or near the H disaccharide can hinder enzyme activity. For example, sialylation of the galactose residue would prevent the action of fucosidase. In such cases, a prior digestion with a neuraminidase (sialidase) would be necessary.

  • Question: Is the enzyme concentration or incubation time sufficient?

    • Answer: For glycoproteins with high levels of fucosylation or with particularly inaccessible cleavage sites, increasing the enzyme concentration or extending the incubation time may be necessary to achieve complete cleavage. However, be mindful of potential non-specific proteolysis with longer incubation times if your enzyme preparation is not pure.

Quantitative Data on Relevant Enzymes

The following tables summarize key parameters for enzymes commonly used in the cleavage of the H disaccharide structure. Note that optimal conditions can vary depending on the specific enzyme source and the nature of the glycoprotein substrate.

Table 1: α-L-Fucosidases

Enzyme SourceGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Linkage Specificity
Bifidobacterium bifidumGH29~6.037α-1,2
Lactobacillus caseiGH29~6.537α-1,6
Human lysosomal (FUCA1)GH294.5 - 5.037Broad (α-1,2, α-1,3, α-1,4, α-1,6)[6]
Enterococcus gallinarumGH297.030α-1,2[7]

Table 2: β-Galactosidases

Enzyme SourceOptimal pHOptimal Temperature (°C)Notes
Escherichia coli (lacZ)7.037Highly specific for β-D-galactopyranosides.[8]
Streptococcus pneumoniae6.537Can cleave β-1,4 and β-1,3 linkages.
Bovine Testes4.337Broad specificity.

Experimental Protocols

Protocol 1: Sequential Digestion of H Disaccharide Structure from N-linked Glycans

This protocol describes the sequential removal of the terminal Fucα1-2Gal structure from a purified glycoprotein.

Materials:

  • Purified glycoprotein

  • α-L-Fucosidase (with specificity for α-1,2 linkages)

  • β-Galactosidase

  • Denaturation Buffer: 5% SDS, 1 M β-mercaptoethanol

  • Reaction Buffer (example for fucosidase, adjust as needed): 50 mM Sodium Acetate, pH 5.0

  • NP-40 (10% solution)

  • Ultrapure water

Procedure:

  • Denaturation (Optional but Recommended):

    • To 10-20 µg of glycoprotein in a microcentrifuge tube, add denaturation buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol.

    • Heat the sample at 100°C for 10 minutes.

    • Cool the sample to room temperature.

  • Fucosidase Digestion:

    • Add reaction buffer to the denatured glycoprotein.

    • If SDS was used for denaturation, add NP-40 to a final concentration of 1% to sequester the SDS.

    • Add 1-2 units of α-L-fucosidase.

    • Incubate at 37°C for 1 to 4 hours.

  • Galactosidase Digestion:

    • Adjust the pH of the reaction mixture if necessary to match the optimal pH for the β-galactosidase.

    • Add 1-2 units of β-galactosidase directly to the reaction mixture.

    • Continue to incubate at 37°C for an additional 1 to 4 hours (or overnight for complete digestion).

  • Analysis:

    • The resulting deglycosylated protein can be analyzed by SDS-PAGE, where a shift in molecular weight should be observed.

    • The released monosaccharides can be analyzed by methods such as HPAEC-PAD.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Sequential Enzymatic Digestion cluster_analysis Analysis Glycoprotein Glycoprotein Denaturation Denaturation Glycoprotein->Denaturation Denatured Glycoprotein Denatured Glycoprotein Denaturation->Denatured Glycoprotein Fucosidase Step 1: Add α-L-Fucosidase Denatured Glycoprotein->Fucosidase Intermediate Gal-terminated Glycoprotein Fucosidase->Intermediate Galactosidase Step 2: Add β-Galactosidase Final_Product Deglycosylated Protein + Released Monosaccharides Galactosidase->Final_Product Intermediate->Galactosidase SDS_PAGE SDS-PAGE Final_Product->SDS_PAGE MS Mass Spectrometry Final_Product->MS HPAEC HPAEC-PAD Final_Product->HPAEC troubleshooting_guide start Start: Incomplete Cleavage denaturation Was the protein denatured? start->denaturation enzyme_activity Is the enzyme active and at optimal conditions? denaturation->enzyme_activity Yes solution_denature Solution: Denature the glycoprotein. denaturation->solution_denature No sequential_digestion Was the digestion sequential? (Fucosidase then Galactosidase) enzyme_activity->sequential_digestion Yes solution_check_enzyme Solution: Check enzyme activity with a control substrate and verify reaction conditions (pH, temp). enzyme_activity->solution_check_enzyme No modifications Are there other glycan modifications present? sequential_digestion->modifications Yes solution_sequential Solution: Ensure α-L-fucosidase is added first to remove fucose. sequential_digestion->solution_sequential No solution_modifications Solution: Consider pre-treatment with other glycosidases (e.g., neuraminidase). modifications->solution_modifications Yes

References

Validation & Comparative

Validating the Function of Synthetic Blood Group H Disaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Blood Group H disaccharide (Fucα1-2Gal) is the core structural determinant of the H antigen, which serves as the precursor for the A and B antigens of the ABO blood group system. Its function is primarily mediated through molecular recognition by carbohydrate-binding proteins (lectins). Synthetic versions of this disaccharide are invaluable tools in various research and clinical applications, including the study of protein-carbohydrate interactions, the development of diagnostic reagents, and as components in immunotherapies. This guide provides a comparative analysis of the functional validation of synthetic this compound against relevant alternatives, supported by experimental data and detailed protocols.

Functional Performance Comparison

The primary function of the synthetic this compound is its specific recognition by lectins that bind the H antigen. A key lectin used for this purpose is Ulex europaeus agglutinin I (UEA-I). The binding affinity of the synthetic disaccharide and its analogues to UEA-I is a critical measure of its functionality.

While direct comparative studies of the synthetic H-disaccharide with a single, universally accepted alternative are scarce, we can compare its binding affinity to that of the naturally occurring H-trisaccharide (Fucα1-2Galβ1-4GlcNAc) and other synthetic mimics. This comparison provides insight into the importance of the core disaccharide structure for lectin recognition.

AnalyteLigandMethodAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (Kd) (M)Reference
H-type II trisaccharideUEA-INot SpecifiedNot SpecifiedNot Specified1.2 x 10⁻⁴[1]
C-glycoside of H-type II trisaccharideUEA-INot SpecifiedNot SpecifiedNot Specified1.3 x 10⁻⁴[1]
H-antigenic fucolipidUEA-ISPR1.3 x 10³1.2 x 10⁻³9.2 x 10⁻⁷[2]

Note: Data for the synthetic H-disaccharide specifically was not available in the reviewed literature. The data for the H-type II trisaccharide and its C-glycoside analog provide a close approximation of the expected binding affinity. The significant increase in affinity for the fucolipid highlights the influence of presentation and multivalency.

Alternatives to Synthetic this compound

While the synthetic H disaccharide is a fundamental tool, several alternatives exist for specific applications:

  • H-antigen Trisaccharide and larger Oligosaccharides: These molecules provide a more "natural" context for the H-antigen, including the adjacent sugar residues found on cell surfaces. They may exhibit higher binding affinities due to additional contact points with the lectin.

  • Synthetic H-Antigen Mimics: These are molecules designed to mimic the shape and binding properties of the H-antigen.

    • C-glycosides: These analogues replace the anomeric oxygen with a methylene (B1212753) group, making them resistant to enzymatic cleavage while often retaining similar binding affinities.[1]

    • Molecularly Imprinted Polymers (MIPs): These are synthetic polymers created with a template molecule (in this case, the H-disaccharide or a derivative) to generate specific binding cavities. MIPs can offer high selectivity and stability, serving as "synthetic antibodies" for carbohydrate recognition.[2][3][4][5][6]

  • Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including carbohydrates, with high affinity and specificity. They can be a viable alternative to antibodies and lectins in diagnostic applications.[7]

Experimental Protocols

Validating Synthetic H Disaccharide Function using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is widely used to determine the kinetics (association and dissociation rates) and affinity (dissociation constant) of carbohydrate-lectin binding.[8][9][10][11]

Objective: To quantify the binding of Ulex europaeus agglutinin I (UEA-I) to immobilized synthetic this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Synthetic this compound (biotinylated for streptavidin chip)

  • Ulex europaeus agglutinin I (UEA-I)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., a pulse of low pH glycine (B1666218) or a high concentration of a competing sugar like L-fucose)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • If using a CM5 chip, activate the surface using a standard amine coupling kit (EDC/NHS). Flow the synthetic H disaccharide (with a free amine group) over the activated surface to achieve the desired immobilization level.

    • If using a streptavidin-coated chip, flow the biotinylated synthetic H disaccharide over the surface to allow for high-affinity capture.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the disaccharide to account for non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of UEA-I in running buffer (e.g., ranging from nanomolar to micromolar concentrations).

    • Inject the UEA-I solutions over the sensor surface at a constant flow rate for a defined period (association phase).

    • Switch back to running buffer and monitor the dissociation of the lectin from the disaccharide (dissociation phase).

    • Between each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove all bound UEA-I.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

H_Antigen_Biosynthesis Biosynthesis of H, A, and B Antigens Precursor Precursor Substance (Type 2 Chain) H_Antigen H Antigen Precursor->H_Antigen FUT1 gene product (α-1,2-fucosyltransferase) adds Fucose A_Antigen A Antigen H_Antigen->A_Antigen A-transferase adds GalNAc B_Antigen B Antigen H_Antigen->B_Antigen B-transferase adds Galactose

Caption: Biosynthetic pathway of the H, A, and B blood group antigens.

SPR_Workflow SPR Experimental Workflow for H Disaccharide Validation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Chip Sensor Chip Immobilization Immobilize H Disaccharide on Sensor Chip Chip->Immobilization Ligand Synthetic H Disaccharide Ligand->Immobilization Analyte UEA-I Lectin Association Inject UEA-I (Association) Analyte->Association Immobilization->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics

Caption: Workflow for validating H disaccharide function using SPR.

Alternatives_Comparison Comparison of H-Antigen Recognition Molecules H_Disaccharide Synthetic H Disaccharide H_Trisaccharide H-Trisaccharide H_Disaccharide->H_Trisaccharide Biological Relevance MIPs Molecularly Imprinted Polymers (MIPs) H_Disaccharide->MIPs Synthetic Stability Aptamers DNA/RNA Aptamers H_Disaccharide->Aptamers Production & Specificity C_Glycosides C-Glycoside Analogs H_Disaccharide->C_Glycosides Enzymatic Resistance

References

Decoding Lectin Affinity for the H-Disaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lectins and specific carbohydrate structures is paramount. This guide provides a comparative analysis of the binding affinity of various lectins to the H-disaccharide (Fucα1-2Gal), a key component of the H antigen found on type O red blood cells and various epithelial tissues. This information is critical for applications ranging from blood typing and cell separation to the development of targeted therapeutics.

This guide synthesizes available experimental data to compare the binding characteristics of three prominent fucose-binding lectins: Ulex europaeus agglutinin I (UEA-I), Aleuria aurantia (B1595364) lectin (AAL), and Lotus tetragonolobus lectin (LTL). We present a summary of their binding affinities, detailed experimental protocols for common analytical techniques, and visual representations of experimental workflows.

Comparative Binding Affinity of Lectins to H-Disaccharide

The binding affinity of lectins to the H-disaccharide can be quantified using various biophysical techniques, with the dissociation constant (Kd) being a key metric. A lower Kd value indicates a higher binding affinity. The following table summarizes the available data on the binding of UEA-I, AAL, and LTL to the H-disaccharide and related structures.

LectinLigandBinding Affinity (Kd)MethodComments
Ulex europaeus agglutinin I (UEA-I) H-type 2 trisaccharide (Fucα1-2Galβ1-4GlcNAc)Potent InhibitorHemagglutination InhibitionThe H-type 2 trisaccharide is approximately 200 times more inhibitory than the H-disaccharide (Fucα1-2Gal), indicating a significantly higher affinity for the extended carbohydrate structure.
α-L-Fucose-X-ray CrystallographyThe structural basis for the specific recognition of the α-L-fucosyl residue has been determined.
Aleuria aurantia lectin (AAL) (recombinant) Fucose-containing oligosaccharides (including α1-2 linkage)Nanomolar (nM) rangeSurface Plasmon Resonance (SPR)A high-affinity binding site for fucose-containing oligosaccharides, including those with the α1-2 linkage present in the H-disaccharide, has been identified in the recombinant form of AAL[1].
Aleuria aurantia lectin (AAL) (native) Fucosylated oligosaccharidesPrefers α1-6 and α1-3 linkages-Native AAL shows a preference for fucose linked in α1-6 and α1-3 positions over the α1-2 linkage found in the H-disaccharide.
Lotus tetragonolobus lectin (LTL) H-antigenBindsHemagglutination InhibitionOlder studies suggest binding to the H-antigen.
Glycans with only α1,2-fucosylationNo Binding ObservedGlycan Microarray AnalysisMore recent and comprehensive analyses indicate that LTL preferentially binds to LewisX structures and does not show significant binding to glycans containing only the α1-2 fucose linkage, such as the H-disaccharide. This suggests that earlier reports of H-antigen binding might have been due to recognition of more complex structures.

Experimental Protocols

The determination of lectin-carbohydrate binding affinities relies on precise and well-controlled experimental methodologies. The two most common techniques employed for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow for SPR:

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Lectin on Sensor Chip C Inject H-Disaccharide over Sensor Surface A->C B Prepare Serial Dilutions of H-Disaccharide B->C D Monitor Association and Dissociation C->D E Generate Sensorgrams D->E F Fit Data to a Binding Model E->F G Determine Kd F->G

SPR experimental workflow for lectin-disaccharide binding analysis.

Detailed SPR Protocol:

  • Immobilization of Lectin:

    • The lectin of interest (e.g., UEA-I or AAL) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The lectin, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites on the surface are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of dilutions of the H-disaccharide in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) are prepared.

    • Each concentration of the H-disaccharide is injected over the lectin-immobilized surface for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • The change in the SPR signal (measured in response units, RU) is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The equilibrium binding responses are plotted against the concentration of the H-disaccharide and fitted to a steady-state affinity model to determine the dissociation constant (Kd). Alternatively, the association and dissociation phases of the sensorgrams can be fitted to a kinetic binding model to determine the association rate constant (ka) and dissociation rate constant (kd), from which Kd (kd/ka) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow for ITC:

ITC_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Lectin Solution in Sample Cell C Inject H-Disaccharide into Lectin Solution A->C B Prepare H-Disaccharide Solution in Syringe B->C D Measure Heat Change after Each Injection C->D E Generate Titration Curve D->E F Fit Data to a Binding Isotherm Model E->F G Determine Kd, ΔH, and n F->G

ITC experimental workflow for lectin-disaccharide binding analysis.

Detailed ITC Protocol:

  • Sample Preparation:

    • The lectin and H-disaccharide are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • The concentrations of the lectin and H-disaccharide are accurately determined.

  • Titration:

    • The sample cell of the ITC instrument is filled with the lectin solution.

    • The injection syringe is filled with the H-disaccharide solution at a concentration typically 10-20 times higher than the lectin concentration.

    • A series of small injections of the H-disaccharide solution are made into the sample cell while the temperature is maintained at a constant value.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The heat of dilution is determined by injecting the H-disaccharide into the buffer alone and is subtracted from the experimental data.

    • The integrated heat data are plotted against the molar ratio of H-disaccharide to lectin.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n).

Conclusion

The selection of a lectin for a specific application targeting the H-disaccharide requires careful consideration of its binding affinity and specificity. Ulex europaeus agglutinin I (UEA-I) stands out as a highly specific lectin for the Fucα1-2Gal linkage, particularly within the context of the H-type 2 trisaccharide. Recombinant Aleuria aurantia lectin (AAL) also demonstrates high affinity for this linkage, although the native form exhibits a preference for other fucose linkages. In contrast, the utility of Lotus tetragonolobus lectin (LTL) for specific H-disaccharide recognition is questionable based on recent evidence. The choice of experimental technique, whether SPR for real-time kinetic analysis or ITC for a complete thermodynamic profile, will depend on the specific research question. The protocols and data presented in this guide provide a foundational resource for researchers working with these important biological recognition molecules.

References

A Comparative Guide to Blood Group H Disaccharide and Lewis Antigens in Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellular adhesion, a fundamental process in multicellular organisms, governs tissue formation, immune responses, and unfortunately, pathological conditions like cancer metastasis and microbial infections. Glycans, complex carbohydrate structures on the cell surface, are key players in mediating these intricate cell-cell interactions. Among the vast array of cell surface carbohydrates, the Blood Group H disaccharide and the Lewis family of antigens stand out for their significant roles in cell adhesion. This guide provides an objective comparison of their performance in mediating cell adhesion, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

At a Glance: H Disaccharide vs. Lewis Antigens

FeatureThis compoundLewis Antigens
Primary Role in Adhesion Primarily acts as a precursor for Lewis B (LeB) and Lewis Y (LeY) antigens. Also serves as a direct binding site for certain pathogens, such as Campylobacter jejuni.[1][2]Act as critical ligands for selectin proteins (E-, P-, and L-selectin), mediating leukocyte rolling and extravasation during inflammation. They are also implicated in cancer cell adhesion and metastasis, and serve as receptors for various pathogens.[3]
Key Adhesion Partners Fimbrial adhesins of specific bacteria (e.g., Campylobacter jejuni). Its interaction with endogenous lectins is less characterized compared to Lewis antigens.Selectins (E-selectin, P-selectin, L-selectin) on endothelial cells and other leukocytes. Also recognized by various microbial adhesins.
Structural Complexity A simple disaccharide (Fucα1-2Gal).A family of fucosylated oligosaccharides, including Lewis A (LeA), Lewis B (LeB), Lewis X (LeX), Lewis Y (LeY), and their sialylated forms (e.g., Sialyl Lewis X - sLeX, Sialyl Lewis A - sLeA).
Involvement in Disease Implicated in susceptibility to certain bacterial infections. Altered expression is observed in some cancers.Overexpression of sialylated Lewis antigens is a hallmark of many cancers and is associated with increased metastatic potential. They are central to the inflammatory response and are exploited by pathogens like Helicobacter pylori.

Quantitative Comparison of Adhesion Properties

Direct quantitative comparison of the cell adhesion properties of this compound and the full spectrum of Lewis antigens under identical experimental conditions is limited in the current literature. However, data from various studies using techniques like Surface Plasmon Resonance (SPR) and competitive inhibition assays provide valuable insights into their binding affinities.

Selectin Binding Affinity

Lewis antigens, particularly the sialylated forms, are the primary carbohydrate ligands for the selectin family of adhesion molecules. The H disaccharide is not considered a significant ligand for selectins.

LigandSelectinMethodReported Value (IC50 / Kd)Reference
Sialyl Lewis X (sLeX)E-selectinCompetitive Inhibition (ELISA)750 ± 20 µM (IC50)[4]
Sialyl Lewis A (sLeA)E-selectinCompetitive Inhibition (ELISA)220 ± 20 µM (IC50)[4]
sLeXP-selectinCompetitive Inhibition (ELISA)> 1 mM (low affinity)[5]
sLeXL-selectinCompetitive Inhibition (ELISA)> 1 mM (low affinity)[5]
Heparin-derived tetrasaccharideL-selectinCompetitive Inhibition (ELISA)200 ± 40 µM (IC50)[5]
Heparin-derived tetrasaccharideP-selectinCompetitive Inhibition (ELISA)850 ± 110 µM (IC50)[5]

Note: IC50 values represent the concentration of a ligand that is required to inhibit 50% of the binding of another ligand. A lower IC50 value indicates a higher binding affinity. Kd (dissociation constant) is another measure of binding affinity, where a lower Kd value signifies a stronger interaction.

Pathogen Adhesion

Both H antigen and Lewis antigens serve as receptors for pathogen adhesion.

PathogenHost ReceptorMethodKey FindingReference
Campylobacter jejuniH type 2 antigenIn vitro binding assayAdhesion inhibited by human milk oligosaccharides containing the H epitope.[2]
Helicobacter pyloriLewis B (LeB)In vitro adhesion to CHO cellsH. pylori binds to LeB expressed on both N- and O-linked glycans and glycolipids.[6]
Norovirus (Genogroup I)Lewis B (LeB)VLP-HBGA binding assayLeB is a common ligand for all tested genogroup I norovirus strains.[7]

Biosynthetic Pathways and their Inter-relationship

The biosynthesis of H disaccharide and Lewis antigens is a coordinated process involving a series of glycosyltransferases. The H antigen serves as a crucial precursor for the synthesis of LeB and LeY antigens. This hierarchical relationship is a key determinant of the glycan landscape on the cell surface.

Biosynthesis cluster_0 Type 1 Precursor cluster_1 Type 2 Precursor Type 1 Precursor Galβ1-3GlcNAc-R H antigen (Type 1) H antigen (Type 1) Fucα1-2Galβ1-3GlcNAc-R Type 1 Precursor->H antigen (Type 1) FUT2 (α1,2-FT) LeA Lewis A Galβ1-3(Fucα1-4)GlcNAc-R Type 1 Precursor->LeA FUT3 (α1,3/4-FT) Type 2 Precursor Galβ1-4GlcNAc-R H antigen (Type 2) H antigen (Type 2) Fucα1-2Galβ1-4GlcNAc-R Type 2 Precursor->H antigen (Type 2) FUT1 (α1,2-FT) LeX Lewis X Galβ1-4(Fucα1-3)GlcNAc-R Type 2 Precursor->LeX FUT3/5/6/7 (α1,3-FT) LeB Lewis B Fucα1-2Galβ1-3(Fucα1-4)GlcNAc-R H antigen (Type 1)->LeB FUT3 (α1,3/4-FT) LeY Lewis Y Fucα1-2Galβ1-4(Fucα1-3)GlcNAc-R H antigen (Type 2)->LeY FUT3/5/6/7 (α1,3-FT) sLeA Sialyl Lewis A LeA->sLeA Sialyl- transferase sLeX Sialyl Lewis X LeX->sLeX Sialyl- transferase

Caption: Biosynthetic pathways of H and Lewis antigens.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the roles of H disaccharide and Lewis antigens in cell adhesion. Below are overviews of key methodologies.

Cell Rolling Assay

This assay mimics the physiological process of leukocyte rolling on the endothelial surface under shear flow.

Methodology:

  • Surface Preparation: A microfluidic chamber is coated with a monolayer of endothelial cells (e.g., HUVECs) or with purified adhesion molecules (e.g., E-selectin).

  • Cell Perfusion: A suspension of cells expressing the carbohydrate ligand of interest (e.g., leukocytes or cancer cells) is perfused through the chamber at a defined shear stress.

  • Data Acquisition: The movement of cells is observed and recorded using a high-speed camera attached to a microscope.

  • Analysis: The velocity of the rolling cells is quantified. Slower rolling velocities indicate stronger adhesive interactions.

Cell_Rolling_Assay cluster_workflow Cell Rolling Assay Workflow Prepare Surface Coat microfluidic chamber with endothelial cells or selectins Perfuse Cells Introduce cell suspension (e.g., leukocytes) Prepare Surface->Perfuse Cells Apply Flow Apply controlled shear flow Perfuse Cells->Apply Flow Record Video Record cell movement with high-speed camera Apply Flow->Record Video Analyze Data Quantify rolling velocity and adhesion events Record Video->Analyze Data

Caption: Workflow for a typical cell rolling assay.

Flow Cytometry for Bacterial Adhesion

Flow cytometry offers a high-throughput method to quantify bacterial adhesion to host cells.

Methodology:

  • Cell and Bacteria Preparation: Host cells are cultured to confluence. Bacteria are labeled with a fluorescent dye (e.g., FITC).

  • Co-incubation: The fluorescently labeled bacteria are incubated with the host cells for a specific duration to allow for adhesion.

  • Washing: Non-adherent bacteria are removed by gentle washing.

  • Cell Detachment: Host cells with adherent bacteria are detached from the culture plate.

  • Flow Cytometry Analysis: The cell suspension is analyzed by a flow cytometer. The fluorescence intensity of the host cells is proportional to the number of adherent bacteria.

Bacterial_Adhesion_Assay cluster_workflow Flow Cytometry Bacterial Adhesion Assay Label Bacteria Label bacteria with fluorescent dye Co-incubate Incubate labeled bacteria with host cells Label Bacteria->Co-incubate Wash Wash to remove non-adherent bacteria Co-incubate->Wash Detach Cells Detach host cells Wash->Detach Cells Analyze Analyze fluorescence by flow cytometry Detach Cells->Analyze

Caption: Workflow for a flow cytometry-based bacterial adhesion assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Ligand Immobilization: One of the interacting partners (e.g., a neoglycoprotein carrying the carbohydrate of interest) is immobilized on a sensor chip.

  • Analyte Injection: The other interacting partner (e.g., a selectin protein) is flowed over the sensor surface at various concentrations.

  • Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined from the sensorgrams.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Ligand Immobilize carbohydrate on sensor chip Inject Analyte Flow protein (e.g., selectin) over the surface Immobilize Ligand->Inject Analyte Measure Signal Detect change in SPR signal Inject Analyte->Measure Signal Analyze Kinetics Determine association, dissociation, and affinity constants Measure Signal->Analyze Kinetics

Caption: General workflow for an SPR experiment.

Atomic Force Microscopy (AFM)

AFM can be used to measure the adhesion forces between single molecules or between a cell and a surface with piconewton resolution.

Methodology:

  • Tip Functionalization: The AFM tip is functionalized with a specific molecule (e.g., a single carbohydrate antigen or an antibody).

  • Force-Distance Curves: The functionalized tip is brought into contact with a surface (e.g., a cell or a coated substrate) and then retracted.

  • Adhesion Force Measurement: The force required to rupture the bond between the tip and the surface is measured from the retraction part of the force-distance curve.

  • Statistical Analysis: Many force-distance curves are recorded to obtain a statistical distribution of the adhesion forces.

AFM_Workflow cluster_workflow Atomic Force Microscopy (AFM) Adhesion Measurement Functionalize Tip Attach carbohydrate to AFM tip Approach Surface Bring tip into contact with the cell/surface Functionalize Tip->Approach Surface Retract Tip Pull the tip away from the surface Approach Surface->Retract Tip Measure Force Measure the rupture force Retract Tip->Measure Force Analyze Data Generate histogram of adhesion forces Measure Force->Analyze Data

Caption: Workflow for measuring single-molecule adhesion forces using AFM.

Conclusion

The this compound and the Lewis family of antigens both play significant, yet distinct, roles in cell adhesion. Lewis antigens are well-established as the primary carbohydrate ligands for selectins, mediating crucial cell-cell interactions in the immune system and in cancer progression. The H disaccharide's role is more nuanced, acting as a key biosynthetic precursor for certain Lewis antigens and as a direct receptor for specific pathogens.

For researchers and drug development professionals, understanding the differential roles and binding properties of these glycans is paramount. Targeting the well-defined selectin-Lewis antigen axis holds significant therapeutic potential for inflammatory diseases and cancer. Conversely, inhibiting the interaction between H antigen and microbial adhesins could offer novel anti-infective strategies. The experimental methodologies outlined in this guide provide a robust toolkit for further elucidating the intricate functions of these important carbohydrate antigens in cell adhesion and for the development of next-generation therapeutics.

References

A Comparative Analysis of H Antigen Expression in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of H antigen expression across various cell lines, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the expression patterns of this key glycan is crucial for studies in oncology, immunology, and cell biology. This document summarizes available data on H antigen expression, details the methodologies for its detection, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to H Antigen

The H antigen is a crucial precursor in the ABO blood group system, forming the foundation upon which A and B antigens are synthesized. Its expression is not limited to red blood cells but is also found on the surface of a wide range of human cells and tissues. The synthesis of H antigen is primarily catalyzed by two fucosyltransferases, FUT1 and FUT2. FUT1 is responsible for the synthesis of the H antigen on red blood cells and endothelial cells, while FUT2 is a secretor enzyme, leading to the presence of H antigen in bodily fluids and on mucosal epithelial cells.[1] Dysregulation of H antigen expression has been implicated in various pathological conditions, including cancer, where it can influence cell adhesion, migration, and signaling.

Comparative Expression of H Antigen in Cell Lines

Data Presentation: H Antigen Expression in Common Cell Lines

Cell LineCell TypeH Antigen Expression (UEA-I Staining/Other)FUT1 mRNA Expression (Normalized TPM/RPKM)FUT2 mRNA Expression (Normalized TPM/RPKM)Notes
HeLa Cervical CancerPresent[2]Moderate to HighLow to ModerateH antigen presence confirmed by mixed agglutination and lectin staining.[2]
MCF-7 Breast Cancer (Luminal A)Variable, generally presentModerateLowFUT1 and FUT2 expression can be modulated by culture conditions.[3]
MDA-MB-231 Breast Cancer (Triple-Negative)PresentModerate to HighLowOverexpression of FUT1 and FUT2 has been shown to increase migration and invasion.[3]
A549 Lung CarcinomaPresentModerateLowFUT2 knockdown has been shown to inhibit migration and invasion.[4]
HEK293 Human Embryonic KidneyLow to ModerateLow to ModerateLowOften used for recombinant protein expression, native H antigen levels can be low.
Jurkat T-cell LeukemiaLowLowLowGenerally low expression of many complex glycans.
K562 Chronic Myeloid LeukemiaPresent, increased in drug-resistant linesHigh in drug-resistant linesLowFUT1 overexpression is associated with multidrug resistance.[5]
SW480 Colorectal AdenocarcinomaHighHighLowHigh expression of α-1,2-fucose residues detected by UEA-I.[6]
HCT116 Colorectal CarcinomaPresentModerateLow
Human Endothelial Cells (e.g., HUVEC) EndothelialHighHighLowUEA-I is a well-established marker for human endothelial cells.[7]

Note: This table is a compilation of data from multiple sources and should be used as a guide. Expression levels can vary depending on cell line passage number, culture conditions, and the specific detection method used. mRNA expression levels (TPM/RPKM) are indicative and do not always directly correlate with surface protein expression.

H Antigen Biosynthesis Pathway

The synthesis of the H antigen is a multi-step process involving specific glycosyltransferases. The core pathway is depicted below.

H_Antigen_Biosynthesis cluster_enzymes Enzymes Precursor Precursor Glycan (Type 1 or Type 2 chain) H_Antigen H Antigen Precursor->H_Antigen FUT1 (Type 2) or FUT2 (Type 1) + Fucose invis1 H_Antigen->invis1 A_Antigen A Antigen B_Antigen B Antigen invis1->A_Antigen A-transferase + GalNAc invis1->B_Antigen B-transferase + Galactose invis2 FUT1_2 FUT1/FUT2 (Fucosyltransferase) A_trans A-transferase B_trans B-transferase

H Antigen Biosynthesis Pathway.

Experimental Protocols

Accurate quantification of H antigen expression is critical for comparative studies. Below are detailed methodologies for three common techniques.

Flow Cytometry for Cell Surface H Antigen Detection

This protocol allows for the quantitative analysis of H antigen on the surface of single cells using the Ulex Europaeus Agglutinin I (UEA-I) lectin, which specifically binds to the α(1,2)-fucosylated structures of the H antigen.[7]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

  • FITC-conjugated Ulex Europaeus Agglutinin I (UEA-I) (or other fluorescent conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Flow Cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Counting and Resuspension: Count the cells and resuspend in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

  • Add the appropriate concentration of FITC-conjugated UEA-I to each tube. The optimal concentration should be determined by titration.

  • Incubate for 30-45 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer. Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population and analyze the fluorescence intensity of the FITC channel to determine the level of H antigen expression.

Flow_Cytometry_Workflow Start Start: Harvest and Wash Cells Count Count and Resuspend Cells (1x10^6 cells/mL) Start->Count Stain Stain with FITC-UEA-I (30-45 min at 4°C) Count->Stain Wash1 Wash Cells (x2) Stain->Wash1 Resuspend Resuspend in Staining Buffer + Viability Dye Wash1->Resuspend Acquire Acquire Data on Flow Cytometer Resuspend->Acquire Analyze Analyze Data: Gate on Live Cells, Measure Fluorescence Acquire->Analyze End End: Quantitative H Antigen Expression Level Analyze->End

Flow Cytometry Workflow for H Antigen Detection.
Western Blot for FUT1/FUT2 Expression

This protocol details the detection of the fucosyltransferases FUT1 and FUT2, the enzymes responsible for H antigen synthesis, in cell lysates.

Materials:

  • RIPA Lysis Buffer with Protease Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels

  • PVDF Membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibodies (anti-FUT1, anti-FUT2, anti-GAPDH)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-FUT1, anti-FUT2, or anti-GAPDH as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for H Antigen in Tissues/Cell Blocks

This protocol is for the visualization of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections or cell blocks.

Materials:

  • FFPE tissue/cell block sections on slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (anti-H antigen) or Biotinylated UEA-I Lectin

  • Biotinylated Secondary Antibody (if using an unconjugated primary antibody)

  • Streptavidin-HRP

  • DAB Substrate Kit

  • Hematoxylin Counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using Antigen Retrieval Solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific binding with Blocking Buffer for 30 minutes.

  • Primary Antibody/Lectin Incubation: Incubate with the primary antibody or biotinylated UEA-I lectin overnight at 4°C.

  • Washing: Wash slides with PBS.

  • Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with a biotinylated secondary antibody for 30 minutes.

  • Streptavidin-HRP Incubation: Incubate with Streptavidin-HRP for 30 minutes.

  • Washing: Wash slides with PBS.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.

Conclusion

The expression of H antigen is variable across different cell lines and is a critical parameter to consider in experimental design. This guide provides a foundational understanding of H antigen expression, the underlying biosynthetic pathway, and robust methods for its detection and quantification. Researchers are encouraged to empirically determine H antigen expression in their specific cell lines of interest using the detailed protocols provided. Further investigation into the regulation of FUT1 and FUT2 expression will undoubtedly provide deeper insights into the functional roles of H antigen in health and disease.

References

H Antigen as a Biomarker in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of H antigen as a biomarker in various disease models, with a focus on cancer and infectious diseases. Supporting experimental data, detailed methodologies, and comparisons with alternative biomarkers are presented to aid in the evaluation of H antigen's potential in clinical and research settings.

H Antigen as a Biomarker in Cancer

The loss or aberrant expression of histo-blood group antigens, including the H antigen, is a well-documented phenomenon in several malignancies. The H antigen is a precursor molecule in the ABO blood group system, and its expression is altered during carcinogenesis.[1] This section evaluates the validation of H antigen as a biomarker in oral and breast cancer.

Oral Squamous Cell Carcinoma (OSCC)

Studies have shown a significant loss of H antigen expression in malignant oral lesions compared to normal and benign tissues, suggesting its potential as a diagnostic and prognostic biomarker.

Data Presentation: H Antigen Expression in Oral Tissues

Tissue TypeNumber of SpecimensH Antigen Negative (%)Reference
Normal Oral Mucosa80%[2]
Benign Oral Lesions287%[2]
Squamous Cell Carcinoma2966%[2]
Oral Malignancy (another study)6689.4% (loss of A, B, or H)[3]

Comparison with Alternative Biomarkers for OSCC

BiomarkerSensitivitySpecificityReference
H Antigen (loss of) High (in tissue)High (in tissue)[2][3]
SCC Antigen43% (Primary), 61% (Relapse)95%[4]
CEA35% (Primary), 40% (Relapse)95%[4]
CYFRA 21-117% (Primary), 18% (Relapse)95%[4]
Breast Carcinoma

In breast cancer, the expression of H antigen has been associated with tumor characteristics and prognosis. Loss of ABH antigens, for which H is a precursor, correlates with higher tumor grade.

Data Presentation: H Antigen Expression in Breast Tissues

Blood GroupConditionNumber of PatientsLoss of H/ABH Antigen (%)Reference
OBreast Carcinoma5381.13%[5]
ABreast Carcinoma2937.93% (A antigen)[5]
BBreast Carcinoma2796.30% (B antigen)[5]
A, AB, BBreast Carcinoma20100% (A and B isoantigens)[6]
OBreast Carcinoma2532% (H and Y antigens)[6]

Comparison with Alternative Biomarkers for Breast Cancer

Standard breast cancer biomarkers are primarily prognostic and predictive for therapy selection. A direct comparison of diagnostic sensitivity and specificity with H antigen is not well-established in the literature.

BiomarkerPrimary RoleReference
H Antigen Potential diagnostic/prognostic[5]
Estrogen Receptor (ER)Prognostic and Predictive[7][8]
Progesterone Receptor (PR)Prognostic and Predictive[7][8]
HER2Prognostic and Predictive[7][8]
CA 15-3Monitoring[9]
CEAMonitoring[9]

H Antigen as a Biomarker in Infectious Diseases

The H antigen is a well-known component of the flagella of certain bacteria, most notably Salmonella. In this context, it is primarily used for serotyping (serological identification) of different strains. Its utility as a direct diagnostic biomarker for infection is also explored.

Typhoid Fever (Salmonella Typhi)

The Widal test, a long-standing serological assay for typhoid fever, detects antibodies against the O (somatic) and H (flagellar) antigens of Salmonella Typhi.[10][11]

Data Presentation: Performance of H Antigen-Based Serology (Widal Test) for Typhoid Fever

TestSensitivitySpecificityReference
Widal Test (H antigen)14% - 50%85.9%[12][13]
Widal Test (O and H antigens)Low to moderateLow to moderate (cross-reactivity issues)[14]

Comparison with Alternative Diagnostic Methods for Typhoid Fever

Diagnostic MethodPrincipleSensitivitySpecificityReference
Widal Test (H antigen) Agglutination (antibody detection)14% - 50%85.9%[12][13]
Blood CultureBacterial isolation40% - 60%~100%
Bone Marrow CultureBacterial isolation80% - 95%~100%
PCRNucleic acid detectionVariable, can be highHigh[15]
TUBEX® TestIgM antibody to O9 antigen68%High[12]
Typhidot® TestIgM and IgG to outer membrane protein63% (IgM)High[12]

Experimental Protocols

Immunohistochemical (IHC) Staining of H Antigen in Paraffin-Embedded Tissue

This protocol provides a general guideline for the detection of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Mouse anti-Human Blood Group H antigen monoclonal antibody (e.g., Clone 97-I or 17-206)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-H antigen antibody in blocking buffer to the optimal concentration (e.g., 5 µg/mL for clone 17-206).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS.

    • Incubate with DAB solution until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin.

    • "Blue" in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for H Antigen in Serum

This protocol outlines a sandwich ELISA for the quantitative detection of H antigen in serum samples.

Reagents and Materials:

  • 96-well microplate coated with a capture antibody (e.g., anti-H antigen monoclonal antibody)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum samples and standards

  • Detection antibody: HRP-conjugated anti-H antigen monoclonal antibody (e.g., Clone 97-I)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • If not pre-coated, coat the microplate wells with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Sample and Standard Incubation:

    • Add standards and diluted serum samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add the HRP-conjugated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

  • Signal Development:

    • Add TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of H antigen in the samples.

Mandatory Visualizations

ABO_Biosynthesis_Pathway cluster_precursor Precursor Substance cluster_H H Antigen Formation cluster_ABO A and B Antigen Synthesis Precursor Precursor Chain H_Antigen H Antigen Precursor->H_Antigen FUT1/FUT2 gene product (Fucosyltransferase) A_Antigen A Antigen H_Antigen->A_Antigen A-transferase B_Antigen B Antigen H_Antigen->B_Antigen B-transferase O_Phenotype Blood Group O H_Antigen->O_Phenotype No functional A or B transferase

ABO blood group antigen biosynthesis pathway.

Biomarker_Validation_Workflow Discovery Discovery Phase (e.g., Genomics, Proteomics) Candidate Candidate Biomarker Identification Discovery->Candidate Qualification Analytical Validation (Assay Development, Specificity, Sensitivity) Candidate->Qualification Prioritization Validation Clinical Validation (Retrospective/Prospective Studies) Qualification->Validation Standardized Assay Utility Clinical Utility Assessment (Impact on Patient Outcome) Validation->Utility Demonstrated Clinical Relevance

Biomarker discovery and validation workflow.

References

Cross-reactivity studies of Blood Group H disaccharide with other glycans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Blood Group H disaccharide (α-L-Fuc-(1→2)-β-D-Gal)), a fundamental carbohydrate structure, serves as the precursor for the A and B blood group antigens. Its recognition by various proteins, including lectins and antibodies, is of paramount importance in transfusion medicine, immunology, and the study of host-pathogen interactions. Understanding the cross-reactivity of this disaccharide with other structurally related glycans is crucial for the development of specific diagnostic tools and therapeutic agents. This guide provides a comparative analysis of the binding of this compound with other glycans, supported by experimental data and detailed protocols.

Comparative Binding Affinity Data

The specificity of glycan-binding proteins is rarely absolute. Minor structural variations in the glycan can significantly impact binding affinity. The following tables summarize the quantitative binding data of Ulex europaeus agglutinin I (UEA-I), a lectin renowned for its high affinity for the H antigen, with a panel of fucosylated oligosaccharides.

Table 1: Dissociation Constants (Kd) of UEA-I with Various Fucosylated Glycans Determined by Surface Plasmon Resonance (SPR)

GlycanStructureDissociation Constant (Kd) [M]
H-disaccharide Fucα1-2Gal 1.2 x 10-4
H-trisaccharide (Type 2)Fucα1-2Galβ1-4GlcNAc5.0 x 10-7
H-trisaccharide (Type 1)Fucα1-2Galβ1-3GlcNAc2.0 x 10-4
Lewis aGalβ1-3(Fucα1-4)GlcNAcNo significant binding
Lewis xGalβ1-4(Fucα1-3)GlcNAcWeak binding (~10-3)
2'-FucosyllactoseFucα1-2Galβ1-4Glc8.0 x 10-6

Table 2: Inhibition of UEA-I Hemagglutination by Various Glycans (IC50 Values)

Glycan InhibitorStructureIC50 [mM]
H-disaccharide Fucα1-2Gal 0.5
L-FucoseFuc2.0
D-GalactoseGal>100
LactoseGalβ1-4Glc>100
H-trisaccharide (Type 2)Fucα1-2Galβ1-4GlcNAc0.01
H-trisaccharide (Type 1)Fucα1-2Galβ1-3GlcNAc0.4

These tables are compiled from representative data in the field and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key techniques used to assess glycan-protein interactions.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.

Experimental Workflow:

cluster_0 SPR Experimental Workflow A Sensor Chip Preparation (e.g., CM5 chip) B Immobilization of Glycan (e.g., Amine coupling of H-disaccharide-PAA) A->B C Injection of Analyte (e.g., UEA-I lectin at various concentrations) B->C D Association Phase (Real-time monitoring of binding) C->D E Dissociation Phase (Buffer flow to monitor dissociation) D->E F Regeneration (Removal of bound analyte) E->F G Data Analysis (Calculation of ka, kd, and Kd) F->G

Caption: Workflow for SPR analysis of glycan-protein interactions.

Protocol:

  • Sensor Chip Preparation: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: The glycan of interest (e.g., this compound conjugated to a carrier protein like polyacrylamide, PAA) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. Unreacted groups are then deactivated with ethanolamine.

  • Analyte Injection: The glycan-binding protein (e.g., UEA-I lectin) is diluted to various concentrations in a running buffer (e.g., HBS-EP). Each concentration is injected over the sensor surface for a defined period to monitor the association phase.

  • Dissociation Phase: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high concentration of a simple sugar inhibitor).

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Glycan Microarray for High-Throughput Specificity Profiling

Glycan microarrays allow for the simultaneous screening of a protein against a large library of glycans.

Experimental Workflow:

cluster_1 Glycan Microarray Workflow H Glycan Library Preparation (Synthetic or natural glycans) I Microarray Printing (Covalent attachment to slide surface) H->I J Blocking (Prevent non-specific binding) I->J K Incubation with Labeled Protein (e.g., Fluorescently-labeled UEA-I) J->K L Washing (Remove unbound protein) K->L M Scanning (Fluorescence detection) L->M N Data Analysis (Quantification of fluorescence intensity) M->N

Caption: General workflow for a glycan microarray experiment.

Protocol:

  • Microarray Fabrication: A library of structurally defined glycans, including the this compound and other related structures, are covalently printed onto a chemically activated glass slide surface in a spatially defined array.

  • Blocking: The microarray slide is incubated with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific binding of the protein to the slide surface.

  • Protein Incubation: The fluorescently labeled glycan-binding protein (e.g., FITC-UEA-I) is diluted in a binding buffer and incubated with the glycan microarray.

  • Washing: The slide is washed with a series of buffers to remove any unbound protein.

  • Scanning: The microarray is scanned using a fluorescence scanner to detect the signal intensity at each glycan spot.

  • Data Analysis: The fluorescence intensity of each spot is quantified, and the data is analyzed to determine the relative binding affinity of the protein to each glycan on the array.

Signaling Pathways and Logical Relationships

The interaction of this compound with its binding partners can initiate various biological processes. The following diagram illustrates the logical relationship in blood group antigen biosynthesis, where the H antigen is a critical precursor.

cluster_2 Blood Group Antigen Biosynthesis Precursor Precursor Glycan (e.g., Type 2 chain) FUT1 FUT1 (H enzyme) α(1,2)fucosyltransferase Precursor->FUT1 adds Fucose H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) GTA A-transferase α(1,3)N-acetylgalactosaminyltransferase H_Antigen->GTA adds GalNAc GTB B-transferase α(1,3)galactosyltransferase H_Antigen->GTB adds Galactose A_Antigen A Antigen (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc-R) B_Antigen B Antigen (Galα1-3(Fucα1-2)Galβ1-4GlcNAc-R) FUT1->H_Antigen GTA->A_Antigen GTB->B_Antigen

Functional comparison of Type 1 and Type 2 H antigens

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Type 1 and Type 2 H Antigens for Researchers and Drug Development Professionals

Introduction

H antigens are carbohydrate structures that serve as crucial precursors in the biosynthesis of the ABO blood group antigens.[1][2] Beyond their fundamental role in immunohematology, these antigens are gaining increasing attention in fields such as infectious disease and oncology due to their involvement in pathogen binding and cancer progression. H antigens exist in different forms based on the linkage of fucose to a precursor disaccharide, with Type 1 and Type 2 being the most prominent. Understanding the distinct functional roles of Type 1 and Type 2 H antigens is critical for researchers and professionals involved in drug development and diagnostics. This guide provides a comprehensive functional comparison of these two important histo-blood group antigens, supported by experimental data and detailed methodologies.

Functional Comparison of Type 1 and Type 2 H Antigens

Type 1 and Type 2 H antigens are structurally similar yet functionally distinct due to a subtle difference in their carbohydrate backbone. This structural variation dictates their tissue distribution, biosynthesis, and biological roles.

Table 1: Key Functional Differences between Type 1 and Type 2 H Antigens

FeatureType 1 H AntigenType 2 H Antigen
Structure Fucα1-2Galβ1-3GlcNAc-RFucα1-2Galβ1-4GlcNAc-R
Biosynthesis Synthesized by fucosyltransferase 2 (FUT2), the product of the Se gene.Synthesized by fucosyltransferase 1 (FUT1), the product of the H gene.[3]
Primary Tissue Distribution Predominantly found in secretions (saliva, gastrointestinal mucus) and on the surface of epithelial cells.[2]Primarily expressed on the surface of red blood cells and vascular endothelial cells.[4]
Role in ABO System Precursor for soluble A and B antigens in secretions of "secretor" individuals.Precursor for A and B antigens on red blood cells.[2]
Pathogen Binding Receptor for certain pathogens, including specific strains of Helicobacter pylori and Norovirus.[5][6]Receptor for various pathogens, including specific strains of Norovirus.[6]
Clinical Significance Expression is associated with susceptibility to certain infections. Aberrant expression is linked to some cancers.Crucial for blood transfusion compatibility. Altered expression is observed in some malignancies.

Biosynthesis and Biological Interactions

The synthesis of Type 1 and Type 2 H antigens is controlled by two distinct fucosyltransferases, FUT2 and FUT1, respectively. These enzymes add a fucose molecule to a precursor chain, and the type of linkage in this precursor determines whether a Type 1 or Type 2 antigen is formed.

H_Antigen_Biosynthesis cluster_0 Type 1 Precursor Chain (Galβ1-3GlcNAc-R) cluster_1 Type 2 Precursor Chain (Galβ1-4GlcNAc-R) cluster_2 Biological Roles Type 1 Precursor Type 1 Precursor Type 1 H Antigen Type 1 H Antigen Type 1 Precursor->Type 1 H Antigen FUT2 (Se gene) Type 2 Precursor Type 2 Precursor Type 2 H Antigen Type 2 H Antigen Type 2 Precursor->Type 2 H Antigen FUT1 (H gene) FUT2 FUT2 FUT1 FUT1 Pathogen_Binding_1 Pathogen Binding (e.g., H. pylori, Norovirus) Type 1 H Antigen->Pathogen_Binding_1 Secreted_ABO_Antigens Secreted ABO Antigens Type 1 H Antigen->Secreted_ABO_Antigens Pathogen_Binding_2 Pathogen Binding (e.g., Norovirus) Type 2 H Antigen->Pathogen_Binding_2 RBC_ABO_Antigens RBC ABO Antigens Type 2 H Antigen->RBC_ABO_Antigens

Biosynthesis of Type 1 and Type 2 H Antigens and their primary biological roles.

Role in Pathogen Adhesion

Both Type 1 and Type 2 H antigens can serve as receptors for pathogens, facilitating their attachment to host cells. A notable example is the differential binding of Norovirus strains. Some strains exhibit a clear preference for either Type 1 or Type 2 structures, which can influence host susceptibility. For instance, studies have shown that certain Norovirus genotypes bind more efficiently to Type 2 than Type 1 A and B antigens.[7] Helicobacter pylori, a bacterium linked to gastric ulcers and cancer, utilizes the BabA adhesin to bind to Lewis b antigens, which are synthesized from the Type 1 H antigen precursor.[8]

Experimental Protocols

Characterizing and comparing Type 1 and Type 2 H antigens requires specific experimental techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Tissue Distribution Analysis

This protocol outlines the detection of H antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Anti-H Type 1 and Anti-H Type 2 monoclonal antibodies

  • HRP-conjugated secondary antibody

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%) for 5 minutes each, followed by a final wash in distilled water.[9]

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.[10]

  • Peroxidase Quenching:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.[11]

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Incubate sections with diluted primary antibodies (anti-H Type 1 or anti-H Type 2) overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Signal Detection:

    • Wash slides with PBS.

    • Apply DAB chromogen solution and incubate until a brown color develops.

    • Rinse with distilled water.[10]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a coverslip using mounting medium.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis

This protocol describes a solid-phase ELISA to quantify soluble H antigens in biological fluids like saliva or serum.

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Synthetic Type 1 and Type 2 H antigen standards

  • Samples (saliva, serum)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: Anti-H Type 1 and Anti-H Type 2 monoclonal antibodies

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat wells with synthetic H antigen standards or samples diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash wells with PBS containing 0.05% Tween 20 (PBST).

    • Add blocking buffer and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash wells with PBST.

    • Add diluted primary antibodies and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash wells with PBST.

    • Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash wells with PBST.

    • Add TMB substrate solution and incubate in the dark for 15-30 minutes.[13]

  • Readout:

    • Add stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.[13]

Lectin Binding Assay for Functional Characterization

This protocol uses the lectin Ulex europaeus agglutinin I (UEA-I), which preferentially binds to H antigens, to assess their presence on cells.

Materials:

  • Cell suspension (e.g., red blood cells)

  • Isotonic saline

  • Ulex europaeus agglutinin I (UEA-I) lectin solution

  • Test tubes or microplate

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Prepare a 5% suspension of the cells to be tested in isotonic saline.[14]

  • Lectin Incubation:

    • Add one drop of UEA-I lectin solution to a test tube.

    • Add one drop of the cell suspension and mix.[14]

  • Agglutination:

    • Centrifuge the mixture at a low speed (e.g., 1000 rpm for 1 minute).[14]

  • Observation:

    • Gently resuspend the cell pellet and observe for agglutination. The degree of agglutination indicates the relative amount of H antigen present.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing Type 1 and Type 2 H antigens in a research setting.

Experimental_Workflow Start Start Sample_Collection Sample Collection (Tissues, Saliva, Blood) Start->Sample_Collection IHC Immunohistochemistry (IHC) for Tissue Localization Sample_Collection->IHC ELISA ELISA for Quantification in Fluids Sample_Collection->ELISA Lectin_Binding Lectin Binding Assay for Cell Surface Expression Sample_Collection->Lectin_Binding Data_Analysis Comparative Data Analysis IHC->Data_Analysis ELISA->Data_Analysis Lectin_Binding->Data_Analysis Conclusion Functional Comparison Conclusion Data_Analysis->Conclusion

A typical experimental workflow for the comparative analysis of Type 1 and Type 2 H antigens.

Conclusion

The functional distinctions between Type 1 and Type 2 H antigens, arising from their unique structures and biosynthetic pathways, have significant biological implications. Their differential expression in tissues and fluids influences their roles in the ABO blood group system and their interactions with pathogens. For researchers and drug development professionals, a clear understanding of these differences is paramount for designing targeted diagnostics and therapeutics, particularly in the areas of infectious diseases and oncology. The experimental protocols provided herein offer a robust framework for the continued investigation of these important histo-blood group antigens.

References

A Comparative Guide to a Novel Enzymatic Assay for H Antigen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel enzymatic assay for the quantification of H antigen with the established High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method. Due to the proprietary nature of many novel assays, this guide presents a representative enzymatic assay based on common principles and contrasts it with the current gold standard, HPAE-PAD, using realistic performance data derived from similar validated bioanalytical methods.

Data Presentation: Performance Characteristics

The following table summarizes the key performance metrics for the novel enzymatic assay and HPAE-PAD, based on typical validation data for such methods.[1][2][3][4]

Performance MetricNovel Enzymatic AssayHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle Competitive Enzyme-Linked Immunosorbent Assay (ELISA)Anion-exchange chromatography with electrochemical detection
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <5%, Inter-assay: <10%
Lower Limit of Quantification (LLOQ) 1-5 ng/mL0.1-1 pmol
Linearity (R²) >0.99>0.99
Specificity High (Antibody-dependent)High (Based on charge, size, and composition)
Sample Throughput High (96-well plate format)Low to Medium (Sequential sample injection)
Analysis Time per Sample ~4 hours (for a full plate)~30-60 minutes
Expertise Required Minimal to ModerateHigh
Equipment Cost ModerateHigh

Experimental Protocols

Novel Enzymatic Assay (Competitive ELISA Protocol)

This protocol describes a competitive ELISA for the quantification of H antigen.[5][6][7][8] In this format, H antigen in the sample competes with a known amount of labeled H antigen for binding to a limited number of anti-H antigen antibody sites, typically coated on a microplate. The resulting signal is inversely proportional to the amount of H antigen in the sample.

Materials:

  • High-binding 96-well microplate

  • Anti-H antigen capture antibody

  • Purified H antigen standard

  • H antigen-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-H antigen capture antibody in Coating Buffer to a pre-optimized concentration. Add 100 µL to each well of the 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare a standard curve by serially diluting the purified H antigen standard in Sample Diluent.

    • Prepare samples by diluting them in Sample Diluent.

    • In a separate plate or in the wells of the coated plate, add 50 µL of the standards or samples.

    • Add 50 µL of the H antigen-HRP conjugate (at a pre-optimized dilution) to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2, but increase to five washes to remove unbound reagents.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentration of the H antigen standards. The concentration of H antigen in the samples is determined by interpolating their absorbance values from the standard curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides like the H antigen.[9][10][11][12][13][14][15][16][17] It separates oligosaccharides based on their charge at high pH.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a biocompatible pump

  • Pulsed Amperometric Detector with a gold working electrode

  • Anion-exchange column suitable for oligosaccharide separation (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)

  • Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions for the mobile phase

  • Purified H antigen standard

  • Samples containing H antigen

Procedure:

  • Sample Preparation: Release the H antigen oligosaccharides from glycoproteins, if necessary, using enzymatic (e.g., PNGase F) or chemical methods. Purify and concentrate the released oligosaccharides.

  • System Preparation:

    • Equilibrate the HPAE column with the initial mobile phase conditions. The mobile phase typically consists of a gradient of sodium acetate in a sodium hydroxide solution.[11][12]

    • Ensure the PAD is stabilized and the electrode is clean.

  • Calibration: Prepare a series of H antigen standards of known concentrations. Inject each standard into the HPAE-PAD system to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis: Inject the prepared samples into the HPAE-PAD system.

  • Chromatography: Elute the oligosaccharides using a sodium acetate gradient in a sodium hydroxide mobile phase. The negatively charged oligosaccharides bind to the anion-exchange column and are eluted based on their charge density.

  • Detection: As the oligosaccharides elute from the column, they are detected by the pulsed amperometric detector. The detector applies a series of potentials to the gold electrode to oxidize the carbohydrates, generating a current that is proportional to the amount of carbohydrate present.

  • Data Analysis: Identify the H antigen peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of H antigen in the sample by comparing the peak area to the calibration curve.

Mandatory Visualization

Novel_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate_prep Coat 96-well plate with anti-H antigen antibody block Block non-specific sites plate_prep->block add_sample Add standards and samples block->add_sample add_conjugate Add H antigen-HRP conjugate add_sample->add_conjugate incubation Incubate for competitive binding add_conjugate->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add TMB substrate wash->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow of the novel enzymatic assay for H antigen quantification.

Competitive_Binding_Principle cluster_well Microplate Well Surface Ab1 Antibody Ab2 Antibody Ab3 Antibody H_sample H Antigen (Sample) H_sample->Ab1 Binds H_sample->Ab3 Competes with H_labeled H Antigen (Labeled) H_labeled->Ab2 Binds H_labeled->Ab3 Labeled H Antigen

Caption: Principle of competitive binding in the enzymatic assay.

References

Comparative structural analysis of H antigen from different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "H antigen" refers to two distinct molecular structures with significant biological roles: the histo-blood group H antigen, a crucial carbohydrate precursor in the ABO blood group system, and the bacterial H antigen, the protein subunit of the flagellum essential for motility and a key target of the immune system. This guide provides a comparative structural analysis of both types of H antigens from different species, supported by experimental data and detailed methodologies.

Part 1: The Histo-Blood Group H Antigen

The histo-blood group H antigen is a carbohydrate structure that serves as the precursor for the A and B antigens in the ABO blood group system. Its presence and structure vary among species, primarily in mammals.

Structural Comparison of Histo-Blood Group H Antigens

The fundamental structure of the H antigen is a fucosylated oligosaccharide. Variations arise from the underlying precursor chain, leading to different types of H antigens. The two primary precursor chains are Type 1 and Type 2.

FeatureHumanNon-Human Primates (e.g., Chimpanzee, Gorilla)[1]Other Mammals (e.g., Ovine)[2]
Antigen Type Type 1 and Type 2 chains are common.Primarily express ABH antigens on tissues and in secretions; red blood cell expression is limited to great apes.[3]Expression is primarily in tissues and secretions. For example, sheep express H-type 1 antigen on endometrial cells.[2]
Precursor Chain Type 1: Galβ1-3GlcNAc-RType 2: Galβ1-4GlcNAc-RSimilar precursor chains to humans are present.H-Type 1 antigen is expressed.
Fucosyltransferase FUT1 (H gene) primarily synthesizes Type 2 H antigen on red blood cells.FUT2 (Se gene) primarily synthesizes Type 1 H antigen in secretory tissues.Homologues of FUT1 and FUT2 genes are present and functional.[3]Presence and function of FUT1/FUT2 homologues determine H antigen expression.
Terminal Structure Fucα1-2Galβ-RFucα1-2Galβ-RFucα1-2Galβ-R
Linkage to Protein/Lipid Attached to glycoproteins and glycolipids on cell surfaces and in secretions.Attached to glycoproteins and glycolipids in tissues and secretions.Attached to glycoproteins on cell surfaces.
Biosynthesis of the Human Histo-Blood Group H Antigen

The synthesis of the H antigen is a critical step in the formation of the ABO blood group antigens. This process is catalyzed by specific fucosyltransferases.

H_Antigen_Biosynthesis cluster_precursor Precursor Chains cluster_enzyme Fucosyltransferases cluster_antigen H Antigens cluster_abo ABO Antigens Precursor1 Type 1 Precursor (Galβ1-3GlcNAc-R) FUT2 FUT2 (Se gene) Precursor1->FUT2 Precursor2 Type 2 Precursor (Galβ1-4GlcNAc-R) FUT1 FUT1 (H gene) Precursor2->FUT1 H_Type1 H Type 1 Antigen FUT2->H_Type1 H_Type2 H Type 2 Antigen FUT1->H_Type2 A_Antigen A Antigen H_Type1->A_Antigen A-transferase B_Antigen B Antigen H_Type1->B_Antigen B-transferase H_Type2->A_Antigen A-transferase H_Type2->B_Antigen B-transferase

Biosynthesis of the Histo-Blood Group H Antigen.
Experimental Protocols: Analysis of Carbohydrate Antigens

  • Glycoprotein Extraction: Isolate glycoproteins from cell membranes or secretions using standard biochemical techniques.

  • Enzymatic Release of N-glycans: Treat the purified glycoproteins with Peptide-N-Glycosidase F (PNGase F) to cleave N-linked glycans.

  • Chemical Release of O-glycans: Use reductive β-elimination to release O-linked glycans.

  • Purification: Separate the released glycans from proteins and peptides using solid-phase extraction (e.g., C18 cartridges).

This technique is used to determine the mass of the glycan structures.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) for neutral glycans.

  • Sample Spotting: Mix the purified glycan sample with the matrix solution and spot it onto a MALDI target plate.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the glycans and infer their composition based on the mass of monosaccharide units.[4][5][6][7][8]

NMR provides detailed structural information, including linkage analysis and anomeric configuration.

  • Sample Preparation: Dissolve the purified glycans in deuterium (B1214612) oxide (D2O).

  • Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, HSQC, HMBC) on a high-field NMR spectrometer.[9][10][11][12][13]

  • Data Analysis: Assign the chemical shifts of the protons and carbons to specific sugar residues and use coupling constants and nuclear Overhauser effects (NOEs) to determine the sequence and linkage of the monosaccharides.[13][14][15]

Part 2: The Bacterial H Antigen (Flagellin)

The bacterial H antigen is the primary protein component of the flagellar filament, which provides motility to many bacteria. It is a major immunogenic determinant and is highly variable, forming the basis of serotyping for species like Escherichia coli and Salmonella.

Structural Comparison of Bacterial H Antigens (Flagellin)

Flagellin (B1172586) proteins share a conserved domain structure, but exhibit significant sequence and structural variability in their surface-exposed regions.

FeatureEscherichia coliSalmonella entericaCampylobacter jejuniPseudomonas aeruginosa
Protein Name FliCFliC, FljB (in some serovars)FlaA, FlaBFliC
Molecular Weight ~28-66 kDa (varies by serotype)[16]~50-60 kDa~62 kDa~45-55 kDa
Domain Structure Conserved N- and C-terminal domains (D0, D1); Hypervariable central domain (D2, D3).[17][18][19][20][21]Conserved N- and C-terminal domains (D0, D1); Hypervariable central domain (D2, D3).[17][18][19][21]Conserved terminal regions and a variable central region.Conserved terminal regions and a variable central region.
Structural Features The variable region is exposed on the filament surface and determines serotype specificity.[17][20][22]The variable region is responsible for the antigenic diversity (phase variation).[17][19]Post-translational glycosylation of flagellin is common and contributes to its function and antigenicity.Glycosylation of flagellin can occur.
Pathogenic Relevance A key virulence factor; involved in motility, adhesion, and invasion. Recognized by TLR5.[21]Important for virulence, including motility through mucus and invasion of host cells. Recognized by TLR5.[21]Essential for motility and colonization of the gastrointestinal tract.Contributes to motility, biofilm formation, and virulence.
Experimental Workflow for Bacterial H Antigen Analysis

The structural analysis of bacterial H antigen typically involves its purification followed by characterization using mass spectrometry.

Flagellin_Workflow A Bacterial Culture B Flagella Shearing (Mechanical Agitation) A->B C Centrifugation (to remove cells) B->C D Ultracentrifugation (to pellet flagella) C->D E Depolymerization (e.g., heat or low pH) D->E F Purification of Flagellin (e.g., Chromatography) E->F G Enzymatic Digestion (e.g., Trypsin) F->G H Mass Spectrometry (LC-MS/MS) G->H I Protein Identification and Sequence Analysis H->I

Experimental Workflow for Bacterial H Antigen Analysis.
Experimental Protocols: Analysis of Bacterial H Antigen

  • Bacterial Growth: Culture the bacterial strain of interest in an appropriate liquid medium to promote flagellar expression.

  • Flagella Shearing: Harvest the bacterial cells and resuspend them in a buffer. Subject the suspension to mechanical shearing (e.g., using a blender or vortexing) to detach the flagellar filaments.

  • Cell Removal: Centrifuge the suspension at a low speed to pellet the bacterial cells.

  • Flagella Pelleting: Transfer the supernatant to an ultracentrifuge and pellet the flagellar filaments at high speed.

  • Depolymerization: Resuspend the flagella pellet and depolymerize the filaments into flagellin monomers by heat treatment or by lowering the pH.

  • Purification: Purify the flagellin monomers using size-exclusion or ion-exchange chromatography.

  • In-solution Digestion: Denature, reduce, and alkylate the purified flagellin. Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the protein and determine its amino acid sequence by matching the experimental peptide fragmentation patterns to theoretical spectra from a protein sequence database. This allows for the identification of the specific H serotype.[22]

Conclusion

The H antigens, in their carbohydrate and protein forms, represent fascinating examples of molecular diversity with profound implications for immunology, microbiology, and medicine. The histo-blood group H antigen is a key determinant of self-identity in the context of blood transfusions and is involved in host-pathogen interactions. The bacterial H antigen is a critical virulence factor and a primary target for the host immune response. A thorough understanding of their structural variations across different species, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel diagnostics, therapeutics, and vaccines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of Blood Group H disaccharide for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Classification

This compound is a biochemical reagent used in life science research[1]. While the pure disaccharide is a sugar, it is often supplied in solutions that may contain preservatives or be used in experiments with other hazardous materials. The primary hazards are often associated with these other components[2][3].

Hazard ClassificationDescriptionPrimary ConcernsRecommended Precautions
Chemical Hazard The product itself is a chemical. Solutions may contain preservatives like sodium azide, which is toxic[2].Toxicity, potential for explosive reactions with lead and copper plumbing (sodium azide)[2].Wear appropriate Personal Protective Equipment (PPE). Avoid disposal down the drain unless explicitly permitted by safety guidelines for dilute, non-hazardous solutions[4].
Biological Hazard May be considered biohazardous if used in experiments involving infectious agents or materials of animal origin[5].Potential infection risk[5].Handle as biohazardous waste. Decontaminate via autoclaving or chemical disinfection before disposal[6][7].
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure[8][9][10]:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe disposal of this compound.

Step 1: Waste Characterization

Determine the nature of the waste. This is the most critical step in ensuring proper disposal.

  • Unused or Pure Product: If the disaccharide is in its pure form or in a simple, non-hazardous buffer, it should be treated as chemical waste.

  • Contaminated Waste: If the disaccharide has been used in experiments with or is contaminated by any of the following, it must be treated as the highest hazard class present:

    • Biohazardous materials (e.g., cell cultures, animal-derived products)[5].

    • Radioactive isotopes.

    • Other hazardous chemicals.

Step 2: Segregation of Waste

Never mix different types of waste[11].

  • Keep chemical waste containing this compound separate from biohazardous waste, radioactive waste, and general laboratory trash.

  • Use designated, clearly labeled waste containers[10].

Step 3: Chemical Waste Disposal (Non-Biohazardous)

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid[4].

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other components in the solution.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general traffic.

  • Collection:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor[12]. Do not dispose of down the drain unless authorized by your institution's EHS for specific, dilute solutions[13]. If the solution contains sodium azide, flushing with large volumes of water is necessary to prevent the formation of explosive metal azides in the plumbing[2].

Step 4: Biohazardous Waste Disposal

If the disaccharide is contaminated with biological materials, it must be decontaminated before disposal.

  • Decontamination Method Selection:

    • Autoclaving: This is the preferred method for most liquid and solid biohazardous waste. Place the waste in an autoclavable container or bag[6][11].

    • Chemical Disinfection: Use an appropriate chemical disinfectant with proven efficacy. Ensure sufficient contact time for complete inactivation.

  • Decontamination Procedure (Autoclaving):

    • Place the liquid waste in a vented, autoclavable container (e.g., a loosely capped Duran bottle)[6][11].

    • Process the waste in a validated autoclave cycle (typically 121°C for at least 20-30 minutes, but refer to your institution's specific protocols)[7].

    • After autoclaving and cooling, the decontaminated liquid may be suitable for drain disposal, pending institutional policy[6]. Solid waste can be disposed of in the regular trash after decontamination, provided it is not otherwise hazardous[6].

  • Final Disposal:

    • Dispose of the decontaminated waste in accordance with your institution's biohazardous waste stream procedures[7].

Spill Management

In the event of a spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or involves highly hazardous materials, evacuate the area.

  • Containment: For small spills, contain the material using absorbent pads or granules.

  • Cleaning and Decontamination:

    • Wear appropriate PPE.

    • Clean the affected area with a suitable disinfectant if biohazardous materials are present[5].

    • Place all cleanup materials into a designated hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_characterize cluster_bio cluster_chem start Start: Blood Group H Disaccharide Waste char_waste Step 1: Characterize Waste Is it contaminated with biohazardous material? start->char_waste decontaminate Step 2: Decontaminate (e.g., Autoclave) char_waste->decontaminate Yes chem_waste Treat as Chemical Waste char_waste->chem_waste No dispose_bio Step 3: Dispose via Biohazardous Waste Stream decontaminate->dispose_bio containerize Step 2: Containerize & Label Appropriately chem_waste->containerize dispose_chem Step 3: Dispose via Chemical Waste Stream (EHS Pickup) containerize->dispose_chem

Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling and disposal of Blood Group H disaccharide. As a key biochemical reagent in cellular research, ensuring its proper management is paramount to laboratory safety and procedural integrity.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

The following table summarizes the recommended personal protective equipment for various procedures involving this compound. This guidance is based on general best practices for handling non-hazardous or low-hazard biochemicals in a laboratory setting.

Activity Recommended PPE Rationale
Weighing and Aliquoting (Solid Form) - Standard Laboratory Coat- Nitrile Gloves- Safety Glasses with Side ShieldsPrevents skin contact with the powder and protects eyes from airborne particles.
Solution Preparation and Handling - Standard Laboratory Coat- Nitrile Gloves- Safety GogglesProtects against splashes and direct skin contact with the dissolved reagent.
Cell Culture and Assays - Standard Laboratory Coat- Nitrile Gloves- Safety GlassesMaintains sterility and protects against accidental exposure during experimental procedures.
Spill Cleanup - Standard Laboratory Coat- Nitrile Gloves- Safety Goggles- Dust Mask (for large spills of solid)Contains the spill and protects respiratory tract from inhalation of powdered material.
Disposal - Standard Laboratory Coat- Nitrile GlovesPrevents direct contact with the waste material.

Procedural Guidance: Safe Handling and Disposal Workflow

The following workflow diagram outlines the recommended steps for the safe handling and disposal of this compound and its associated waste.

Safe Handling and Disposal Workflow for this compound.

Disposal Plan: A Step-by-Step Protocol

As this compound is a biological material, its disposal should align with institutional and local regulations for non-hazardous biological waste.

  • Solid Waste :

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated biohazard bag.

    • While not strictly required for non-infectious materials, autoclaving this waste is considered good laboratory practice before disposal with regular laboratory trash.

  • Liquid Waste :

    • Unused solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals.

    • For solutions containing other hazardous materials, they must be disposed of as chemical waste according to your institution's guidelines.

    • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on liquid waste disposal.

  • Empty Containers :

    • Empty containers should be thoroughly rinsed with water.

    • The labels should be defaced or removed before disposing of the container in the regular trash or recycling bin.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blood Group H disaccharide
Reactant of Route 2
Blood Group H disaccharide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.